alpha-Methyl-DL-tryptophan
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9948. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-12(13,11(15)16)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7,14H,6,13H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTWHZHBPDYSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153-91-3, 13510-08-2 | |
| Record name | alpha-Methyltryptophan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .alpha.-Methyltryptophan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9948 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | .ALPHA.-METHYLTRYPTOPHAN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/260VJL1C6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of alpha-Methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl-DL-tryptophan (α-MT) is a synthetic derivative of the essential amino acid L-tryptophan. Its unique structural modification, the presence of a methyl group at the alpha-carbon, confers distinct biochemical properties that differentiate it from its parent molecule. This modification prevents its incorporation into proteins and alters its interaction with key enzymes and transporters involved in tryptophan metabolism. Consequently, α-MT exhibits a multifaceted mechanism of action, making it a valuable tool in neuroscience, oncology, and metabolic research. This technical guide provides a comprehensive overview of the core mechanisms of action of α-Methyl-DL-tryptophan, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Inhibition of Indoleamine 2,3-dioxygenase (IDO1) and the Kynurenine (B1673888) Pathway
One of the most significant actions of α-Methyl-DL-tryptophan is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism. IDO1 is an immunomodulatory enzyme that is often upregulated in cancer cells and during inflammatory conditions, leading to localized tryptophan depletion and the production of immunosuppressive metabolites.
Experimental Protocol: IDO1 Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of α-Methyl-DL-tryptophan on IDO1 activity by measuring the production of kynurenine.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
This compound (test inhibitor)
-
1-methyl-L-tryptophan (positive control inhibitor)
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)
-
Cofactor Solution: 20 mM L-ascorbic acid, 10 µM methylene (B1212753) blue, and 100 µg/mL catalase in assay buffer.
-
Stopping Reagent: 30% (w/v) trichloroacetic acid (TCA)
-
Colorimetric Reagent: Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Reagent Preparation: Prepare fresh solutions of L-tryptophan, α-Methyl-DL-tryptophan, and 1-methyl-L-tryptophan in the assay buffer. A typical starting concentration for L-tryptophan is 400 µM.
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each condition (e.g., control, and various concentrations of α-MT):
-
50 µL of Assay Buffer (for blank) or recombinant IDO1 enzyme solution.
-
25 µL of varying concentrations of α-Methyl-DL-tryptophan or control inhibitor.
-
25 µL of Cofactor Solution.
-
-
Enzyme Reaction Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by adding 100 µL of pre-warmed L-tryptophan solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 30% TCA to each well.
-
Hydrolysis: Incubate the plate at 60°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.
-
Color Development: Centrifuge the plate to pellet precipitated protein. Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent. Incubate at room temperature for 10 minutes to allow color development.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each concentration of α-Methyl-DL-tryptophan compared to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Substrate for Tryptophan Hydroxylase and Modulation of the Serotonin (B10506) Pathway
This compound serves as a substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin. TPH hydroxylates α-MT to form α-methyl-5-hydroxytryptophan, which is subsequently decarboxylated by aromatic L-amino acid decarboxylase (AADC) to produce α-methylserotonin.
Unlike serotonin, α-methylserotonin is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation. This resistance to degradation leads to a prolonged accumulation of α-methylserotonin in serotonergic neurons. This property makes radiolabeled α-MT a valuable tracer for positron emission tomography (PET) imaging to assess serotonin synthesis capacity in the brain.
Experimental Protocol: Tryptophan Hydroxylase Activity Assay
This protocol outlines a method to measure the activity of tryptophan hydroxylase using α-Methyl-DL-tryptophan as a substrate and quantifying the formation of α-methyl-5-hydroxytryptophan via high-performance liquid chromatography (HPLC).
Materials:
-
Recombinant human tryptophan hydroxylase (TPH)
-
This compound (substrate)
-
L-Tryptophan (control substrate)
-
Assay Buffer: 50 mM HEPES (pH 7.4) containing 0.1 mM ferrous ammonium (B1175870) sulfate (B86663) and 1 mg/mL catalase
-
Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)
-
Stopping Solution: 0.1 M perchloric acid
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
Procedure:
-
Reagent Preparation: Prepare stock solutions of α-Methyl-DL-tryptophan and L-tryptophan in the assay buffer. Prepare a fresh stock solution of BH4 in an oxygen-free buffer.
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing:
-
Assay Buffer
-
Varying concentrations of α-Methyl-DL-tryptophan or L-tryptophan.
-
BH4 (a typical concentration is 100 µM).
-
-
Enzyme Reaction Initiation: Pre-warm the reaction mixtures to 37°C. Initiate the reaction by adding a pre-determined amount of TPH enzyme.
-
Incubation: Incubate the reaction tubes at 37°C for 15-30 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 0.1 M perchloric acid.
-
Sample Preparation for HPLC: Centrifuge the tubes at high speed to pellet the precipitated protein. Filter the supernatant through a 0.22 µm filter.
-
HPLC Analysis: Inject the filtered supernatant onto the HPLC system. Use a mobile phase suitable for separating tryptophan and its hydroxylated derivatives (e.g., a phosphate buffer with methanol (B129727) gradient). Set the fluorescence detector to an excitation wavelength of ~295 nm and an emission wavelength of ~340 nm to detect 5-hydroxylated tryptophan analogues.
-
Data Analysis: Quantify the amount of α-methyl-5-hydroxytryptophan produced by comparing the peak area to a standard curve of known concentrations. Calculate the enzyme activity (e.g., in nmol/min/mg of protein). Determine kinetic parameters such as Km and Vmax by performing the assay with a range of α-Methyl-DL-tryptophan concentrations.
Blockade of the SLC6A14 Amino Acid Transporter
α-Methyl-DL-tryptophan acts as a selective blocker of the solute carrier family 6 member 14 (SLC6A14) transporter, also known as ATB⁰,⁺. This transporter is responsible for the sodium- and chloride-dependent uptake of a broad range of neutral and cationic amino acids. SLC6A14 is often overexpressed in various cancers, including estrogen receptor-positive breast cancer and pancreatic cancer, where it plays a crucial role in supplying the high demand for amino acids required for rapid tumor growth.
By blocking SLC6A14, α-Methyl-DL-tryptophan can induce amino acid starvation in cancer cells, leading to the inhibition of mTOR signaling, activation of autophagy, and ultimately, apoptosis[2]. The reported IC50 value for the blockade of SLC6A14 by α-Methyl-DL-tryptophan is approximately 250 µM[3].
Experimental Protocol: SLC6A14 Transporter Inhibition Assay
This protocol describes a cell-based assay to measure the inhibition of SLC6A14-mediated amino acid uptake by α-Methyl-DL-tryptophan using a radiolabeled amino acid tracer.
Materials:
-
Cells expressing SLC6A14 (e.g., MCF-7 breast cancer cells) and a negative control cell line (e.g., MDA-MB-231).
-
Culture medium (e.g., DMEM)
-
Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)
-
Radiolabeled amino acid substrate (e.g., [³H]-Arginine or [¹⁴C]-Tryptophan)
-
This compound
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
Procedure:
-
Cell Culture: Seed the SLC6A14-positive and negative cells in 24-well plates and grow to confluence.
-
Preparation for Uptake Assay: On the day of the experiment, wash the cells twice with pre-warmed KRH buffer.
-
Inhibitor Incubation: Pre-incubate the cells for 10-15 minutes at 37°C with KRH buffer containing various concentrations of α-Methyl-DL-tryptophan. Include a control group with KRH buffer only.
-
Uptake Initiation: Initiate the amino acid uptake by adding KRH buffer containing the radiolabeled amino acid substrate and the respective concentrations of α-Methyl-DL-tryptophan. A typical substrate concentration would be close to its Km for the transporter.
-
Uptake Period: Incubate the cells at 37°C for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Uptake Termination: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Express the amino acid uptake as pmol/mg protein/min. Calculate the percentage of inhibition for each concentration of α-Methyl-DL-tryptophan relative to the control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Summary of Quantitative Data
The following table summarizes the available quantitative data for the interaction of α-Methyl-DL-tryptophan with its primary molecular targets.
| Target | Parameter | Value | Reference |
| SLC6A14 Transporter | IC50 | ~250 µM | [3] |
| Indoleamine 2,3-dioxygenase (IDO1) | Ki / IC50 | Not Available | - |
| Tryptophan Hydroxylase (TPH) | Km / Ki | Not Available | - |
Note: While α-Methyl-DL-tryptophan is known to be an inhibitor of IDO1 and a substrate for TPH, specific quantitative kinetic constants (Ki, Km, IC50) are not well-documented in the readily available literature. The provided protocols can be utilized to determine these values experimentally.
Conclusion
This compound exhibits a complex and multifaceted mechanism of action, engaging with at least three distinct molecular targets. Its ability to inhibit the immunomodulatory enzyme IDO1, act as a substrate for tryptophan hydroxylase to produce a stable serotonin analog, and block the cancer-associated amino acid transporter SLC6A14 underscores its potential as a versatile pharmacological tool and a lead compound for drug development. The lack of comprehensive quantitative data for its interactions with IDO1 and TPH presents a clear opportunity for further research. The detailed experimental protocols provided in this guide offer a framework for researchers to elucidate these missing kinetic parameters and to further explore the intricate biological effects of this intriguing molecule. A deeper understanding of its precise mechanisms of action will be crucial for the rational design of future therapeutic strategies targeting tryptophan metabolism in various disease contexts.
References
- 1. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Alpha-Methyl-DL-tryptophan as an IDO1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism, converting L-tryptophan to N-formylkynurenine.[1][2] This metabolic activity has profound implications for immune regulation, particularly in the context of cancer and autoimmune diseases.[3][4] By depleting the local microenvironment of the essential amino acid tryptophan and producing immunosuppressive metabolites known as kynurenines, IDO1 can effectively suppress T-cell proliferation and function, thereby creating a tolerogenic environment that allows tumors to evade immune surveillance.[3][4]
Alpha-Methyl-DL-tryptophan is a synthetic analog of tryptophan that has been investigated for its potential to inhibit IDO1.[5] As a competitive inhibitor, it is thought to bind to the active site of the IDO1 enzyme, thereby blocking the metabolism of tryptophan.[5] This guide provides a comprehensive technical overview of this compound as an IDO1 inhibitor, summarizing the available data, detailing relevant experimental protocols, and visualizing the key biological pathways and experimental workflows.
Mechanism of Action
This compound acts as a competitive inhibitor of IDO1.[5] This mechanism is attributed to its structural similarity to the natural substrate, L-tryptophan, allowing it to bind to the enzyme's active site. However, the presence of the alpha-methyl group is thought to prevent the subsequent catalytic conversion to N-formylkynurenine. By occupying the active site, this compound reduces the capacity of IDO1 to metabolize L-tryptophan, thereby mitigating its immunosuppressive effects.
The inhibition of IDO1 by this compound leads to two primary downstream consequences:
-
Restoration of Tryptophan Levels: By preventing tryptophan catabolism, the local concentration of this essential amino acid is maintained, supporting T-cell proliferation and effector functions.[3]
-
Reduction of Kynurenine Production: The inhibition of IDO1 decreases the production of kynurenine and its downstream metabolites. Kynurenines are known to have direct immunosuppressive effects, including the induction of T-cell apoptosis and the promotion of regulatory T-cell (Treg) differentiation.[3][4]
Quantitative Data
Table 1: Inhibitory Activity of 1-Methyl-Tryptophan Analogs against IDO1
| Compound | IC50 | Ki | Cell Line/Assay Condition |
| 1-Methyl-L-tryptophan (L-1MT) | 120 µM | Not Reported | HeLa cells[5] |
| 1-Methyl-D-tryptophan (D-1MT) | 2.5 mM | Not Reported | HeLa cells[5] |
| 1-Methyl-DL-tryptophan (DL-1MT) | Not Reported | 34 µM | Purified IDO1 enzyme[3] |
Note: The lack of specific IC50 and Ki values for this compound represents a significant data gap in the current literature. The values for 1-methyl-tryptophan are provided for comparative purposes only.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the inhibitory potential of this compound on IDO1. These protocols are adapted from established methods for assessing IDO1 inhibition.
Cell-Based IDO1 Inhibition Assay
This assay measures the ability of a test compound to inhibit IDO1 activity in a cellular context, typically using a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ).
Materials:
-
HeLa or SKOV-3 human cancer cell line
-
DMEM or McCoy's 5A medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Recombinant human IFN-γ
-
This compound
-
L-Tryptophan
-
Trichloroacetic acid (TCA) solution
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
IDO1 Induction and Inhibitor Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).
-
Prepare serial dilutions of this compound in culture medium.
-
Aspirate the medium from the cells and replace it with 200 µL of fresh medium containing 100 ng/mL of IFN-γ and the desired concentration of this compound. Include appropriate controls (no inhibitor, no IFN-γ).
-
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Measurement:
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well.
-
Add 10 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 480 nm using a microplate reader.
-
Generate a standard curve using known concentrations of kynurenine.
-
Calculate the concentration of kynurenine in each sample.
-
Plot the percentage of IDO1 inhibition versus the concentration of this compound to determine the IC50 value.
-
Enzymatic IDO1 Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the activity of purified recombinant IDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
L-Tryptophan
-
Methylene (B1212753) blue
-
Ascorbic acid
-
Catalase
-
This compound
-
Trichloroacetic acid (TCA) solution
-
Ehrlich's reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer, methylene blue (10 µM), catalase (100 µg/mL), and ascorbic acid (20 mM).
-
Inhibitor and Enzyme Incubation:
-
In a 96-well plate, add serial dilutions of this compound.
-
Add the recombinant IDO1 enzyme to each well.
-
Incubate for 10 minutes at 25°C.
-
-
Initiation of Reaction: Add L-tryptophan (final concentration, e.g., 200 µM) to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes).
-
Reaction Termination and Kynurenine Measurement:
-
Stop the reaction by adding TCA solution.
-
Proceed with the kynurenine measurement as described in the cell-based assay protocol (steps 4c-5d).
-
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 and Ki values using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots for determining the mode of inhibition).
Visualizations
IDO1 Signaling Pathway and Inhibition
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the mechanism of its inhibition.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2788284A1 - Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase - Google Patents [patents.google.com]
The Ambiguous Role of α-Methyl-DL-tryptophan in the Kynurenine Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine (B1673888) pathway is a critical metabolic route for tryptophan, influencing immune regulation, neurotransmission, and cellular energy production. Its dysregulation is implicated in a range of pathologies, from cancer to neurodegenerative disorders. A key rate-limiting step in this pathway is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO). Consequently, inhibitors of these enzymes are of significant interest for therapeutic development. α-Methyl-DL-tryptophan (a-MT), a synthetic analog of tryptophan, has been historically investigated as a modulator of this pathway. This technical guide provides an in-depth analysis of the current understanding of a-MT's role, detailing its mechanism of action, effects on kynurenine pathway metabolites, and impact on downstream signaling. It aims to equip researchers and drug development professionals with a comprehensive overview, including detailed experimental protocols and a critical appraisal of the available quantitative data.
The Kynurenine Pathway: A Brief Overview
Over 95% of dietary tryptophan is metabolized through the kynurenine pathway.[1] The initial and rate-limiting step is the conversion of L-tryptophan to N-formylkynurenine, catalyzed by IDO1, IDO2, or TDO.[2] N-formylkynurenine is then rapidly converted to kynurenine. Kynurenine stands at a crucial branch point and can be metabolized along two primary routes: the kynurenic acid branch, which produces the neuroprotective kynurenic acid (KYNA), and the quinolinic acid branch, which generates the neurotoxic quinolinic acid (QUIN) and ultimately leads to the synthesis of NAD+.[3][4] The balance between these branches is critical for maintaining cellular homeostasis.
The Role of α-Methyl-DL-tryptophan: Inhibitor, Substrate, or Stabilizer?
The precise role of α-Methyl-DL-tryptophan in the kynurenine pathway is a subject of ongoing investigation, with evidence suggesting multiple modes of action that deviate from that of a simple competitive inhibitor.
Interaction with IDO1
While often referred to as an IDO inhibitor, direct, potent inhibition of IDO1 by a-MT is not well-supported by robust quantitative data in the peer-reviewed literature. Some studies suggest it is a weak inhibitor at best.[5] In fact, conflicting reports indicate that a-MT may act as a substrate for IDO1, albeit a much less efficient one than L-tryptophan.[6] This ambiguity highlights the need for further rigorous biochemical characterization. The lack of definitive IC50 or Ki values for a-MT against IDO1 in readily available literature is a significant knowledge gap.
Interaction with IDO2 and TDO
The effects of a-MT on IDO2 and TDO are even less characterized. IDO2 has significantly weaker enzymatic activity compared to IDO1.[5] Some reports suggest that the D-isomer of 1-methyl-tryptophan (a related compound) preferentially inhibits IDO2.[3]
Interestingly, one study has shown that a-MT does not inhibit TDO enzymatic activity but instead acts to stabilize the TDO protein. This stabilization leads to increased TDO protein levels and, consequently, enhanced degradation of tryptophan. This suggests a mechanism of action that is distinct from direct enzymatic inhibition and could have significant implications for tryptophan metabolism in tissues where TDO is the predominant enzyme, such as the liver.
Quantitative Data on the Effects of α-Methyl-DL-tryptophan
A significant challenge in defining the precise role of a-MT is the limited availability of comprehensive quantitative data detailing its effects on kynurenine pathway metabolites. The following table summarizes the available information.
| Parameter | Enzyme/Metabolite | Organism/System | Method | Observed Effect | Citation |
| Enzymatic Activity | IDO1 | In vitro enzyme assay | Spectrophotometry | Weak substrate activity, significantly lower than L-tryptophan. | [6] |
| Protein Levels | TDO | Human glioblastoma cell line (A172) | Western Blot | Considerably increased and sustained TDO protein levels. | |
| Metabolite Levels | Tryptophan | Human glioblastoma cell line (A172) | HPLC | Increased tryptophan degradation at later time points due to TDO stabilization. |
This table is illustrative and highlights the scarcity of detailed quantitative data. Further research is required to populate such a table comprehensively.
Downstream Signaling Pathways Modulated by the Kynurenine Pathway
The kynurenine pathway's influence extends to several critical downstream signaling pathways. While direct quantitative data on the effects of a-MT on these pathways is limited, understanding the connections provides a framework for predicting its potential impact.
Aryl Hydrocarbon Receptor (AhR) Signaling
Kynurenine and other downstream metabolites are known ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in immune regulation.[7][8] Activation of AhR by kynurenine can lead to the differentiation of regulatory T cells (Tregs) and suppression of anti-tumor immunity.[9] By modulating kynurenine levels, a-MT could indirectly influence AhR signaling.
Caption: Modulation of AhR signaling by the kynurenine pathway.
GCN2 and mTOR Signaling
Tryptophan depletion, a consequence of IDO/TDO activity, is sensed by the GCN2 kinase.[10][11] Activation of GCN2 leads to the phosphorylation of eIF2α, resulting in a general shutdown of protein synthesis and the induction of a cellular stress response.[12] This is a key mechanism by which IDO-expressing cells suppress T cell proliferation. Conversely, tryptophan sufficiency signals through the mTOR pathway to promote cell growth and proliferation.[13] By influencing tryptophan availability, either through direct interaction with IDO/TDO or by stabilizing TDO, a-MT has the potential to impact both GCN2 and mTOR signaling pathways.
Caption: Workflow for analyzing kynurenine metabolite changes.
Experimental Protocols
In Vitro IDO1/TDO Enzyme Activity Assay
Objective: To determine the direct inhibitory or substrate activity of α-Methyl-DL-tryptophan on IDO1 or TDO.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
L-tryptophan
-
α-Methyl-DL-tryptophan
-
Assay Buffer: 50 mM potassium phosphate (B84403) buffer (pH 6.5)
-
Cofactor solution for IDO1: 20 mM ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase
-
Cofactor solution for TDO: 20 mM ascorbic acid, 10 µM methylene blue
-
30% (w/v) Trichloroacetic acid (TCA)
-
96-well microplate
-
Incubator
-
Spectrophotometer or HPLC system
Protocol:
-
Prepare a reaction mixture containing assay buffer and the respective cofactor solution.
-
Add varying concentrations of α-Methyl-DL-tryptophan to the wells of the microplate. For control wells, add vehicle.
-
Add a fixed, subsaturating concentration of L-tryptophan to all wells, except for the blank.
-
Initiate the reaction by adding the recombinant IDO1 or TDO enzyme to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 30% TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate to pellet precipitated protein.
-
Measure the kynurenine concentration in the supernatant using a spectrophotometer (absorbance at 365 nm) or by HPLC analysis.
-
Calculate the percent inhibition or substrate conversion relative to controls.
Quantification of Kynurenine Pathway Metabolites by HPLC-MS/MS
Objective: To quantify the levels of tryptophan, kynurenine, kynurenic acid, and quinolinic acid in cell culture supernatants or tissue homogenates following treatment with α-Methyl-DL-tryptophan.
Materials:
-
Cell culture supernatant or tissue homogenate samples
-
Internal standards (e.g., deuterated analogs of the metabolites)
-
Formic acid
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reverse-phase HPLC column
Protocol:
-
Sample Preparation:
-
To 100 µL of sample (supernatant or tissue homogenate), add 10 µL of the internal standard mix.
-
Precipitate proteins by adding 200 µL of ice-cold acetonitrile.
-
Vortex and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted sample onto the HPLC-MS/MS system.
-
Separate the metabolites using a gradient elution on a C18 column. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-product ion transitions for each metabolite and internal standard should be optimized beforehand.
-
-
Data Analysis:
-
Generate standard curves for each metabolite using known concentrations.
-
Calculate the concentration of each metabolite in the samples by normalizing to the corresponding internal standard and using the standard curve.
-
Caption: GCN2 and mTOR signaling in response to tryptophan levels.
Conclusion and Future Directions
The role of α-Methyl-DL-tryptophan in the kynurenine pathway is more complex than initially presumed. The prevailing evidence suggests that it is not a potent, direct inhibitor of IDO1 and may exert its effects through alternative mechanisms, such as TDO stabilization. The lack of comprehensive quantitative data on its inhibitory profile and its impact on downstream kynurenine pathway metabolites remains a critical gap in our understanding.
For researchers and drug development professionals, this ambiguity underscores the importance of rigorous, multi-faceted experimental approaches. Future studies should focus on:
-
Definitive Biochemical Characterization: Determining the IC50 and Ki values of α-Methyl-DL-tryptophan and its stereoisomers against purified IDO1, IDO2, and TDO is essential.
-
Comprehensive Metabolomic Profiling: In vitro and in vivo studies employing quantitative LC-MS/MS are needed to elucidate the precise impact of a-MT on the full spectrum of kynurenine pathway metabolites.
-
Elucidation of Downstream Signaling: Investigating the direct effects of a-MT on AhR, GCN2, and mTOR signaling in relevant cellular models will clarify its mechanism of action at the molecular level.
By addressing these knowledge gaps, the scientific community can more accurately define the therapeutic potential of α-Methyl-DL-tryptophan and develop more targeted and effective modulators of the kynurenine pathway for a range of diseases.
References
- 1. Kynurenine pathway - Wikipedia [en.wikipedia.org]
- 2. Role of IDO and TDO in Cancers and Related Diseases and the Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine Pathway Metabolites in Humans: Disease and Healthy States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Tryptophan depletion sensitizes the AHR pathway by increasing AHR expression and GCN2/LAT1-mediated kynurenine uptake, and potentiates induction of regulatory T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The stress kinase GCN2 does not mediate suppression of antitumor T cell responses by tryptophan catabolism in experimental melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress kinase GCN2 controls the proliferative fitness and trafficking of cytotoxic T cells independent of environmental amino acid sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
Alpha-Methyl-DL-tryptophan as a Serotonin Synthesis Tracer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of alpha-Methyl-DL-tryptophan (AMDT), a radiolabeled analog of the essential amino acid L-tryptophan, and its application as a tracer for quantifying serotonin (B10506) (5-hydroxytryptamine, 5-HT) synthesis in the brain using Positron Emission Tomography (PET). AMDT, particularly its L-isomer labeled with Carbon-11 (α-[¹¹C]methyl-L-tryptophan or AMT), serves as a valuable in vivo biomarker for assessing the functionality of the serotonergic system. This document details the biochemical pathways, experimental protocols, quantitative data analysis, and the critical considerations for employing this technique in neuroscience research and drug development. While a powerful tool, it is crucial to recognize that under certain pathological conditions, such as inflammation or in specific types of brain tumors, AMT can be metabolized via the kynurenine (B1673888) pathway, which necessitates careful interpretation of the imaging data.[1][2]
Core Principles and Mechanism of Action
The utility of AMT as a tracer for serotonin synthesis is predicated on its biochemical similarity to L-tryptophan, the natural precursor for serotonin.[3] The process can be summarized as follows:
-
Transport: Like tryptophan, AMT is transported from the plasma into the brain across the blood-brain barrier by the large neutral amino acid transporter (LAT1).[1]
-
Enzymatic Conversion: Within serotonergic neurons, AMT is a substrate for the rate-limiting enzyme in serotonin synthesis, tryptophan hydroxylase (TPH), which converts it to 5-hydroxy-α-methyl-L-tryptophan.[3][4] This is followed by decarboxylation by aromatic amino acid decarboxylase (AADC) to form α-methyl-serotonin (α-M5-HT).[3]
-
Metabolic Trapping: A key feature of AMT is that its metabolite, α-M5-HT, is not a substrate for monoamine oxidase (MAO), the enzyme responsible for the degradation of serotonin.[4][5] This prevents its breakdown and, because it cannot cross the blood-brain barrier, it becomes effectively trapped within the serotonergic neurons.[4] This "metabolic trapping" allows for the measurement of the rate of its accumulation by PET, which is proportional to the rate of serotonin synthesis.[3][6]
It is important to note that AMT is not significantly incorporated into proteins, which is a confounding factor when using radiolabeled tryptophan itself.[1][7]
Signaling Pathway and Tracer Mechanism
The following diagram illustrates the serotonin synthesis pathway and the mechanism of action of AMT as a tracer.
Quantitative Data and Kinetic Modeling
The analysis of dynamic PET data following the administration of [¹¹C]AMT allows for the quantification of serotonin synthesis capacity. A three-compartment model is often employed to describe the kinetics of AMT in the brain.[1][3][8]
Kinetic Model
The three compartments are:
-
Plasma Compartment: Represents the concentration of [¹¹C]AMT in arterial plasma.
-
Precursor Pool: Represents the free [¹¹C]AMT and its metabolites in brain tissue that can exchange with the plasma.
-
Irreversible Trapping Compartment: Represents the [¹¹C]α-M5-HT that is trapped in serotonergic neurons.[3]
The Patlak graphical analysis is a common and robust method applied to [¹¹C]AMT PET data to derive the unidirectional uptake rate constant, known as the K-complex (or K*).[5][8] The K-complex is considered a reliable index of serotonin synthesis capacity.[9]
Summary of Quantitative Findings
The following table summarizes representative quantitative data for serotonin synthesis capacity (K-complex) in various brain regions from healthy subjects.
| Brain Region | Serotonin Synthesis Capacity (K-complex, ml/g/min) | Reference |
| Subcortical Regions | ||
| Putamen | High | [5] |
| Caudate | High | [5] |
| Thalamus | High | [5] |
| Hippocampus | High | [5] |
| Cortical Regions | ||
| Rectal Gyrus (Inferior Frontal) | Highest among cortical regions | [5] |
| Transverse Temporal Gyrus | High | [5] |
| Cingulate Gyrus (Anterior & Posterior) | Moderate | [5] |
| Temporal Gyri (Middle, Superior, Inferior) | Moderate | [5] |
| Parietal Cortex | Moderate | [5] |
| Occipital Cortex | Lower | [5] |
Note: Values are often presented as a rank order, with higher values indicating greater serotonin synthesis capacity.[5][8] Gender differences have been reported, with women showing 10-20% higher values throughout the brain than men.[5]
Experimental Protocols
The following provides a generalized protocol for a human [¹¹C]AMT PET study. Specifics may vary based on the research question and available equipment.
Subject Preparation
-
Fasting: Subjects are typically required to fast for a minimum of 4 hours prior to the scan to standardize metabolic conditions.[10]
-
Informed Consent: Obtain written informed consent in accordance with institutional review board (IRB) guidelines.
-
Medical History: A thorough medical and psychiatric history should be obtained.
-
Catheter Placement: Insert intravenous catheters for tracer injection and arterial or venous blood sampling.[11]
Radiotracer Administration and PET Acquisition
-
Tracer Injection: A bolus of [¹¹C]AMT is administered intravenously over approximately 2 minutes.[12]
-
Dynamic PET Scan: A dynamic PET scan of the brain is initiated simultaneously with the tracer injection and continues for 60-90 minutes.[8] A typical acquisition protocol might involve a series of scans with increasing duration.[8]
Blood Sampling and Analysis
-
Arterial Blood Sampling: Frequent arterial blood samples are collected throughout the scan to measure the plasma input function (the concentration of unmetabolized [¹¹C]AMT over time).[11]
-
Metabolite Analysis: Plasma samples are analyzed to separate the parent tracer from its radioactive metabolites using techniques like high-performance liquid chromatography (HPLC).[13]
-
Less Invasive Methods: To avoid arterial catheterization, methods using a combination of venous blood samples and activity measured in a venous sinus from the PET images have been developed and validated.[11]
Data Analysis
-
Image Reconstruction and Processing: PET images are reconstructed and corrected for attenuation, scatter, and radioactive decay.
-
Kinetic Modeling: The time-activity curves from regions of interest in the brain and the metabolite-corrected plasma input function are used to calculate the K-complex using the Patlak graphical method or other compartmental modeling approaches.[8]
Experimental Workflow Diagram
Critical Considerations and Alternative Pathways
While [¹¹C]AMT is a powerful tracer for serotonin synthesis, it is crucial to be aware of its potential metabolism through the kynurenine pathway, an alternative route for tryptophan degradation.[1][9]
The Kynurenine Pathway
Under certain conditions, such as neuroinflammation or in specific types of brain tumors, the enzyme indoleamine 2,3-dioxygenase (IDO) can be upregulated.[1][14] IDO can also metabolize AMT, leading to its trapping in cells that are not serotonergic. This can result in an overestimation of serotonin synthesis if not accounted for.[1][4] This is particularly relevant in studies of epilepsy and brain tumors, where increased AMT uptake may reflect immune activation rather than altered serotonin synthesis.[1]
Kynurenine Pathway Diagram
Applications in Research and Drug Development
The measurement of serotonin synthesis capacity using [¹¹C]AMT has significant applications in:
-
Neuropsychiatric Disorders: Investigating the role of serotonin deficits in conditions like major depressive disorder.[13]
-
Epilepsy: Identifying epileptogenic foci, particularly in tuberous sclerosis complex and cortical developmental malformations, where increased AMT uptake can pinpoint areas for surgical resection.[1][15]
-
Neuro-oncology: Characterizing tryptophan metabolism in brain tumors, which may guide the development of therapies targeting the kynurenine pathway to overcome tumor immuno-resistance.[14][16]
-
Pharmacology: Assessing the effects of novel therapeutic agents on serotonin synthesis in the living brain.
Conclusion
This compound, particularly in its radiolabeled form [¹¹C]AMT, is a well-validated and powerful tracer for the in vivo assessment of serotonin synthesis capacity using PET. Its mechanism of metabolic trapping provides a robust signal that correlates well with known distributions of serotonergic neurons. However, researchers and drug development professionals must remain cognizant of the potential for metabolism via the kynurenine pathway in certain pathological states. With careful experimental design and data interpretation, [¹¹C]AMT PET offers invaluable insights into the dynamic functioning of the brain's serotonergic system in health and disease.
References
- 1. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of [C-11]alpha-methyl-tryptophan kinetics for the estimation of serotonin synthesis rate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha[C-11]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of Tryptophan Uptake and Kinetics Using 1-(2-18F-Fluoroethyl)-l-Tryptophan and α-11C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a less-invasive method for measurement of serotonin synthesis rate with alpha-[11C]methyl-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. DIFFERENTIAL KINETICS OF α-[11C]METHYL-L-TRYPTOPHAN ON PET IN LOW-GRADE BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. α-[11C]-methyl-l-tryptophan PET for tracer localization of epileptogenic brain regions: clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo uptake and metabolism of alpha-[11C]methyl-L-tryptophan in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to alpha-Methyl-DL-tryptophan: Discovery, History, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methyl-DL-tryptophan (α-MT) is a synthetic amino acid analogue that has played a significant role in neuroscience and pharmacology. Initially recognized for its effects on serotonin (B10506) metabolism, its utility has expanded into oncology and diagnostic imaging. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted mechanisms of action of α-MT. It details its primary role as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, and its function as a selective blocker of the amino acid transporter SLC6A14. Furthermore, this document outlines its metabolism via the kynurenine (B1673888) pathway and its application as a tracer in Positron Emission Tomography (PET) imaging. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to serve as a valuable resource for researchers in the field.
Discovery and History
The exploration of alpha-methylated amino acids as tools to probe metabolic pathways dates back to the mid-20th century. This compound emerged in the scientific literature in the late 1960s and early 1970s through studies investigating the regulation of serotonin biosynthesis. Early research demonstrated that α-MT could inhibit hepatic protein synthesis and had a notable impact on serotonin levels in the brain.[1] These initial pharmacological studies established its fundamental mechanism as an inhibitor of tryptophan hydroxylase (TPH), the enzyme that catalyzes the first and rate-limiting step in the conversion of tryptophan to serotonin.[2] This discovery positioned α-MT as a critical pharmacological tool for depleting serotonin in vivo, allowing researchers to investigate the role of this neurotransmitter in various physiological and behavioral processes. Over the decades, its application has broadened, with studies in the 2000s identifying it as a blocker of the SLC6A14 transporter, revealing its potential in cancer therapy.[3] Its labeled form, [11C]α-MT, has become an important radiotracer for PET imaging to assess serotonin synthesis capacity in the human brain.[4]
Chemical Synthesis
The synthesis of this compound can be achieved through various methods. One common approach involves the α-methylation of a tryptophan derivative. A stereospecific synthesis for the L-enantiomer has been described, which is crucial for its use as a PET tracer. This method often involves the formation of a chiral intermediate, such as a 2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one, followed by methylation.[5] For research purposes requiring the DL-racemic mixture, a more direct methylation of a suitable tryptophan precursor can be employed.
Experimental Protocol: Stereospecific Synthesis of alpha-Methyl-L-tryptophan
A detailed method for the stereospecific synthesis involves the use of a chiral auxiliary to guide the methylation process. One such protocol is summarized below:
-
Formation of the Imidazolidinone: L-tryptophan is reacted with an appropriate aldehyde (e.g., pivalaldehyde) to form a cis/trans mixture of 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-ones.
-
Separation of Diastereomers: The cis and trans diastereomers are separated using column chromatography.
-
Enolate Formation: The desired cis-imidazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at a low temperature (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF) to generate the corresponding enolate.
-
Methylation: The enolate is then reacted with an electrophilic methyl source, such as methyl iodide (CH₃I), to introduce the α-methyl group.
-
Hydrolysis: The resulting methylated imidazolidinone is subjected to acidic hydrolysis to cleave the chiral auxiliary and yield the enantiomerically pure alpha-methyl-L-tryptophan.[5]
Mechanism of Action
This compound exerts its biological effects through multiple mechanisms, primarily by interacting with key proteins involved in amino acid metabolism and transport.
Inhibition of Tryptophan Hydroxylase (TPH)
The most well-characterized mechanism of action of α-MT is its role as a competitive inhibitor of tryptophan hydroxylase (TPH).[6] TPH exists in two isoforms, TPH1 (peripheral) and TPH2 (central nervous system), and catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the precursor to serotonin. By competing with the natural substrate, L-tryptophan, for binding to the active site of TPH, α-MT effectively reduces the rate of serotonin synthesis. This leads to a depletion of serotonin levels in both the central and peripheral nervous systems.[2]
Blockade of SLC6A14 Transporter
More recent research has identified α-MT as a selective blocker of the solute carrier family 6 member 14 (SLC6A14) transporter.[3] SLC6A14 is an amino acid transporter that is overexpressed in certain types of cancer, such as estrogen receptor-positive breast cancer. By blocking this transporter, α-MT can induce amino acid deprivation in cancer cells that are dependent on SLC6A14 for their nutrient supply, leading to cell cycle arrest and inhibition of tumor growth.[3]
Metabolism via the Kynurenine Pathway
In addition to its role in the serotonin pathway, α-MT can also be metabolized through the kynurenine pathway, the major catabolic route for tryptophan.[7] The first and rate-limiting step of this pathway is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). The accumulation of [11C]α-MT in PET imaging studies of certain tumors and epileptic foci is thought to be, in part, due to its metabolism via an upregulated kynurenine pathway.[7]
Quantitative Data
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Inhibition of SLC6A14 Transporter
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | ~250 µM | ATB⁰⁺-expressing cells | [5] |
Table 2: In Vivo Effects on Serotonin Levels
| Species | Dose | Route of Administration | Brain Region | % Serotonin Depletion | Time Point | Reference |
| Rat | 200 mg/kg | Not Specified | Brain | 40-80% | 24 hours post-last dose | [2] |
Experimental Protocols
Tryptophan Hydroxylase (TPH) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds like α-MT on TPH.
-
Enzyme Preparation: Recombinant human TPH1 or TPH2 is expressed and purified.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM MOPS, pH 7.2), cofactors (ferrous ammonium (B1175870) sulfate (B86663) and a pterin (B48896) cofactor like 6-methyltetrahydropterin), catalase, and bovine serum albumin.
-
Inhibitor and Substrate Addition: Varying concentrations of the test inhibitor (α-MT) and the substrate (L-tryptophan) are added to the reaction mixture.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the pterin cofactor and allowed to proceed for a set time (e.g., 5-10 minutes) at a controlled temperature (e.g., room temperature). The reaction is then stopped by the addition of an acid (e.g., trichloroacetic acid).
-
Product Quantification: The amount of the product, 5-hydroxytryptophan (5-HTP), is quantified using a suitable analytical method such as high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: The initial reaction velocities are calculated, and kinetic parameters (e.g., Ki) are determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive inhibition).[8]
Conclusion
This compound is a versatile molecule with a rich history and diverse applications in biomedical research. From its initial discovery as a tool to study serotonin function to its more recent exploration as a potential anti-cancer agent and a diagnostic imaging tool, α-MT continues to be of significant interest to the scientific community. This technical guide provides a foundational understanding of its synthesis, mechanisms of action, and key experimental considerations, serving as a valuable resource for researchers aiming to utilize this compound in their studies. Further research to fully elucidate its kinetic parameters for TPH inhibition and its in vivo metabolic fate will undoubtedly expand its utility in both basic and translational science.
References
- 1. Alpha-methyltryptophan: effects on synthesis and degradation of serotonin in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
α-Methyl-DL-tryptophan as a Selective Blocker of the SLC6A14 Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Solute Carrier Family 6 Member 14 (SLC6A14), also known as ATB⁰,⁺, is a sodium and chloride-dependent amino acid transporter with broad substrate specificity, encompassing all neutral and cationic amino acids.[1] Upregulated in a variety of cancers, including breast, colon, and pancreatic cancer, SLC6A14 plays a crucial role in supplying amino acids essential for tumor growth and proliferation. This has positioned SLC6A14 as a promising target for cancer therapy. α-Methyl-DL-tryptophan has been identified as a selective blocker of SLC6A14, inducing amino acid deprivation, inhibiting the mTOR signaling pathway, and promoting apoptosis in cancer cells.[2][3] This technical guide provides an in-depth overview of α-Methyl-DL-tryptophan as an SLC6A14 inhibitor, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualization of the key signaling pathways involved.
Introduction to SLC6A14 and α-Methyl-DL-tryptophan
SLC6A14 is a symporter that co-transports amino acids with sodium and chloride ions into the cell.[1] Its expression is often elevated in cancer cells to meet the high demand for amino acids required for rapid growth and proliferation. By blocking SLC6A14, α-Methyl-DL-tryptophan effectively cuts off this crucial nutrient supply, leading to amino acid starvation within the cancer cells.[2] This selective inhibitor is a tryptophan derivative that is not transported by SLC6A14 but instead binds to the transporter, preventing the uptake of other amino acids.[1]
Quantitative Data
The inhibitory potency of α-Methyl-DL-tryptophan on SLC6A14 has been quantified, primarily through the determination of its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Cell System/Conditions | Reference |
| IC50 | ~250 µM | Human SLC6A14 expressed in Xenopus laevis oocytes, with an amino acid mixture simulating plasma concentrations. | [1] |
| Ki | Not directly reported | Can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) | [4][5] |
Signaling Pathways
Blockade of SLC6A14 by α-Methyl-DL-tryptophan impacts key signaling pathways involved in cancer cell growth and survival.
mTOR Pathway Inhibition
Amino acid availability is a critical regulator of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central controller of cell growth, proliferation, and survival. By inducing amino acid starvation, α-Methyl-DL-tryptophan leads to the inactivation of mTORC1 signaling.[2][3]
Caption: Inhibition of mTOR signaling by α-Methyl-DL-tryptophan.
Wnt Signaling Pathway Connection
The expression of SLC6A14 has been shown to be regulated by the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in cancers like colorectal cancer.[6] This positions SLC6A14 as a downstream effector of oncogenic Wnt signaling.
Caption: Upregulation of SLC6A14 by the Wnt signaling pathway.
Experimental Protocols
The following are generalized protocols for characterizing the inhibitory activity of α-Methyl-DL-tryptophan on SLC6A14. These should be adapted and optimized for specific cell lines and experimental conditions.
Radiolabeled Amino Acid Uptake Assay
This assay directly measures the inhibition of amino acid transport into cells.
Materials:
-
Cells expressing SLC6A14 (e.g., MCF-7, Caco-2)
-
Culture medium and plates
-
Krebs-Ringer-HEPES (KRH) buffer (or similar physiological salt solution)
-
Radiolabeled amino acid (e.g., ³H-L-leucine or ¹⁴C-L-arginine)
-
α-Methyl-DL-tryptophan
-
Scintillation fluid and counter
-
Ice-cold phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Seed SLC6A14-expressing cells in 24- or 48-well plates and grow to 80-90% confluency.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed KRH buffer.
-
Pre-incubation: Add KRH buffer containing various concentrations of α-Methyl-DL-tryptophan to the wells. Include a vehicle control (no inhibitor). Incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled amino acid to each well to initiate the uptake. The final concentration of the radiolabeled substrate should be close to its Km for SLC6A14, if known.
-
Incubation: Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS to remove extracellular radioactivity.
-
Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration in each well. Plot the percentage of inhibition against the concentration of α-Methyl-DL-tryptophan to determine the IC50 value.
Non-Radioactive Amino Acid Uptake Assay (LC-MS/MS)
This method offers an alternative to radiolabeled assays and measures the intracellular accumulation of a stable isotope-labeled amino acid.
Materials:
-
Cells expressing SLC6A14
-
Culture medium and plates
-
Physiological salt solution
-
Stable isotope-labeled amino acid (e.g., ¹³C, ¹⁵N-L-leucine)
-
α-Methyl-DL-tryptophan
-
Methanol, water, and formic acid (LC-MS grade)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Cell Culture and Preparation: Follow steps 1 and 2 from the radiolabeled assay protocol.
-
Pre-incubation: Pre-incubate the cells with various concentrations of α-Methyl-DL-tryptophan as described in the radiolabeled assay.
-
Uptake Initiation: Initiate uptake by adding the stable isotope-labeled amino acid.
-
Incubation: Incubate for the desired time at 37°C.
-
Uptake Termination and Extraction: Rapidly wash the cells with ice-cold PBS. Add a cold extraction solution (e.g., 80% methanol) containing an internal standard to each well.
-
Sample Preparation: Scrape the cells, transfer the cell suspension to a microcentrifuge tube, and centrifuge to pellet the cell debris. Collect the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples to quantify the intracellular concentration of the stable isotope-labeled amino acid.
-
Data Analysis: Normalize the data to the protein concentration and calculate the IC50 value as described for the radiolabeled assay.
Experimental Workflow
The general workflow for characterizing α-Methyl-DL-tryptophan as an SLC6A14 inhibitor is outlined below.
Caption: A typical experimental workflow for SLC6A14 inhibitor characterization.
Conclusion
α-Methyl-DL-tryptophan is a valuable tool for studying the function of the SLC6A14 transporter and a promising lead compound for the development of novel anti-cancer therapies. Its ability to selectively block amino acid uptake in cancer cells that overexpress SLC6A14 provides a clear mechanism for its anti-proliferative effects. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug developers working in this area. Further investigation into the in vivo efficacy and safety of α-Methyl-DL-tryptophan and its derivatives is warranted to fully realize its therapeutic potential.
References
- 1. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of the amino acid transporter SLC6A14 suppresses tumor growth in colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 5. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The macrocycle inhibitor landscape of SLC‐transporter - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biochemical Properties of alpha-Methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan, characterized by a methyl group substitution at the alpha-carbon. This modification confers unique biochemical properties, establishing it as a valuable tool in neuroscience, oncology, and metabolic research. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, with a focus on its interactions with key metabolic enzymes and transporters. It details its inhibitory effects on tryptophan hydroxylase (TPH), indoleamine 2,3-dioxygenase (IDO), and its role as a blocker of the solute carrier transporter SLC6A14. This document consolidates quantitative data, presents detailed experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows to support researchers and professionals in drug development.
Introduction
This compound is a racemic mixture containing both the D- and L-isomers of alpha-methyltryptophan (B555742). Its structural similarity to tryptophan allows it to interact with various components of tryptophan metabolism, albeit with distinct consequences. Unlike tryptophan, it is not incorporated into proteins, making it a suitable tracer for metabolic studies.[1] This guide will delve into its primary mechanisms of action, including enzyme inhibition and transporter blockade, which are central to its pharmacological effects.
Core Biochemical Properties and Mechanisms of Action
This compound exerts its biological effects through several key mechanisms:
-
Inhibition of Tryptophan Hydroxylase (TPH): As a structural analog of tryptophan, this compound acts as an inhibitor of TPH, the rate-limiting enzyme in the synthesis of serotonin (B10506).[2] This inhibition leads to a reduction in serotonin production.
-
Inhibition of Indoleamine 2,3-dioxygenase (IDO): this compound is an inhibitor of IDO, a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[3][4] The L-isomer of alpha-methyltryptophan is noted to be a more potent inhibitor of IDO than the D-isomer and is significantly more potent than the commonly used IDO inhibitor, 1-methyltryptophan.[4] IDO is a critical regulator of immune responses, and its inhibition can enhance anti-tumor immunity.
-
Blockade of Solute Carrier Family 6 Member 14 (SLC6A14): this compound acts as a blocker of the amino acid transporter SLC6A14, also known as ATB⁰,⁺.[2][5][6] This transporter is upregulated in various cancers and is responsible for the uptake of a broad range of amino acids. By blocking this transporter, this compound can induce amino acid deprivation in cancer cells.[7]
Quantitative Data
The following table summarizes the available quantitative data for the inhibitory and blocking activities of this compound.
| Target | Parameter | Value | Compound | Species/System | Reference |
| SLC6A14 (ATB⁰,⁺) | IC₅₀ | ~250 µM | This compound | Conditions simulating normal plasma concentrations | [2] |
| Indoleamine 2,3-dioxygenase (IDO) | Inhibition | L-isomer is a more potent inhibitor than the D-isomer and significantly more potent than 1-methyltryptophan. | alpha-Methyltryptophan | Mouse intestinal mucosal lysates (cell-free assay) | [4] |
Signaling Pathways
This compound influences two major metabolic pathways of tryptophan: the serotonin pathway and the kynurenine pathway.
Serotonin Synthesis Pathway
This compound's inhibition of TPH directly impacts the synthesis of serotonin, a critical neurotransmitter involved in mood, sleep, and appetite regulation.
Kynurenine Pathway
By inhibiting IDO, this compound modulates the kynurenine pathway, which plays a crucial role in immune tolerance and neuroinflammation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for characterizing the biochemical properties of this compound.
Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay (Cell-Based)
This protocol is adapted from commercially available IDO1 inhibitor screening kits and literature procedures.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the IDO1 enzyme in a cellular context.
Materials:
-
IDO1-expressing cells (e.g., IFN-γ stimulated cancer cell lines like CT26)
-
This compound
-
1-Methyl-L-Tryptophan (as a positive control inhibitor)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin/Streptomycin
-
Recombinant murine IFN-γ
-
L-Kynurenine standard
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed IDO1-expressing cells (e.g., CT26) in a 96-well plate at a density of 5 x 10⁴ cells/well in complete culture medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
IDO1 Induction: Stimulate the cells with IFN-γ (e.g., 100 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and the positive control (1-Methyl-L-Tryptophan) in culture medium. Remove the old medium from the cells and add 100 µL of the inhibitor solutions to the respective wells. Include wells with medium only (no inhibitor) as a negative control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
Kynurenine Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Ehrlich's Reagent to each supernatant sample.
-
Incubate at room temperature for 10-20 minutes to allow for color development (a yellow color indicates the presence of kynurenine).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of L-Kynurenine.
-
Calculate the concentration of kynurenine in each sample from the standard curve.
-
Plot the percentage of IDO1 inhibition versus the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Tryptophan 2,3-dioxygenase (TDO) Inhibition Assay (Cell-Based)
This protocol is adapted from commercially available TDO inhibitor screening kits.
Objective: To determine the IC₅₀ of this compound for the TDO enzyme.
Materials:
-
TDO-expressing cells (e.g., glioblastoma cell line A172)
-
This compound
-
Known TDO inhibitor (as a positive control)
-
Cell culture medium
-
L-Tryptophan
-
Reagents for kynurenine measurement (as in the IDO1 assay)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Culture: Culture TDO-expressing cells in appropriate medium.
-
Assay Preparation: Prepare a reaction mixture containing L-Tryptophan in an appropriate assay buffer.
-
Inhibitor Addition: Add serial dilutions of this compound or a positive control inhibitor to the wells of a 96-well plate.
-
Enzyme Addition: Add the TDO-expressing cell lysate or purified TDO enzyme to the wells.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
-
Reaction Termination and Kynurenine Detection: Stop the reaction and measure the kynurenine produced as described in the IDO1 assay protocol.
-
Data Analysis: Calculate the IC₅₀ value as described for the IDO1 assay.
SLC6A14 (ATB⁰,⁺) Blocker Assay (Xenopus Oocyte Expression System)
This protocol is a generalized procedure based on methodologies described in the literature for characterizing transporter function.
Objective: To determine the IC₅₀ of this compound for the blockade of SLC6A14-mediated amino acid transport.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding human SLC6A14
-
Radiolabeled amino acid substrate (e.g., [³H]glycine or [³H]tryptophan)
-
This compound
-
ND96 buffer (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4)
-
Scintillation counter and scintillation fluid
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject oocytes with SLC6A14 cRNA and incubate for 3-5 days to allow for transporter expression. Use water-injected oocytes as a control.
-
Uptake Assay:
-
Wash the oocytes with ND96 buffer.
-
Prepare uptake solutions containing a fixed concentration of the radiolabeled substrate in ND96 buffer with varying concentrations of this compound (from 0 to a high concentration, e.g., 5 mM).
-
Incubate groups of oocytes (e.g., 5-10 oocytes per group) in the uptake solutions for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
Washing: Stop the uptake by washing the oocytes extensively with ice-cold ND96 buffer to remove extracellular radiolabel.
-
Lysis and Scintillation Counting: Lyse individual oocytes in a lysis buffer (e.g., 1% SDS). Add scintillation fluid to each lysate and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the average uptake for each concentration of this compound.
-
Subtract the uptake measured in water-injected oocytes to determine the specific SLC6A14-mediated transport.
-
Plot the percentage of inhibition of substrate uptake versus the log concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing an enzyme inhibitor like this compound.
Conclusion
This compound is a multi-target compound with well-defined inhibitory actions on key enzymes in tryptophan metabolism and a distinct blocking effect on the SLC6A14 amino acid transporter. Its ability to modulate the serotonin and kynurenine pathways, coupled with its capacity to induce amino acid stress in cancer cells, underscores its significance as a research tool and its potential for therapeutic development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the biochemical properties of this intriguing molecule. Further research is warranted to elucidate the precise inhibitory constants for TDO and TPH and to expand the understanding of its downstream metabolic consequences in various physiological and pathological contexts.
References
- 1. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different effects of tryptophan 2,3-dioxygenase inhibition on SK-Mel-28 and HCT-8 cancer cell lines | springermedizin.de [springermedizin.de]
- 4. CA2788284A1 - Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. α-Methyl-DL-tryptophan crystalline 153-91-3 [sigmaaldrich.com]
- 7. SLC6A14, a Na+/Cl--coupled amino acid transporter, functions as a tumor promoter in colon and is a target for Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to alpha-Methyl-DL-tryptophan for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
alpha-Methyl-DL-tryptophan (α-MT) is a synthetic analog of the essential amino acid L-tryptophan. Its unique biochemical properties have established it as a valuable tool in neuroscience research, primarily for the in vivo investigation of the serotonergic and kynurenine (B1673888) pathways. This technical guide provides a comprehensive overview of α-MT, including its mechanism of action, its applications in studying neurotransmitter systems, and detailed protocols for its use in key experimental paradigms.
Introduction
As a structural analog of L-tryptophan, this compound acts as a competitive inhibitor and a substrate for the key enzymes involved in tryptophan metabolism. This dual functionality allows researchers to manipulate and probe the intricate workings of the serotonin (B10506) and kynurenine pathways, which are implicated in a wide range of physiological processes and neurological disorders, including depression, anxiety, epilepsy, and neurodegenerative diseases. This guide will delve into the technical details of using α-MT as a research tool, providing both the theoretical background and practical methodologies for its application.
Mechanism of Action
The utility of α-MT in neuroscience research stems from its interaction with two primary enzymatic pathways of tryptophan metabolism: the serotonin pathway and the kynurenine pathway.
The Serotonin Pathway
In the brain, serotonin (5-hydroxytryptamine, 5-HT) is synthesized from L-tryptophan in a two-step enzymatic process. The first and rate-limiting step is the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH). α-MT acts as a competitive inhibitor of TPH, thereby reducing the synthesis of serotonin.[1] Furthermore, the L-isomer of α-MT can also serve as a substrate for TPH and is subsequently converted to α-methyl-serotonin. Unlike serotonin, α-methyl-serotonin is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation. This leads to its accumulation in serotonergic neurons and provides a basis for its use as a tracer in imaging studies.[2]
The Kynurenine Pathway
The majority of dietary tryptophan is metabolized via the kynurenine pathway, initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This pathway produces several neuroactive metabolites, including kynurenic acid (a neuroprotectant) and quinolinic acid (a neurotoxin). α-MT has been shown to be an inhibitor of IDO, the extrahepatic rate-limiting enzyme of this pathway.[3] This inhibitory action allows for the investigation of the kynurenine pathway's role in various pathological conditions, particularly those involving neuroinflammation and immune activation.[4][5]
Signaling Pathways
The following diagrams illustrate the points of intervention of this compound in the serotonin and kynurenine pathways.
References
- 1. In vivo uptake and metabolism of alpha-[11C]methyl-L-tryptophan in human brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Brain Regional α-[11C]Methyl-L-Tryptophan Trapping in Medication-Free Patients With Obsessive-Compulsive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIFFERENTIAL KINETICS OF α-[11C]METHYL-L-TRYPTOPHAN ON PET IN LOW-GRADE BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the In Vivo Effects of alpha-Methyl-DL-tryptophan Administration
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
alpha-Methyl-DL-tryptophan (α-MTP) is a synthetic analog of the essential amino acid L-tryptophan. Its unique properties as a substrate and modulator of key metabolic enzymes have positioned it as a valuable tool in both preclinical research and clinical diagnostics. In vivo, α-MTP administration elicits a range of effects stemming from its interaction with the two primary pathways of tryptophan metabolism: the serotonin (B10506) pathway and the kynurenine (B1673888) pathway. It is extensively utilized in its radiolabeled form (11C-α-MTP) as a positron emission tomography (PET) tracer to investigate brain serotonin synthesis and tryptophan metabolism in various neurological and oncological conditions.[1][2][3] Furthermore, preclinical studies have revealed significant systemic effects, including modulation of hepatic metabolism, protein synthesis, and whole-body energy homeostasis, highlighting its potential as a pharmacological agent. This guide provides a comprehensive overview of the in vivo effects of α-MTP, detailing its metabolic fate, mechanisms of action, and physiological consequences, supported by quantitative data, experimental protocols, and pathway visualizations.
Pharmacokinetics and Metabolic Fate
α-Methyl-DL-tryptophan is an artificial amino acid that competitively utilizes the large neutral amino acid carrier (LAT1) for transport across biological membranes, including the blood-brain barrier.[1] Once in the system, it serves as a substrate for enzymes in the serotonin pathway but interacts differently with enzymes of the kynurenine pathway.
The Serotonin Pathway
In serotonergic neurons, the L-enantiomer (α-MLT) is hydroxylated by tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, to form 5-hydroxy-α-methyl-L-tryptophan.[2] This intermediate is then decarboxylated by aromatic amino acid decarboxylase (AADC) to produce α-methylserotonin (α-M5-HT).[2] A critical feature of α-methylserotonin is its resistance to degradation by monoamine oxidase (MAO).[1][2] This resistance leads to its accumulation, or "trapping," within serotonergic neurons. This principle forms the basis of the 11C-α-MTP PET imaging technique to measure serotonin synthesis capacity in vivo.[2][4]
The Kynurenine Pathway
The kynurenine pathway is the major route for tryptophan degradation, initiated by the enzymes Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO).[5][6] This pathway is increasingly recognized for its role in immune modulation, particularly in the context of cancer and inflammatory diseases.[7][8] α-MTP acts as a competitive inhibitor of IDO, thereby reducing the catabolism of tryptophan into kynurenine and its downstream metabolites.[5][9] This inhibition can reverse IDO-mediated immunosuppression.[9] Increased uptake of 11C-α-MTP in certain pathologies, such as brain tumors and epileptic foci, is often correlated with the upregulation and high activity of the IDO enzyme in those tissues.[1][5]
Systemic In Vivo Effects
Administration of α-MTP, particularly the L-enantiomer, has profound effects on systemic metabolism, as demonstrated in various rodent models.
Effects on Obesity and Metabolic Syndrome
In multiple mouse models of obesity, including diet-induced and genetic (ob/ob) models, oral administration of α-methyl-L-tryptophan (α-MLT) functions as an effective weight-loss agent.[10][11] The D-enantiomer (α-MDT) shows negligible activity.[10][11] The weight-loss effect is associated with a reduction in food intake and is reversible upon withdrawal of the compound.[10][11] Furthermore, α-MLT treatment reverses key features of metabolic syndrome, including hyperglycemia, insulin (B600854) resistance, and hepatic steatosis (fatty liver).[10][12]
Table 1: Quantitative Effects of α-MLT on Metabolic Parameters in Obese Mice (Data summarized from Anbazhagan et al., 2021[10][12])
| Parameter | Animal Model | Treatment Group | Control Group Value | α-MLT Treated Value | Percent Change |
| Body Weight (g) | HFD Mice | 3 weeks (1 mg/ml) | 45.2 ± 1.5 | 34.8 ± 1.1 | -23.0% |
| Body Weight (g) | ob/ob Mice | 3 weeks (1 mg/ml) | 58.1 ± 2.0 | 46.5 ± 1.8 | -20.0% |
| Fasting Blood Glucose (mg/dl) | HFD Mice | 2 weeks (1 mg/ml) | 165 ± 8 | 120 ± 6 | -27.3% |
| Liver Weight (g) | HFD Mice | 3 weeks (1 mg/ml) | 2.1 ± 0.1 | 1.3 ± 0.05 | -38.1% |
| Abdominal Fat Pad (g) | HFD Mice | 3 weeks (1 mg/ml) | 3.5 ± 0.2 | 1.9 ± 0.1 | -45.7% |
| Food Intake ( g/day/mouse ) | ob/ob Mice | 3 weeks (1 mg/ml) | 7.5 ± 0.3 | 5.5 ± 0.2 | -26.7% |
HFD: High-Fat Diet. Values are representative means ± SEM.
Effects on Plasma Amino Acid Profile
Consistent with its metabolic effects, α-MLT treatment alters the plasma amino acid profile in mice. Notably, it leads to a significant decrease in the levels of several amino acids, including the precursor tryptophan itself.[10][11] This suggests a broad impact on amino acid transport or utilization.
Table 2: Effects of α-MLT on Plasma Amino Acid Levels in HFD Mice (Data summarized from Anbazhagan et al., 2021[10])
| Amino Acid | Control (nmol/ml) | α-MLT Treated (nmol/ml) | Percent Change |
| Serine | 180 ± 10 | 125 ± 8 | -30.6% |
| Glutamine | 750 ± 40 | 550 ± 30 | -26.7% |
| Glycine | 320 ± 15 | 240 ± 12 | -25.0% |
| Tryptophan | 85 ± 5 | 60 ± 4 | -29.4% |
| Ornithine | 110 ± 7 | 80 ± 5 | -27.3% |
| Arginine | 150 ± 9 | 200 ± 12 | +33.3% |
HFD: High-Fat Diet. Treatment was 1 mg/ml α-MLT in drinking water for 2 weeks. Values are representative means ± SEM.
Hepatic Effects
Early in vivo studies in rats demonstrated that α-MTP significantly impacts liver function. It inhibits hepatic protein synthesis and has a pronounced glyconeogenic action, stimulating the incorporation of various precursors like alanine, glutamate, and pyruvate (B1213749) into liver glycogen (B147801).[13][14][15] This action is accompanied by an increased rate of amino acid catabolism and urea (B33335) excretion.[14][15] Furthermore, α-MTP administration leads to an adaptive increase in the activity of tryptophan pyrrolase (TDO), the primary enzyme for tryptophan catabolism in the liver.[14][16]
Experimental Protocols
Protocol: In Vivo Weight-Loss Study in Mice
This protocol is based on the methodology described by Anbazhagan et al. (2021).[12]
-
Animal Model: C57BL/6 male mice are fed a high-fat diet (HFD, 60% kcal from fat) for 12 weeks to induce obesity and metabolic syndrome.
-
Grouping: Mice are divided into a control group and a treatment group (n=8-10 per group).
-
Drug Administration: The treatment group receives α-methyl-L-tryptophan (α-MLT) at a concentration of 1 mg/ml dissolved in their drinking water, provided ad libitum. The control group receives regular drinking water.
-
Duration: The treatment period is 3 weeks. Body weight and food/water intake are monitored regularly.
-
Metabolic Testing: At the end of week 2, an Intraperitoneal Glucose Tolerance Test (GTT) is performed. Mice are fasted for 4 hours, and a baseline glucose reading is taken. They are then injected intraperitoneally with glucose (2 g/kg body weight), and blood glucose is measured at 15, 30, 60, 90, and 120 minutes post-injection.
-
Endpoint Analysis: At the end of 3 weeks, mice are fasted for 4 hours and euthanized. Blood is collected via orbital sinus for plasma analysis. Tissues, including liver and abdominal fat pads, are excised, weighed, and snap-frozen in liquid nitrogen or fixed for histology (e.g., Oil Red O staining for lipids).
Protocol: Principle of 11C-α-MTP PET Imaging for Serotonin Synthesis
This protocol outlines the general principles for using 11C-α-MTP PET in vivo, based on work by Diksic, Chugani, and others.[1][4]
-
Tracer Synthesis: α-[11C]methyl-L-tryptophan is synthesized in a cyclotron. 11C is a positron-emitting isotope with a short half-life (~20.4 minutes).
-
Subject Preparation: The subject (animal or human) is positioned in the PET scanner. An arterial line may be placed for blood sampling to measure plasma radioactivity and tracer metabolites.
-
Tracer Administration: A bolus of 11C-α-MTP is injected intravenously.
-
Dynamic PET Acquisition: PET data are acquired continuously for 60-90 minutes immediately following injection. This allows for the measurement of the tracer's dynamic movement into and trapping within the brain.
-
Data Analysis:
-
Regions of Interest (ROIs) are drawn on the reconstructed PET images corresponding to various brain structures.
-
Time-activity curves (TACs) are generated for each ROI and for the arterial plasma input function.
-
A three-compartment kinetic model is typically applied to the data to estimate the rate constants governing the tracer's transport and metabolism.
-
Alternatively, graphical analysis (e.g., a Patlak plot) can be used to calculate a net influx rate constant (K-complex), which reflects the rate of irreversible trapping and is considered a proxy for the serotonin synthesis rate.[4]
-
Conclusion and Future Directions
This compound is a multifaceted compound with significant and diverse in vivo effects. As a PET tracer, it remains a cornerstone for the non-invasive study of the brain's serotonergic system and tryptophan metabolism. Preclinical evidence demonstrating its potent effects on weight loss, metabolic health, and hepatic function opens new avenues for its potential therapeutic application.[10] Its role as an IDO inhibitor further positions it as a candidate for immunomodulatory therapies.[9] Future research should focus on elucidating the precise molecular mechanisms behind its systemic metabolic effects, particularly the reduction in food intake and the alteration of plasma amino acid levels. Further investigation into the differential effects of its L- and D-enantiomers is warranted to optimize its potential therapeutic benefits while minimizing off-target effects.
References
- 1. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of the brain serotonergic system with labeled α‐methyl‐l‐tryptophan | Scilit [scilit.com]
- 4. Analysis of [C-11]alpha-methyl-tryptophan kinetics for the estimation of serotonin synthesis rate in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Tryptophan and Kynurenine Pathway Metabolites in Animal Models of Retinal and Optic Nerve Damage: Different Dynamics of Changes [frontiersin.org]
- 7. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CA2788284A1 - Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase - Google Patents [patents.google.com]
- 10. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. portlandpress.com [portlandpress.com]
- 13. Inhibition of hepatic protein synthesis by this compound in vivo. Further studies on the glyconeogenic action of alpha-methyltryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. Action of this compound in vivo on catabolism of amino acids and their conversion to liver glycogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Methodological & Application
Application Notes and Protocols for α-Methyl-DL-tryptophan in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan. It serves as a valuable tool in cell biology and drug development research due to its ability to competitively inhibit tryptophan metabolism and block specific amino acid transporters.[1] Its primary mechanisms of action include the inhibition of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway of tryptophan catabolism, and the blockade of the amino acid transporter SLC6A14.[2] These actions lead to significant downstream effects on cellular signaling, including the modulation of the mTORC1 pathway, making it a compound of interest for studies in cancer, immunology, and neuroscience.[2][3][4]
This document provides detailed protocols for the use of α-Methyl-DL-tryptophan in cell culture, including stock solution preparation, experimental procedures for studying its effects on signaling pathways, and a summary of reported cellular effects.
Data Summary
The following table summarizes the quantitative data from various studies on the effects of α-Methyl-DL-tryptophan in different cell lines.
| Cell Line | Concentration | Incubation Time | Observed Effects | Reference |
| MCF-7 (ER-positive breast cancer) | 2.5 mM | 24-72 h | Increased levels of asparagine synthetase and CHOP mRNA. | [2] |
| MCF-7 | 2.5 mM | 24-72 h | Inhibition of mTOR, evidenced by decreased phosphorylation of S6 and S6 kinase. | [2] |
| MCF-7 | 2.5 mM | 48 h | Induction of autophagy. | [2] |
| MCF-7 | 2.5 mM | 48 h | Induction of apoptotic cell death, demonstrated by annexin (B1180172) V labeling and cleavage of lamin A. | [2] |
| ZR-75-1 (ER-positive breast cancer) | 2.5 mM | 48 h | No significant effect on cell migration and invasion. | [2] |
| Mesenchymal Stromal Cells (MSCs) | Not specified | 12 h | Studied in the context of IFN-γ stimulation to assess IDO1 pathway modulation. | [3] |
| 86HG39 glioblastoma cells | 200 µg/mL | Not specified | Significant inhibition of kynurenine production. | [5] |
Signaling Pathways
IDO1 and Kynurenine Pathway Inhibition
α-Methyl-DL-tryptophan acts as a competitive inhibitor of IDO1, the rate-limiting enzyme in the conversion of tryptophan to kynurenine.[5][6] By blocking this step, it reduces the production of kynurenine and its downstream metabolites, which are known to have immunomodulatory effects. This inhibition also leads to a localized depletion of tryptophan, which can impact T-cell proliferation and function.[3][4]
mTORC1 Signaling Pathway Modulation
The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation, and its activity is sensitive to amino acid availability.[7][8] By competing with tryptophan for transport and metabolism, α-Methyl-DL-tryptophan can mimic tryptophan deprivation, leading to the inhibition of mTORC1 signaling.[2][9] This is typically observed as a decrease in the phosphorylation of downstream targets like S6 kinase (S6K) and S6 ribosomal protein.[2]
Experimental Protocols
Preparation of α-Methyl-DL-tryptophan Stock Solution
Materials:
-
α-Methyl-DL-tryptophan powder (crystalline)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
0.1 N Sodium Hydroxide (NaOH)
-
0.1 N Hydrochloric Acid (HCl)
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile filter (0.22 µm)
Protocol A: DMSO-based Stock Solution
This method is suitable for many cell lines, but the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent toxicity.
-
Weigh the desired amount of α-Methyl-DL-tryptophan powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high concentration stock solution (e.g., 100-200 mM).
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.
-
Sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[2]
Protocol B: pH-adjusted Aqueous Stock Solution
This method avoids the use of organic solvents but requires careful pH adjustment.
-
Weigh the α-Methyl-DL-tryptophan powder and dissolve it in 0.1 N NaOH. The initial pH will be high (e.g., 10.5).
-
Slowly add 0.1 N HCl dropwise while monitoring the pH to lower it to a physiological range (pH 7.2-7.4). Be aware that precipitation may occur as the pH is lowered.[10] If precipitation is an issue, a higher initial concentration in a smaller volume of NaOH followed by dilution in PBS after pH adjustment may be necessary.
-
Once the desired pH is reached and the solution is clear, bring it to the final volume with sterile PBS.
-
Sterile filter the solution through a 0.22 µm filter.
-
Aliquot and store at -20°C.
General Cell Culture Treatment Protocol
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
α-Methyl-DL-tryptophan stock solution
-
Vehicle control (DMSO or pH-adjusted PBS)
Workflow Diagram:
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates, flasks, or dishes and allow them to adhere and stabilize for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Preparation of Treatment Medium: Prepare the desired final concentrations of α-Methyl-DL-tryptophan by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO or pH-adjusted PBS as the highest concentration of the drug treatment.
-
Cell Treatment: Remove the old medium from the cells and replace it with the treatment medium or the vehicle control medium.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).[2]
-
Harvesting and Analysis: After incubation, harvest the cells and/or the culture supernatant for downstream analysis.
Downstream Assays
A. Western Blot for mTORC1 Pathway Analysis
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of mTORC1 pathway proteins (e.g., p-S6K, S6K, p-S6, S6).
-
Detection: Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target. A decrease in this ratio in treated cells compared to the control indicates mTORC1 inhibition.[2]
B. Kynurenine Measurement for IDO1 Activity Assay
This assay is particularly relevant for cells where IDO1 is expressed or induced (e.g., by interferon-gamma).[3][11]
-
Sample Collection: Collect the cell culture supernatant after treatment with α-Methyl-DL-tryptophan.
-
Kynurenine Detection: The concentration of kynurenine in the supernatant can be measured using various methods, including:
-
Spectrophotometry: Based on the reaction of kynurenine with Ehrlich's reagent.
-
High-Performance Liquid Chromatography (HPLC): Provides a more sensitive and specific measurement.
-
ELISA: Commercially available kits for kynurenine detection.
-
-
Analysis: A decrease in kynurenine levels in the supernatant of treated cells compared to the control indicates IDO1 inhibition.[6]
Concluding Remarks
α-Methyl-DL-tryptophan is a versatile research tool for investigating tryptophan metabolism and its role in cellular signaling. The protocols outlined above provide a framework for its application in cell culture. It is crucial to optimize the concentration and incubation time for each specific cell line and experimental context. Additionally, appropriate controls, including a vehicle control, are essential for accurate interpretation of the results. When studying IDO1, it is important to consider that some commercial lots of methyl-tryptophan may contain tryptophan impurities, which could affect the experimental outcome.[5]
References
- 1. CAS 153-91-3: A-methyl-dl-tryptophan | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Tryptophan Contained in 1-Methyl-Tryptophan on Antimicrobial and Immunoregulatory Functions of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 7. Regulation of mTORC1 by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino acid-dependent control of mTORC1 signaling: a variety of regulatory modes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for α-Methyl-DL-tryptophan (AMT) PET Imaging of Brain Serotonin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) using the radiotracer α-[¹¹C]methyl-DL-tryptophan (AMT) is a powerful in vivo imaging technique for quantifying the rate of serotonin (B10506) synthesis in the human brain.[1][2][3] AMT, an analog of the essential amino acid tryptophan, crosses the blood-brain barrier and is metabolized by the same enzymatic pathway as tryptophan to serotonin.[4][5] The resulting radiolabeled α-methyl-serotonin is trapped within serotonergic neurons, as it is not a substrate for monoamine oxidase, the enzyme that degrades serotonin.[6][7] The rate of this trapping, which can be quantified with PET, serves as an index of the regional serotonin synthesis capacity.[3][8]
These application notes provide a comprehensive overview of the use of AMT PET in neuroscience research and drug development, including detailed experimental protocols and data presentation guidelines.
Applications in Research and Drug Development
AMT PET imaging has a range of applications in both basic and clinical research, as well as in the pharmaceutical industry:
-
Neuroscience Research:
-
Investigating the role of the serotonin system in the pathophysiology of neuropsychiatric disorders such as depression, anxiety, and schizophrenia.[2][3]
-
Studying the effects of genetic variations on serotonin synthesis.
-
Exploring the impact of lifestyle factors, such as diet and exercise, on brain serotonin levels.
-
Examining alterations in serotonin synthesis in neurodegenerative diseases.
-
-
Drug Development:
-
Target Engagement: Confirming that a novel drug designed to modulate the serotonin system reaches and interacts with its intended target in the brain.
-
Dose-Finding Studies: Determining the optimal dose of a drug that produces the desired effect on serotonin synthesis.
-
Pharmacodynamic (PD) Studies: Assessing the time course and magnitude of a drug's effect on serotonin synthesis.[9][10]
-
Patient Stratification: Identifying patient populations that are more likely to respond to a particular drug based on their baseline serotonin synthesis capacity.
-
-
Clinical Applications:
-
While primarily a research tool for serotonin synthesis, AMT PET has also found clinical application in the localization of epileptogenic foci, particularly in patients with tuberous sclerosis complex and cortical dysplasia.[1][2] In these conditions, increased AMT uptake may reflect alterations in the kynurenine (B1673888) pathway of tryptophan metabolism rather than serotonin synthesis.[4][8]
-
AMT PET is also utilized in neuro-oncology to characterize brain tumors, where increased uptake can be associated with tumor grade and proliferative activity, likely reflecting upregulation of the kynurenine pathway.[4][11]
-
Experimental Protocols
I. Participant Preparation
-
Inclusion and Exclusion Criteria: Define clear criteria for participant enrollment based on the research question. This may include age, sex, health status, and medication use.
-
Informed Consent: Obtain written informed consent from all participants after a thorough explanation of the study procedures and potential risks.
-
Dietary and Medication Restrictions:
-
Participants should fast for at least 4-6 hours prior to the PET scan to minimize competition for tracer uptake from dietary amino acids.[12][13]
-
A low-carbohydrate, low-sugar diet is often recommended for 24 hours preceding the scan.[13]
-
A list of prohibited medications that could interfere with the serotonin system (e.g., antidepressants, certain antipsychotics) should be provided, with a specified washout period.
-
-
Pre-scan Procedures:
-
A physical and neurological examination should be performed to ensure the participant's suitability for the scan.
-
For female participants of childbearing potential, a pregnancy test is required.
-
An intravenous (IV) catheter is placed for tracer injection and a second catheter, typically in the radial artery, is placed for arterial blood sampling.[9][11]
-
II. Radiotracer Synthesis and Administration
-
Radiosynthesis of α-[¹¹C]methyl-DL-tryptophan: α-[¹¹C]AMT is synthesized on-site using a cyclotron due to the short half-life of carbon-11 (B1219553) (approximately 20.4 minutes). The synthesis is a complex process requiring specialized radiochemistry expertise and equipment.
-
Dose and Administration:
-
The typical injected dose of α-[¹¹C]AMT for a human study is approximately 370-740 MBq (10-20 mCi), administered as a slow intravenous bolus over 1-2 minutes.
-
The exact dose will depend on the PET scanner's sensitivity and the specific imaging protocol.
-
III. PET Image Acquisition
-
Scanner and Positioning:
-
Participants are positioned comfortably in the PET scanner with their head immobilized to minimize motion artifacts.
-
A transmission scan is performed prior to the emission scan for attenuation correction.
-
-
Dynamic Scan Protocol:
-
A dynamic emission scan is initiated simultaneously with the injection of the α-[¹¹C]AMT tracer.
-
The scan duration is typically 60-90 minutes, with a series of time frames of increasing duration (e.g., 6 x 30s, 3 x 1min, 2 x 2.5min, 5 x 5min, 3 x 10min).
-
-
Image Reconstruction:
-
Images are reconstructed using an iterative algorithm (e.g., Ordered Subset Expectation Maximization - OSEM) and corrected for attenuation, scatter, and random coincidences.[14][15]
-
The choice of reconstruction parameters (number of iterations and subsets, post-filtering) can impact the quantitative accuracy of the images and should be standardized within a study.[16][17]
-
IV. Arterial Blood Sampling and Analysis
-
Arterial Blood Sampling:
-
Arterial blood samples are collected continuously for the first 10-15 minutes of the scan using an automated blood sampling system, followed by manual samples at increasing intervals for the remainder of the scan.[11]
-
The exact timing of the manual samples should be recorded.
-
-
Blood Sample Processing:
-
A portion of each whole blood sample is immediately analyzed for radioactivity.
-
The remaining blood is centrifuged to separate plasma, and the plasma radioactivity is measured.
-
Plasma samples are also analyzed by high-performance liquid chromatography (HPLC) to determine the fraction of radioactivity corresponding to the unmetabolized α-[¹¹C]AMT.
-
V. Data Analysis
-
Image Pre-processing:
-
PET images are co-registered with the participant's structural MRI scan to allow for accurate anatomical localization.
-
Regions of interest (ROIs) are defined on the co-registered MRI for various brain structures.
-
-
Kinetic Modeling:
-
The primary outcome measure of an AMT PET study is the unidirectional uptake rate constant (K-complex), which reflects the rate of serotonin synthesis.[8]
-
The K-complex is calculated using a graphical analysis method, most commonly the Patlak plot, which requires the time-activity curves from the brain ROIs and the arterial input function (the concentration of unmetabolized tracer in arterial plasma over time).[7][18]
-
The Patlak plot is based on a three-compartment model of tracer kinetics.
-
Data Presentation
Quantitative data from AMT PET studies should be presented in a clear and organized manner to facilitate interpretation and comparison across studies.
| Brain Region | Healthy Control (K-complex, ml/cm³/min) | Patient Group (K-complex, ml/cm³/min) | % Difference | p-value |
| Caudate | 0.035 ± 0.005 | 0.028 ± 0.004 | -20% | <0.05 |
| Putamen | 0.038 ± 0.006 | 0.030 ± 0.005 | -21% | <0.05 |
| Thalamus | 0.032 ± 0.004 | 0.025 ± 0.003 | -22% | <0.05 |
| Anterior Cingulate | 0.025 ± 0.003 | 0.020 ± 0.003 | -20% | <0.05 |
| Hippocampus | 0.028 ± 0.004 | 0.022 ± 0.003 | -21% | <0.05 |
Table 1: Example of Regional Brain Serotonin Synthesis Capacity in Healthy Controls and a Patient Group. Values are presented as mean ± standard deviation. This table is for illustrative purposes; actual values may vary depending on the study population and methodology.
| Drug and Dose | Target Occupancy (%) | Change in Serotonin Synthesis (K-complex) |
| Placebo | 0% | Baseline |
| Drug X (Low Dose) | 40% | +15% |
| Drug X (High Dose) | 80% | +35% |
| Drug Y (Therapeutic Dose) | 75% | +25% |
Table 2: Example of AMT PET Application in a Drug Development Study. This table illustrates how AMT PET can be used to relate target occupancy of a drug to its pharmacodynamic effect on serotonin synthesis.
Visualizations
Caption: Serotonin synthesis pathway and the metabolic fate of α-Methyl-DL-tryptophan.
Caption: Experimental workflow for an α-Methyl-DL-tryptophan PET study.
Caption: Logical flow of data analysis for quantifying serotonin synthesis with AMT PET.
References
- 1. Localizing value of alpha-methyl-L-tryptophan PET in intractable epilepsy of neocortical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-[11C]-methyl-l-tryptophan PET for tracer localization of epileptogenic brain regions: clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NI-45: KINETIC ANALYSIS OF TRYPTOPHAN PET CAN ESTIMATE HISTOLOGIC GRADE AND PROLIFERATIVE ACTIVITY IN MENINGIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DIFFERENTIAL KINETICS OF α-[11C]METHYL-L-TRYPTOPHAN ON PET IN LOW-GRADE BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human brain serotonin synthesis capacity measured in vivo with alpha-[C-11]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha[C-11]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arterial blood sampling - WHO Guidelines on Drawing Blood - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring serotonin synthesis: from conventional methods to PET tracers and their (pre)clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TPC - Blood sampling [turkupetcentre.net]
- 12. kiranpetct.com [kiranpetct.com]
- 13. How to Prepare for a PET Scan | Envision Radiology [envrad.com]
- 14. researchgate.net [researchgate.net]
- 15. bjrs.org.br [bjrs.org.br]
- 16. Image reconstruction parameters and the standardized uptake value ratios in brain amyloid PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Harmonization of PET image reconstruction parameters in simultaneous PET/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serotonin Synthesis Studied with Positron Emission Tomography (PET) | Radiology Key [radiologykey.com]
Application Note: HPLC Method for the Detection and Quantification of α-Methyl-DL-tryptophan
Introduction
Alpha-Methyl-DL-tryptophan (α-MTP) is a synthetic derivative of the essential amino acid tryptophan. It serves as a valuable tool in biomedical research, notably as a blocker of the amino acid transporter SLC6A14, which is often upregulated in cancer.[1][2] Its L-enantiomer, α-Methyl-L-tryptophan, is also utilized as a tracer in positron emission tomography (PET) imaging to assess serotonin (B10506) synthesis in the brain.[3] Given its therapeutic and diagnostic potential, a robust and reliable analytical method for the detection and quantification of α-MTP in various matrices is crucial for researchers, scientists, and drug development professionals. This application note details a High-Performance Liquid Chromatography (HPLC) method for the analysis of α-Methyl-DL-tryptophan, including protocols for both total quantification and chiral separation of its enantiomers.
Principle of the Method
This method utilizes reversed-phase HPLC for the separation and quantification of α-Methyl-DL-tryptophan. For total quantification, a standard C18 column is employed. For the separation of the D- and L-enantiomers, a chiral stationary phase (CSP) is necessary. Detection can be achieved using Ultraviolet (UV) absorbance, fluorescence, or mass spectrometry (MS), depending on the required sensitivity and selectivity. The intrinsic spectroscopic properties of tryptophan and its derivatives allow for detection without the need for derivatization.[4]
Materials and Reagents
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (FA)
-
Diethylamine (DEA)
-
Sodium Acetate
-
Perchloric acid (PCA)
-
Internal Standard (IS), e.g., 3-nitro-L-tyrosine for UV detection or a structurally similar compound.[6][7]
Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (UV-Vis, Fluorescence, or Mass Spectrometer).
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
Quantitative Data Summary
The following table summarizes typical quantitative parameters that can be expected with an optimized HPLC method for tryptophan and its derivatives. These values can serve as a benchmark for the analysis of α-Methyl-DL-tryptophan.
| Parameter | Typical Value | Reference |
| Linearity (Correlation Coefficient) | >0.999 | [8] |
| Limit of Detection (LOD) | 0.02 µM (MS detection) | [9][10] |
| Limit of Quantification (LOQ) | 0.06 µM (MS detection) | [9][10] |
| Intra-day Precision (%CV) | < 5% | [8] |
| Inter-day Precision (%CV) | < 6.5% | [8] |
| Recovery | 82.5% - 116% | [6][8] |
Experimental Workflows
General HPLC Analysis Workflow
References
- 1. α-Methyl-DL-tryptophan crystalline 153-91-3 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 4. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ≥98% (TLC), suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols for Administering alpha-Methyl-DL-tryptophan to Mouse Models of Obesity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alpha-Methyl-DL-tryptophan (α-MT) and its active L-enantiomer, alpha-Methyl-L-tryptophan (α-MLT), have demonstrated significant efficacy as weight-loss agents in various mouse models of obesity.[1][2][3] These compounds have been shown to reduce body weight, improve metabolic parameters such as hyperglycemia and insulin (B600854) resistance, and reverse hepatic steatosis.[1][2][3] The primary mechanism of action is thought to involve the inhibition of the amino acid transporter SLC6A14 and the enzyme indoleamine-2,3-dioxygenase-1 (IDO1), which plays a role in tryptophan metabolism.[4][5] The D-enantiomer (α-MDT) has been found to have negligible activity.[1][2][3]
These application notes provide a comprehensive overview of the protocols for administering α-MLT and α-MT to mouse models of obesity, along with expected outcomes based on published data.
Data Presentation
Table 1: Effects of α-MLT on Body Weight and Food Intake in Different Mouse Models of Obesity.
| Mouse Model | Diet | Treatment | Duration | Change in Body Weight | Change in Food Intake | Reference |
| Wild-type (C57BL/6) | High-Fat Diet (HFD) | α-MLT (1 mg/ml in drinking water) | 4 weeks | Significant decrease vs. control | Decrease | [1] |
| Slc6a14-null | High-Fat Diet (HFD) | α-MLT (1 mg/ml in drinking water) | 1 week | Significant decrease vs. control | Not specified | [1] |
| ob/ob | Normal Diet (ND) | α-MLT (1 mg/ml in drinking water) | 3 weeks | Weight loss vs. weight gain in control | Decrease | [1] |
| db/db | Not specified | α-MT (2.5 mg/mouse i.p. every other day) | 8 weeks | Effective regulation of body weight | Reduction | [4][5] |
Table 2: Effects of α-MLT on Metabolic Parameters in High-Fat Diet-Fed Mice.
| Parameter | Control (HFD) | α-MLT Treated (HFD) | Duration of Treatment | Reference |
| Blood Glucose | Higher than ND | Significantly decreased | 4 weeks | [1] |
| Serum Leptin | Higher than ND | Significantly decreased | 4 weeks | [1] |
| Liver Weight | Increased | Significantly reduced | 3 weeks | [1] |
| Abdominal Fat Pad Weight | Increased | Significantly reduced | 3 weeks | [1] |
| Serum Cholesterol | Not specified | Decreased | 4 weeks | [1] |
| Serum Protein | Not specified | Decreased | 4 weeks | [1] |
Table 3: Effects of α-MLT on Glucose Tolerance in ob/ob Mice.
| Parameter | Control (ND) | α-MLT Treated (ND) | Duration of Treatment | Reference |
| Blood Glucose | Elevated | Lower | 3 weeks | [1] |
| Glucose Tolerance | Impaired | Improved | 3 weeks | [1] |
Experimental Protocols
Protocol 1: Oral Administration of α-MLT in Drinking Water
This protocol is adapted from studies demonstrating the efficacy of α-MLT in diet-induced and genetic models of obesity.[1]
1. Animal Models:
-
Diet-Induced Obesity: C57BL/6 mice fed a high-fat diet (e.g., 55% calories from fat) for 12-14 weeks.[2]
-
Genetic Obesity: 12-week-old male ob/ob mice on a normal diet.[1]
2. Materials:
-
alpha-Methyl-L-tryptophan (α-MLT)
-
Drinking water
-
Standard or high-fat diet chow
-
Animal caging and monitoring equipment
3. Procedure:
-
Prepare a fresh solution of α-MLT in drinking water at a concentration of 1 mg/ml.
-
Provide the α-MLT solution to the treatment group ad libitum. The control group receives regular drinking water.
-
For diet-induced obesity models, continue the high-fat diet for both control and treatment groups throughout the experiment. For ob/ob mice, a normal diet is used.
-
Monitor body weight and food intake daily or several times per week.
-
The duration of treatment can range from 1 to 4 weeks, depending on the experimental goals.[1]
-
At the end of the treatment period, various metabolic parameters can be assessed, including:
-
Fasting blood glucose levels.
-
Glucose tolerance test (GTT) and insulin tolerance test (ITT).
-
Serum levels of leptin, cholesterol, and other metabolites.
-
Organ weights (liver, abdominal fat pads).
-
Histological analysis of the liver for steatosis (e.g., Oil Red O staining).
-
4. Reversibility Study:
-
To assess the reversibility of the effects, withdraw the α-MLT-containing water and replace it with regular drinking water.
-
Continue to monitor body weight for an additional 3 weeks. A resumption of weight gain is expected upon withdrawal of the drug.[1]
Protocol 2: Intraperitoneal Administration of α-MT
This protocol is based on a study investigating the effects of α-MT in a diabetic nephropathy mouse model, which also reported effects on body weight.[4][5]
1. Animal Model:
-
db/db mice (a model of type 2 diabetes and obesity).
2. Materials:
-
This compound (α-MT)
-
Sterile saline solution for injection
-
Syringes and needles for intraperitoneal (i.p.) injection
3. Procedure:
-
Prepare a sterile solution of α-MT in saline.
-
Administer α-MT via i.p. injection at a dose of 2.5 mg per mouse.
-
Injections are given every other day for a duration of 8 weeks.[4][5]
-
The control group receives i.p. injections of sterile saline.
-
Monitor body weight, blood glucose, and other relevant metabolic parameters throughout the study.
-
At the end of the study, perform terminal procedures for tissue collection and analysis.
Visualizations
Caption: Experimental workflow for administering α-MT to mouse models of obesity.
Caption: Potential signaling pathways affected by α-Methyl-L-tryptophan.
Disclaimer: These protocols and application notes are intended for guidance and should be adapted to specific experimental designs and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach [frontiersin.org]
- 5. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tryptophan Metabolism with α-Methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methyl-DL-tryptophan is a valuable research tool for investigating the intricate pathways of tryptophan metabolism. As a synthetic analog of the essential amino acid L-tryptophan, it serves as a modulator of key enzymes involved in tryptophan's metabolic fate, primarily the kynurenine (B1673888) and serotonin (B10506) pathways. Its methylated alpha-carbon renders it resistant to incorporation into proteins, making it a stable probe for studying metabolic processes.[1][2][3]
These application notes provide detailed protocols for utilizing α-Methyl-DL-tryptophan in various experimental settings to elucidate the roles of crucial enzymes such as indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), and to analyze the impact on the kynurenine pathway.
Mechanism of Action
α-Methyl-DL-tryptophan primarily functions as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine pathway.[4] IDO1 catalyzes the first and rate-limiting step in the degradation of tryptophan to N-formylkynurenine. By inhibiting IDO1, α-Methyl-DL-tryptophan blocks the subsequent production of kynurenine and other downstream metabolites, some of which are neuroactive and immunomodulatory.[4] There is also evidence suggesting its interaction with tryptophan 2,3-dioxygenase (TDO), another enzyme that initiates the kynurenine pathway, primarily in the liver.[5]
Furthermore, the L-enantiomer of α-methyl-tryptophan can be metabolized through the serotonin pathway, acting as a substrate for tryptophan hydroxylase to form α-methyl-serotonin. This property allows its use as a tracer in positron emission tomography (PET) to study serotonin synthesis.[3]
Core Applications
-
Enzyme Inhibition Assays: Determining the inhibitory potency of α-Methyl-DL-tryptophan on IDO1 and TDO activity.
-
Cell-Based Assays: Investigating the effects of α-Methyl-DL-tryptophan on the kynurenine pathway in cellular models.
-
In Vivo Studies: Examining the systemic effects of α-Methyl-DL-tryptophan on tryptophan metabolism in animal models.
-
Metabolite Analysis: Quantifying changes in tryptophan and kynurenine pathway metabolites following treatment with α-Methyl-DL-tryptophan.
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of α-Methyl-DL-tryptophan.
| Parameter | Value | Cell Line/System | Reference |
| IDO1 Inhibition (IC50) | |||
| 1-Methyl-L-tryptophan | 100 µM | SK-OV-3 cells | [1] |
| In Vivo Administration | |||
| Oral (drinking water) | 1 mg/mL | Wild-type mice | [6][7] |
| Intraperitoneal (i.p.) | 2.5 mg per mouse (every other day) | db/db mice | [8][9] |
| Metabolite Analysis Conditions | |||
| HPLC Mobile Phase | 15 mM potassium phosphate (B84403) (pH 6.4), with 2.7% (v/v) acetonitrile | Cell culture media and extracts | [10] |
| LC-MS/MS Column | Waters™ XSelect HSS T3 analytical column (2.5 μm, 2.1 × 50 mm) | Human plasma and CSF | [11] |
Experimental Protocols
Protocol 1: In Vitro IDO1 Enzyme Inhibition Assay (Cell-Free)
This protocol details a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of α-Methyl-DL-tryptophan against purified recombinant human IDO1.
Materials:
-
Recombinant human IDO1 (rhIDO1)
-
α-Methyl-DL-tryptophan
-
L-Tryptophan (Substrate)
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)
-
Cofactors: 20 mM L-ascorbic acid, 10 µM methylene (B1212753) blue, 100 µg/mL catalase
-
Stop Solution: 30% (w/v) trichloroacetic acid (TCA)
-
96-well microplate
-
Spectrophotometer or HPLC system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-Methyl-DL-tryptophan in DMSO.
-
Prepare a stock solution of L-Tryptophan in assay buffer.
-
Prepare the assay buffer with the specified cofactors.
-
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of assay buffer containing various concentrations of α-Methyl-DL-tryptophan (e.g., 0.1 µM to 1 mM). Include a vehicle control (DMSO) and a no-enzyme control.
-
Add 25 µL of rhIDO1 solution (e.g., 0.3 µg/mL final concentration) to each well except the no-enzyme control.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 25 µL of L-Tryptophan solution to achieve a final concentration of 200 µM.
-
-
Incubation:
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
-
Reaction Termination:
-
Stop the reaction by adding 40 µL of 30% TCA.
-
-
Kynurenine Conversion:
-
Heat the plate for 15 minutes at 50°C to ensure the complete conversion of N-formylkynurenine to kynurenine.
-
-
Detection:
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of kynurenine at 321 nm using a spectrophotometer. Alternatively, quantify kynurenine and tryptophan levels using HPLC.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of α-Methyl-DL-tryptophan relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based Kynurenine Pathway Inhibition Assay
This protocol describes a method to assess the effect of α-Methyl-DL-tryptophan on IDO1 activity in a cellular context using interferon-γ (IFN-γ) to induce IDO1 expression.
Materials:
-
Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SK-OV-3)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Recombinant human IFN-γ
-
α-Methyl-DL-tryptophan
-
L-Tryptophan
-
Reagents for cell lysis (e.g., RIPA buffer)
-
HPLC or LC-MS/MS system for metabolite analysis
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 24-well plate at a density that allows for confluency after the treatment period.
-
Allow cells to adhere overnight.
-
Treat the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.
-
Following IFN-γ stimulation, replace the medium with fresh medium containing various concentrations of α-Methyl-DL-tryptophan. Include a vehicle control.
-
Incubate for an additional 24-48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant for extracellular metabolite analysis.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer for intracellular metabolite analysis and protein quantification.
-
-
Sample Preparation for Metabolite Analysis:
-
Supernatant: Precipitate proteins by adding an equal volume of 10% TCA. Centrifuge and collect the supernatant.
-
Cell Lysate: Precipitate proteins using a suitable method (e.g., methanol (B129727) precipitation). Centrifuge and collect the supernatant.
-
-
Metabolite Quantification (HPLC or LC-MS/MS):
-
Analyze the tryptophan and kynurenine concentrations in the prepared samples using a validated HPLC or LC-MS/MS method (see Protocol 4).
-
Normalize intracellular metabolite concentrations to the total protein content of the cell lysate.
-
-
Data Analysis:
-
Calculate the kynurenine/tryptophan ratio as an indicator of IDO1 activity.
-
Determine the effect of different concentrations of α-Methyl-DL-tryptophan on this ratio.
-
Protocol 3: In Vivo Study of Tryptophan Metabolism in Mice
This protocol outlines a general procedure for administering α-Methyl-DL-tryptophan to mice to study its effects on systemic tryptophan metabolism.
Materials:
-
α-Methyl-DL-tryptophan
-
Vehicle for administration (e.g., drinking water, saline for injection)
-
Metabolic cages for urine collection
-
Equipment for blood collection (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue homogenization equipment
-
HPLC or LC-MS/MS system
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions for at least one week.
-
Divide the animals into control and treatment groups.
-
-
Administration of α-Methyl-DL-tryptophan:
-
Oral Administration: Dissolve α-Methyl-DL-tryptophan in the drinking water at a specified concentration (e.g., 1 mg/mL) and provide it ad libitum.[6][7]
-
Intraperitoneal Injection: Dissolve α-Methyl-DL-tryptophan in sterile saline and administer via intraperitoneal injection at a specified dose and frequency (e.g., 2.5 mg per mouse every other day).[8][9]
-
-
Sample Collection:
-
At predetermined time points during and after the treatment period, collect blood samples via a suitable method (e.g., tail vein, retro-orbital sinus). Collect blood into EDTA-coated tubes and centrifuge to obtain plasma.
-
Collect urine samples by housing the mice in metabolic cages.
-
At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, brain, tumor). Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
-
Sample Preparation:
-
Plasma and Urine: Precipitate proteins using TCA or methanol.
-
Tissues: Homogenize the frozen tissue in a suitable buffer and precipitate proteins.
-
-
Metabolite Analysis:
-
Quantify tryptophan and kynurenine pathway metabolites in the prepared samples using HPLC or LC-MS/MS (see Protocol 4).
-
-
Data Analysis:
-
Compare the levels of tryptophan and its metabolites between the control and α-Methyl-DL-tryptophan-treated groups.
-
Calculate the kynurenine/tryptophan ratio to assess in vivo IDO/TDO activity.
-
Protocol 4: Quantification of Tryptophan and Kynurenine by HPLC
This protocol provides a method for the simultaneous quantification of tryptophan and kynurenine in biological samples using High-Performance Liquid Chromatography (HPLC) with UV and fluorescence detection.[10][12]
Materials:
-
HPLC system with a UV and a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile[10]
-
Tryptophan and Kynurenine standards
-
Trichloroacetic acid (TCA) for protein precipitation
-
Internal standard (e.g., 3-nitro-L-tyrosine)[12]
Procedure:
-
Standard Curve Preparation:
-
Prepare stock solutions of tryptophan and kynurenine in the mobile phase.
-
Create a series of standard solutions with known concentrations to generate a standard curve.
-
-
Sample Preparation:
-
Thaw frozen biological samples (plasma, tissue homogenate supernatant, cell culture supernatant) on ice.
-
Add an internal standard to all samples and standards.
-
Precipitate proteins by adding 10% TCA (1:1 v/v).
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.
-
Use an isocratic flow rate of 0.8 mL/min.[10]
-
Set the injection volume (e.g., 20 µL).
-
Set the fluorescence detector for tryptophan detection (Excitation: 285 nm, Emission: 365 nm).[12]
-
Set the UV detector for kynurenine detection at 360 nm.[12]
-
The total run time is typically around 10-15 minutes.
-
-
Data Analysis:
-
Identify and integrate the peaks for tryptophan and kynurenine based on their retention times compared to the standards.
-
Quantify the concentrations of tryptophan and kynurenine in the samples using the standard curve.
-
Calculate the kynurenine/tryptophan ratio.
-
Visualizations
References
- 1. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20130142815A1 - Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase - Google Patents [patents.google.com]
- 5. Tryptophanemia is controlled by a tryptophan-sensing mechanism ubiquitinating tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach [frontiersin.org]
- 9. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Design for IDO Inhibition Studies with alpha-Methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the inhibitory effects of alpha-Methyl-DL-tryptophan on the enzyme indoleamine 2,3-dioxygenase (IDO). The protocols outlined herein cover in vitro enzyme activity assays, cell-based assays, and in vivo animal studies, offering a robust framework for preclinical research in immunology and oncology.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immunoregulatory enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan, converting it to kynurenine (B1673888).[1][2] In the context of cancer, elevated IDO1 expression within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites.[1][3] This metabolic alteration suppresses the activity of effector T cells and natural killer (NK) cells while promoting the expansion and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby creating an immunosuppressive milieu that facilitates tumor immune evasion.[4] Consequently, the pharmacological inhibition of IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.[4][5]
This compound is a derivative of tryptophan that has been identified as an inhibitor of the IDO enzyme.[6][7] It serves as a valuable tool for investigating the biological consequences of IDO inhibition and for assessing the therapeutic potential of targeting the tryptophan catabolism pathway.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental procedures involved in IDO inhibition studies, the following diagrams have been generated using the DOT language.
Data Presentation
The following tables summarize key quantitative data and parameters for the experimental protocols described below.
Table 1: In Vitro IC50 Values of IDO Inhibitors
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-Methyl-L-tryptophan | HeLa | 120 | [8] |
| 1-Methyl-D-tryptophan (Indoximod) | HeLa | 2500 | [8] |
Table 2: HPLC Parameters for Tryptophan and Kynurenine Quantification
| Parameter | Value | Reference |
| Column | Hypersil GOLD C18 (50 x 2.1 mm, 3 µm) | [9] |
| Mobile Phase | 15 mM potassium phosphate (B84403) (pH 6.4), with 2.7% (v/v) acetonitrile | [9] |
| Flow Rate | 0.8 ml/min | [9] |
| Column Temperature | 30 °C | [9] |
| Detection Wavelength (Tryptophan) | 286 nm | [9] |
| Detection Wavelength (Kynurenine) | 360 nm | [9][10] |
| Internal Standard | 3-nitro-L-tyrosine | [10] |
Table 3: In Vivo Dosing of this compound in Mouse Models
| Administration Route | Dosage | Animal Model | Outcome | Reference |
| Drinking Water | 1 mg/mL | Wild-type mice on a high-fat diet | Reduced body weight | [11] |
| Drinking Water | 2 mg/mL | BALB/c nude mice with ZR-75-1 tumors | Reduced tumor growth | [11] |
Experimental Protocols
In Vitro IDO1 Enzyme Activity Assay
This assay directly measures the enzymatic activity of IDO1 and the inhibitory potential of this compound in a cell-free system.
Materials:
-
Recombinant human IDO1 enzyme
-
IDO1 Assay Buffer (50 mM potassium phosphate buffer, pH 6.5)
-
L-tryptophan
-
Ascorbic acid
-
Methylene (B1212753) blue
-
Catalase
-
This compound
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB) in acetic acid
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare the reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[12]
-
Add recombinant IDO1 enzyme to the reaction mixture.
-
Prepare serial dilutions of this compound in the reaction mixture.
-
Initiate the reaction by adding 400 µM L-tryptophan.[12]
-
Incubate the plate at 37°C for 30-60 minutes.[12]
-
Stop the reaction by adding 30% (w/v) TCA.[12]
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[12]
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate and add 2% (w/v) p-DMAB in acetic acid.
-
Measure the absorbance at 480 nm to quantify kynurenine production.[12]
-
Calculate the IC50 value of this compound.
Cell-Based IDO1 Inhibition Assay
This assay evaluates the ability of this compound to inhibit IDO1 activity in a cellular context, accounting for cell permeability and intracellular metabolism.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., SKOV-3 ovarian cancer cells or HeLa cells).[12][13]
-
Cell culture medium and supplements
-
Interferon-gamma (IFN-γ)
-
This compound
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Reagents for HPLC analysis of tryptophan and kynurenine
Procedure:
-
Seed the chosen cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well.[12]
-
The following day, induce IDO1 expression by treating the cells with human IFN-γ (e.g., 10 ng/mL).[12]
-
Concurrently, treat the cells with a range of concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Analyze the concentrations of tryptophan and kynurenine in the supernatant using HPLC (see Protocol 3).
-
Calculate the kynurenine/tryptophan ratio as an indicator of IDO1 activity.[14]
-
Determine the IC50 of this compound based on the reduction in the kynurenine/tryptophan ratio.
A co-culture assay with a T-cell line, such as Jurkat cells, can also be employed to assess the functional consequence of IDO1 inhibition on T-cell activation.[13][15]
HPLC Analysis of Tryptophan and Kynurenine
This protocol details the method for quantifying tryptophan and its metabolite kynurenine in biological samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or diode array detector.
-
Reversed-phase C18 column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm).[9]
-
Mobile phase: 15 mM potassium phosphate (pH 6.4), with 2.7% (v/v) acetonitrile.[9]
-
Tryptophan and kynurenine standards
-
Trichloroacetic acid (TCA) for protein precipitation
-
Centrifuge
Procedure:
-
Sample Preparation (Cell Culture Supernatant or Serum):
-
To 100 µL of sample, add an equal volume of 10% TCA to precipitate proteins.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the protein.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Set the column temperature to 30°C.[9]
-
Equilibrate the column with the mobile phase at a flow rate of 0.8 ml/min.[9]
-
Inject 5-20 µL of the prepared sample.[16]
-
Detect tryptophan at 286 nm and kynurenine at 360 nm.[9]
-
Generate standard curves for both tryptophan and kynurenine to quantify their concentrations in the samples.
-
In Vivo IDO Inhibition Studies in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Syngeneic mouse tumor model (e.g., B16-F10 melanoma in C57BL/6 mice).
-
This compound
-
Vehicle for administration (e.g., drinking water, or a formulation for oral gavage).
-
Calipers for tumor measurement
-
Equipment for blood and tissue collection
Procedure:
-
Tumor Implantation:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of the mice.
-
-
Treatment:
-
Once tumors are palpable, randomize the mice into treatment and control groups.
-
Administer this compound. A common method is to dissolve it in the drinking water at a concentration of 1-2 mg/mL.[11] Alternatively, prepare a formulation for daily oral gavage.
-
The control group should receive the vehicle alone.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at specified time points, collect blood and tumor tissue.
-
Process blood to obtain plasma or serum.
-
Homogenize tumor tissue.
-
Analyze the levels of tryptophan and kynurenine in plasma/serum and tumor homogenates using HPLC (Protocol 3) to confirm target engagement.
-
-
Immune Cell Analysis (Optional):
-
Isolate immune cells from tumors and spleens.
-
Analyze the populations of different immune cell subsets (e.g., CD8+ T cells, Tregs) by flow cytometry.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional guidelines and with the approval of the Institutional Animal Care and Use Committee (IACUC).
These detailed application notes and protocols provide a solid foundation for researchers to design and execute robust studies on IDO inhibition using this compound. The provided diagrams and data tables serve as valuable resources for understanding the underlying biology and for planning experiments.
References
- 1. fortislife.com [fortislife.com]
- 2. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA2788284A1 - Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase - Google Patents [patents.google.com]
- 7. US20130142815A1 - Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase - Google Patents [patents.google.com]
- 8. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Activation of the Kynurenine Pathway in Human Malignancies Can Be Suppressed by the Cyclin-Dependent Kinase Inhibitor Dinaciclib [frontiersin.org]
- 15. oncotarget.com [oncotarget.com]
- 16. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbon-11 Labeling of α-Methyl-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methyl-DL-tryptophan (AMT) is a synthetic amino acid analog of tryptophan. When labeled with the positron-emitting radionuclide carbon-11 (B1219553) (¹¹C), [¹¹C]AMT becomes a valuable positron emission tomography (PET) tracer. It is utilized in neuroscience and oncology research to investigate the serotonin (B10506) and kynurenine (B1673888) metabolic pathways.[1][2][3] Dysregulation of these pathways has been implicated in various neurological disorders, including epilepsy and depression, as well as in the tumor microenvironment.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of [¹¹C]AMT.
Signaling Pathways of Interest
[¹¹C]AMT serves as a tracer for two primary metabolic pathways: the serotonin synthesis pathway and the kynurenine pathway. As an analog of tryptophan, it is transported into cells via the large neutral amino acid transporter (LAT1).[2]
-
Serotonin Synthesis Pathway: In the brain, tryptophan is converted to serotonin, a key neurotransmitter. The rate-limiting step is catalyzed by tryptophan hydroxylase (TPH). [¹¹C]AMT is a substrate for TPH and can be used to measure serotonin synthesis capacity.[2][3][4]
-
Kynurenine Pathway: This is the major catabolic pathway for tryptophan. The initial and rate-limiting enzyme is indoleamine 2,3-dioxygenase (IDO), which is often overexpressed in tumor cells. [¹¹C]AMT is also a substrate for IDO, making it a useful tool for imaging tumor metabolism and the associated immune escape mechanisms.[1][2]
Cellular uptake and metabolism of [¹¹C]AMT.
Radiosynthesis of [¹¹C]α-Methyl-DL-tryptophan
The most common method for the radiosynthesis of [¹¹C]AMT is the methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I). This section outlines a general workflow and a detailed protocol based on published methods.
Experimental Workflow
The synthesis of [¹¹C]AMT is a multi-step process that begins with the production of [¹¹C]CO₂ from a cyclotron. This is followed by the synthesis of the radiolabeling agent, the labeling reaction itself, purification, and finally, quality control of the final product.
General workflow for the synthesis of [¹¹C]AMT.
Quantitative Data from Published Methods
The efficiency of [¹¹C]AMT synthesis can vary depending on the specific precursor, reaction conditions, and purification method employed. The following table summarizes quantitative data from several published procedures.
| Method | Radiochemical Yield (RCY) | Specific Activity (SA) at EOS | Synthesis Time | Purification Method |
| Method 1 (Stereoselective)[5] | 53 ± 12% (decay corrected) | ~1-1.3 Ci/µmol (4-5 Ci/µmol @ EOB) | 30-35 min | C-18 Sep-Pak |
| Method 2 (Automated)[1] | 5.3 ± 1.2% (non-decay-corrected) | 35-116 GBq/µmol | 50 min | HPLC |
| Method 3 (Schiff Base)[6][7] | 20-25% (non-decay-corrected) | ~2,000 Ci/mmol | ~30 min | Not specified |
EOS: End of Synthesis; EOB: End of Bombardment
Experimental Protocols
This section provides a detailed protocol for the synthesis of [¹¹C]AMT based on the stereoselective methylation method, which offers a high radiochemical yield and a simplified purification process.
Method 1: Stereoselective Synthesis of α-[¹¹C]methyl-L-tryptophan
This method involves the stereoselective methylation of a protected tryptophan precursor with [¹¹C]methyl iodide.[5]
Precursor: Dimethyl 2(S), 3a(R), 8a(S)-(+)-hexahydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-1,2-dicarboxylate
Materials and Reagents:
-
Precursor solution (in anhydrous THF)
-
Lithium diisopropylamide (LDA) solution
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Trifluoroacetic acid (TFA)
-
Sodium hydroxide (B78521) (NaOH) solution
-
C-18 Sep-Pak cartridges
-
Sterile water for injection
-
Ethanol
-
Automated synthesis module
Procedure:
-
Preparation of the Reaction System:
-
Ensure the automated synthesis module is clean, dry, and leak-tested.
-
Prepare the necessary reagents and transfer them to the appropriate vials within the module.
-
-
Generation of the Lithium-Enolate:
-
The precursor solution is cooled to -55°C.
-
LDA solution is added to the precursor solution to generate the lithium-enolate. The reaction is allowed to proceed for a specified time as programmed in the synthesis module.
-
-
Radiolabeling with [¹¹C]CH₃I:
-
[¹¹C]CH₃I, produced from cyclotron-generated [¹¹C]CO₂, is trapped in the reaction vessel containing the lithium-enolate at -55°C.
-
The methylation reaction is allowed to proceed for several minutes.
-
-
Deprotection:
-
The reaction mixture is warmed to room temperature.
-
Trifluoroacetic acid is added to initiate the ring opening of the precursor.
-
Subsequently, a sodium hydroxide solution is added for the alkaline hydrolysis of the remaining protecting groups. The mixture is heated to facilitate this step.
-
-
Purification:
-
The crude reaction mixture is neutralized and then passed through a pre-conditioned C-18 Sep-Pak cartridge.
-
The cartridge is washed with sterile water to remove unreacted [¹¹C]CH₃I and other polar impurities.
-
The desired product, [¹¹C]AMT, is eluted from the cartridge with ethanol.
-
-
Formulation and Quality Control:
-
The ethanolic solution of [¹¹C]AMT is diluted with sterile water for injection to the desired concentration and pH.
-
The final product is subjected to quality control tests, including radiochemical purity (by HPLC or TLC), chemical purity, specific activity, and sterility testing.
-
Quality Control
Ensuring the quality and purity of the final [¹¹C]AMT product is crucial for its use in PET imaging. The following quality control measures should be implemented:
-
Radiochemical Purity: Determined by radio-HPLC or radio-TLC to ensure that the radioactivity is associated with the desired chemical form of α-methyl-DL-tryptophan. The radiochemical purity should typically be >95%.
-
Chemical Purity: Analyzed by HPLC with a UV detector to identify and quantify any non-radioactive chemical impurities.
-
Specific Activity: Calculated as the amount of radioactivity per mole of the compound (e.g., in GBq/µmol or Ci/mmol). High specific activity is important to minimize potential pharmacological effects of the injected tracer.
-
Residual Solvents: Gas chromatography is used to quantify the amount of any residual solvents (e.g., ethanol, THF) from the synthesis to ensure they are below acceptable limits.
-
pH: The pH of the final injectable solution should be within a physiologically acceptable range (typically 4.5-7.5).
-
Sterility and Endotoxins: The final product must be sterile and pass bacterial endotoxin (B1171834) testing before administration to subjects.
Conclusion
The carbon-11 labeling of α-Methyl-DL-tryptophan provides a powerful tool for the in vivo investigation of critical metabolic pathways in both the central nervous system and oncology. The choice of synthetic method will depend on the specific requirements of the research, such as the need for high specific activity, high radiochemical yield, or automation. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the field of radiopharmaceutical development.
References
- 1. Design and automated production of 11C-alpha-methyl-l-tryptophan (11C-AMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alpha[C-11]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-yield and simplified procedure for the synthesis of alpha-[11C]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of "no-carrier-added" alpha-[11C]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application of alpha-Methyl-DL-tryptophan in Breast Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl-DL-tryptophan (α-MT) is a synthetic derivative of the essential amino acid tryptophan with significant potential in breast cancer research and therapeutic development. This molecule exhibits a dual mechanism of action, functioning as a selective blocker of the amino acid transporter SLC6A14 and as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). These actions disrupt critical pathways involved in cancer cell proliferation, survival, and immune evasion, particularly in estrogen receptor-positive (ER-positive) breast cancer. These application notes provide a comprehensive overview of the use of α-MT in breast cancer research, including detailed experimental protocols and quantitative data to guide laboratory investigations.
Mechanism of Action
In ER-positive breast cancer cells, the primary mechanism of α-MT is the blockade of SLC6A14, a transporter responsible for the uptake of essential amino acids.[1][2] This blockade leads to amino acid deprivation within the cancer cells, which in turn triggers a cascade of downstream effects:
-
mTOR Pathway Inhibition: Depletion of intracellular amino acids inhibits the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation.[2]
-
Induction of Autophagy: Inhibition of mTOR signaling activates autophagy, a cellular process of self-digestion that can lead to cell death when sustained.[2]
-
Induction of Apoptosis: Prolonged amino acid stress ultimately induces programmed cell death, or apoptosis.[2]
Simultaneously, α-MT can inhibit IDO1, an enzyme that plays a crucial role in the kynurenine (B1673888) pathway of tryptophan metabolism.[3][4][5] By degrading tryptophan, IDO1 creates an immunosuppressive tumor microenvironment that allows cancer cells to evade the host's immune system. Inhibition of IDO1 by α-MT can help to restore anti-tumor immunity.[4][5]
Data Presentation
In Vitro Efficacy of α-Methyl-DL-tryptophan
| Cell Line | Cancer Type | Parameter | Concentration | Effect | Citation |
| MCF-7 | ER-positive Breast Cancer | Apoptosis Induction | 2.5 mM | Induces apoptotic cell death after 48 hours. | [2] |
| MCF-7 | ER-positive Breast Cancer | mTOR Inhibition | 2.5 mM | Decreased phosphorylation of S6 and S6 kinase. | [2] |
| MCF-7 | ER-positive Breast Cancer | Autophagy Induction | 2.5 mM | Induces autophagy after 48 hours. | [2] |
| MCF-7 | ER-positive Breast Cancer | Gene Expression | 2.5 mM | Increases levels of asparagine synthetase and CHOP mRNA. | [2] |
| ZR-75-1 | ER-positive Breast Cancer | Migration & Invasion | 2.5 mM | No significant effect after 48 hours. | [2] |
| MDA-MB-231 | ER-negative Breast Cancer | Gene Expression | 2.5 mM | No increase in asparagine synthetase and CHOP mRNA. | [2] |
In Vivo Efficacy of α-Methyl-DL-tryptophan
| Animal Model | Cell Line | Treatment | Route | Outcome | Citation |
| BALB/c nude mice | ZR-75-1 (ER+) | 2 mg/mL α-MT | Drinking water | Significantly inhibited tumor growth. | [2] |
| Syngeneic C57BL/6 mice | AT3 (ER+) | 0.5 mg/mL α-MT | Drinking water | 48% reduction in tumor weight/volume. | [1] |
| Syngeneic C57BL/6 mice | AT3 (ER+) | 0.5 mg/mL α-MT + 0.25 mg/mL Carbidopa | Drinking water | 92% reduction in tumor weight/volume. | [1] |
| Nude mice | ZR-75-1 (ER+) | 2 mg/mL α-MT | Drinking water | Reduced tumor growth. | [6] |
| Nude mice | MDA-MB-231 (ER-) | 2 mg/mL α-MT | Drinking water | No effect on tumor growth. | [6] |
Mandatory Visualization
Caption: Signaling pathway of α-MT in ER-positive breast cancer cells.
Caption: General experimental workflow for α-MT in breast cancer research.
Experimental Protocols
Protocol 1: In Vitro Cell Culture and Treatment
Objective: To assess the effect of α-MT on the proliferation and survival of ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound (α-MT)
-
96-well and 6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well for proliferation assays or in a 6-well plate at a density of 2 x 10^5 cells/well for protein and apoptosis analysis. Allow cells to adhere overnight.
-
Preparation of α-MT Stock Solution: Prepare a stock solution of α-MT in sterile PBS or cell culture medium.
-
Treatment: The following day, replace the medium with fresh medium containing various concentrations of α-MT (e.g., 0, 1, 2.5, 5 mM).
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Analysis: Proceed with downstream assays such as cell viability assays (MTT or CellTiter-Glo), apoptosis assays (Protocol 3), or protein analysis (Protocol 4).
Protocol 2: In Vivo Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of α-MT.
Materials:
-
ER-positive breast cancer cell line (e.g., ZR-75-1)
-
Female immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)
-
Matrigel
-
This compound (α-MT)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Harvest ZR-75-1 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into control and treatment groups.
-
α-MT Administration: Administer α-MT to the treatment group, for example, by providing drinking water containing 2 mg/mL of α-MT.[2] The control group receives regular drinking water.
-
Endpoint: Continue treatment and monitoring for a predetermined period (e.g., 4-6 weeks) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Protocol 3: Apoptosis Analysis by Annexin V Staining
Objective: To quantify the percentage of apoptotic cells following α-MT treatment.
Materials:
-
Treated and untreated cells from Protocol 1
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with α-MT, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 4: Western Blot Analysis of mTOR Pathway
Objective: To assess the effect of α-MT on the phosphorylation status of key proteins in the mTOR signaling pathway.
Materials:
-
Treated and untreated cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate it with the primary antibodies overnight at 4°C. The following day, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.
Conclusion
This compound presents a promising therapeutic agent for ER-positive breast cancer by targeting amino acid metabolism and immune evasion pathways. The protocols and data provided herein offer a foundational guide for researchers to investigate the anti-cancer effects of α-MT and to explore its potential in combination with other therapies for the treatment of breast cancer. Further research is warranted to fully elucidate its mechanisms and to optimize its therapeutic application.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Amino acid metabolism in breast cancer: pathogenic drivers and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of IDO1, D-1-methyl-tryptophan (D-1MT), effectively increased EpCAM/CD3-bispecific BiTE antibody MT110 efficacy against IDO1hibreast cancer via enhancing immune cells activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review of 10 years of research on breast cancer patients: Focus on indoleamine 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: α-Methyl-DL-tryptophan as a Tool to Investigate Amino Acid Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. Its structural modification, the presence of a methyl group at the alpha-carbon, confers unique properties that make it a valuable tool for investigating amino acid transport and metabolism. This document provides detailed application notes and experimental protocols for the use of α-Methyl-DL-tryptophan in studying amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1 or SLC7A5) and the sodium- and chloride-dependent neutral and basic amino acid transporter ATB⁰⁺ (SLC6A14).
α-Methyl-DL-tryptophan serves as a competitive inhibitor and, in some cases, a transportable substrate for these transporters, which are often upregulated in cancer cells to meet their high metabolic demands. By interfering with amino acid uptake, α-Methyl-DL-tryptophan can induce amino acid starvation, leading to the inhibition of key signaling pathways such as the mammalian target of rapamycin (B549165) (mTOR) pathway, and ultimately suppressing cell growth and proliferation.[1][2] Additionally, the L-enantiomer, α-Methyl-L-tryptophan, is utilized as a tracer in positron emission tomography (PET) to study tryptophan metabolism via the serotonin (B10506) and kynurenine (B1673888) pathways in the brain, particularly in the context of epilepsy and brain tumors.[3]
These application notes provide a summary of the quantitative data available for α-Methyl-DL-tryptophan's interaction with amino acid transporters, detailed protocols for its use in both in vitro and in vivo experimental settings, and visualizations of the key signaling pathways and experimental workflows involved.
Data Presentation
Quantitative Data for α-Methyl-DL-tryptophan
| Transporter | Parameter | Value | Cell Line/System | Reference |
| SLC6A14 (ATB⁰⁺) | IC₅₀ | ~250 µM | - | Karunakaran et al., 2008 |
| LAT1 (SLC7A5) | Ki | Not Reported | - | - |
| Km | Not Reported | - | - | |
| Vmax | Not Reported | - | - |
Note: The lack of reported kinetic values for LAT1 presents an opportunity for further research. A protocol for determining these parameters is provided in the experimental section.
Signaling Pathways and Experimental Workflows
Tryptophan Metabolism via the Kynurenine Pathway
The metabolism of tryptophan is a critical cellular process, with the majority being catabolized through the kynurenine pathway. This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). α-Methyl-L-tryptophan can be used to trace this pathway, as its metabolism is altered in certain pathological conditions, such as in some cancers and neurological disorders.
Inhibition of mTORC1 Signaling by Amino Acid Deprivation
Amino acid availability is a key regulator of the mTORC1 signaling pathway, which controls cell growth and proliferation. Amino acid transporters like LAT1 and SLC6A14 supply essential amino acids, such as leucine (B10760876) and arginine, that are necessary for mTORC1 activation at the lysosomal surface. By blocking these transporters, α-Methyl-DL-tryptophan can induce amino acid starvation, leading to the inactivation of mTORC1 and subsequent inhibition of protein synthesis and cell growth.
Experimental Workflow for In Vitro Amino Acid Uptake Inhibition Assay
This workflow outlines the general steps for a competitive radiolabeled amino acid uptake assay to determine the inhibitory effect of α-Methyl-DL-tryptophan on a specific amino acid transporter expressed in a cell line.
Experimental Protocols
Protocol 1: In Vitro Competitive Radiolabeled Amino Acid Uptake Assay
This protocol is designed to determine the inhibitory constant (IC₅₀) of α-Methyl-DL-tryptophan for a specific amino acid transporter (e.g., LAT1 or SLC6A14) expressed in a mammalian cell line.
Materials:
-
Cell line expressing the transporter of interest (e.g., HT-29 for LAT1, or a stably transfected cell line)
-
Cell culture medium and supplements
-
Multi-well cell culture plates (24- or 96-well)
-
α-Methyl-DL-tryptophan (Sigma-Aldrich, Cat. No. M8377 or equivalent)
-
Radiolabeled amino acid substrate (e.g., [³H]-L-Leucine or [¹⁴C]-L-Tryptophan)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Preparation of Solutions:
-
Prepare a stock solution of α-Methyl-DL-tryptophan in a suitable solvent (e.g., water or DMSO) and then dilute it in uptake buffer to a range of concentrations (e.g., 0, 10, 50, 100, 250, 500, 1000 µM).
-
Prepare the radiolabeled amino acid substrate in uptake buffer at a concentration close to its Km for the transporter, if known.
-
-
Assay Initiation:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed (37°C) uptake buffer.
-
Add the uptake buffer containing the different concentrations of α-Methyl-DL-tryptophan to the respective wells. Include a control group with no inhibitor.
-
Pre-incubate the cells with the inhibitor for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Uptake:
-
Initiate the uptake by adding the radiolabeled amino acid substrate to each well.
-
Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake for the specific cell line and transporter.
-
-
Termination of Uptake:
-
Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well, if necessary.
-
Plot the percentage of inhibition of radiolabeled amino acid uptake against the concentration of α-Methyl-DL-tryptophan.
-
Calculate the IC₅₀ value using non-linear regression analysis (e.g., using GraphPad Prism software).
-
Protocol 2: In Vivo Study of Amino Acid Transport Inhibition in a Mouse Xenograft Model
This protocol provides a general framework for investigating the effect of α-Methyl-DL-tryptophan on tumor growth in a mouse xenograft model, which is often dependent on amino acid transport.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line known to express high levels of LAT1 or SLC6A14 (e.g., ZR-75-1 breast cancer cells)
-
Matrigel (or other appropriate extracellular matrix)
-
α-Methyl-DL-tryptophan
-
Sterile drinking water or vehicle for oral gavage/injection
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.
-
Administer α-Methyl-DL-tryptophan to the treatment group. A common method is to dissolve it in the drinking water at a concentration of 1-2 mg/mL.[1] Alternatively, it can be administered by oral gavage or intraperitoneal injection at a specific dosage (e.g., 150 mg/kg body weight).[5]
-
The control group should receive the vehicle (e.g., plain drinking water).
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice throughout the study.
-
Observe the general health and behavior of the animals.
-
-
Study Termination and Tissue Collection:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice according to institutional guidelines.
-
Excise the tumors and weigh them.
-
Collect blood and other tissues of interest for further analysis (e.g., plasma amino acid analysis, Western blotting of tumor lysates for mTOR pathway proteins).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the control and treatment groups.
-
Analyze the plasma amino acid profiles and protein expression levels to understand the in vivo mechanism of action.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed differences.
-
Conclusion
α-Methyl-DL-tryptophan is a versatile and valuable research tool for the investigation of amino acid transport and its role in cellular metabolism and disease. Its ability to competitively inhibit key amino acid transporters like SLC6A14 and interact with LAT1 provides a means to probe the consequences of amino acid deprivation in various biological systems. The provided protocols and data serve as a starting point for researchers to design and execute experiments aimed at further elucidating the complex interplay between amino acid transport, cellular signaling, and disease progression. Further characterization of its kinetic parameters for LAT1 will undoubtedly enhance its utility as a precise pharmacological tool.
References
- 1. Blockade of the amino acid transporter SLC6A14 suppresses tumor growth in colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLC6A14 Depletion Contributes to Amino Acid Starvation to Suppress EMT-Induced Metastasis in Gastric Cancer by Perturbing the PI3K/AKT/mTORC1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: α-Methyl-DL-tryptophan in Aqueous Solutions
Welcome to the technical support center for α-Methyl-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is α-Methyl-DL-tryptophan and what are its primary mechanisms of action?
A1: α-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan (B1681604). It has been identified as a dual-action molecule with significant therapeutic potential. Its primary mechanisms of action include:
-
Indoleamine 2,3-dioxygenase (IDO1) Inhibition: It acts as an inhibitor of IDO1, an enzyme that plays a crucial role in immune tolerance by catalyzing the degradation of tryptophan. By inhibiting IDO1, α-Methyl-DL-tryptophan can help to restore anti-tumor immune responses.
-
SLC6A14 Transporter Blockade: It functions as a blocker of the solute carrier family 6 member 14 (SLC6A14) amino acid transporter.[1][2] This transporter is often upregulated in cancer cells, and by blocking it, α-Methyl-DL-tryptophan can induce amino acid deprivation, leading to cancer cell growth inhibition.[1]
-
mTOR Signaling Pathway Modulation: Through its effects on amino acid availability, α-Methyl-DL-tryptophan can modulate the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[3][4][5]
Q2: Why is α-Methyl-DL-tryptophan difficult to dissolve in aqueous solutions?
A2: Like many tryptophan derivatives, α-Methyl-DL-tryptophan has limited solubility in neutral aqueous solutions. This is due to the hydrophobic nature of its indole (B1671886) ring. Its solubility is also pH-dependent; it is more soluble in acidic or alkaline conditions compared to neutral pH.
Q3: What are the common challenges encountered when preparing solutions of α-Methyl-DL-tryptophan for in vitro experiments?
A3: Researchers often face the following issues:
-
Precipitation upon pH neutralization: When dissolving α-Methyl-DL-tryptophan in an acidic or basic solution and then neutralizing the pH to physiological levels (e.g., pH 7.4 for cell culture), the compound may precipitate out of solution.
-
Low solubility in standard buffers: Achieving high concentrations in common buffers like Phosphate Buffered Saline (PBS) at neutral pH can be challenging.
-
Solution instability: Aqueous solutions of tryptophan derivatives can be susceptible to degradation over time, especially when exposed to light and elevated temperatures.[6][7]
Q4: Can I autoclave aqueous solutions of α-Methyl-DL-tryptophan for sterilization?
A4: It is generally not recommended to autoclave tryptophan solutions. Tryptophan and its derivatives can degrade at high temperatures. Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions of α-Methyl-DL-tryptophan.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation during preparation or storage | The concentration of α-Methyl-DL-tryptophan exceeds its solubility limit in the chosen solvent or buffer at the given pH and temperature. | - Increase the proportion of co-solvent (e.g., DMSO, ethanol) in the final solution. - Adjust the pH of the aqueous solution to be more acidic or basic, if compatible with the experiment. - Gently warm the solution to aid dissolution, but be mindful of potential degradation at higher temperatures. - Prepare a more diluted stock solution. |
| Cloudy or turbid solution | Incomplete dissolution of the compound. | - Use sonication to aid dissolution. - Increase the mixing time. - If using a co-solvent, ensure the α-Methyl-DL-tryptophan is fully dissolved in the co-solvent before adding the aqueous buffer. |
| Precipitation after adding to cell culture medium | The final concentration of the organic co-solvent (e.g., DMSO) is too high, causing the compound to precipitate in the aqueous medium. The final concentration of α-Methyl-DL-tryptophan is above its solubility limit in the final medium. | - Ensure the final concentration of the organic co-solvent in the cell culture medium is low (typically ≤ 0.5%). - Prepare a more dilute stock solution to minimize the volume of organic solvent added. - Add the stock solution to the medium dropwise while stirring to facilitate mixing. |
| Discoloration of the solution (yellowing/browning) | Degradation of the tryptophan derivative, which can be accelerated by exposure to light and air (oxidation). | - Prepare solutions fresh whenever possible. - Store stock solutions protected from light (e.g., in amber vials) at low temperatures (-20°C or -80°C). - Consider degassing the solvent or working under an inert atmosphere for long-term storage of sensitive solutions. |
Solubility Data
Table 1: Solubility in Organic Solvents and Co-solvent Systems
| Solvent / Co-solvent System | Solubility | Remarks |
| DMSO | Sparingly soluble | - |
| Ethanol (B145695) | Sparingly soluble | - |
| 1:1 solution of DMSO:PBS (pH 7.2) | Approximately 0.5 mg/mL | For the related compound DL-Tryptophan octyl ester (hydrochloride). |
Note: For many tryptophan derivatives, initial dissolution in a small amount of organic solvent like DMSO or ethanol is necessary before dilution with an aqueous buffer.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for In Vitro Cell Culture
This protocol is adapted from user experiences with dissolving tryptophan derivatives for cell culture experiments.
Materials:
-
α-Methyl-DL-tryptophan powder
-
1 M HCl
-
1 M NaOH
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of α-Methyl-DL-tryptophan powder.
-
To dissolve, add a small volume of 1 M HCl dropwise until the powder is fully dissolved. This will result in an acidic solution.
-
Slowly add PBS to dilute the solution to a near-final volume, while stirring continuously.
-
Carefully adjust the pH of the solution to 7.4 by adding 1 M NaOH dropwise. Monitor the pH closely using a calibrated pH meter. Caution: Precipitation may occur if the pH is adjusted too quickly or if the final concentration is too high.
-
Bring the solution to the final desired volume with PBS.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Formulation for In Vivo Studies (Example)
This protocol provides an example of a formulation that can be used for animal studies. The use of co-solvents is common to achieve higher concentrations for dosing.
Materials:
-
α-Methyl-DL-tryptophan powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in water)
Procedure to prepare a 2.5 mg/mL solution:
-
Prepare a stock solution of α-Methyl-DL-tryptophan in DMSO (e.g., 25 mg/mL).
-
For a final volume of 1 mL, mix the solvents in the following order:
-
100 µL of the 25 mg/mL α-Methyl-DL-tryptophan stock in DMSO.
-
400 µL of PEG300. Mix well.
-
50 µL of Tween-80. Mix well.
-
450 µL of Saline. Mix well to obtain a clear solution.
-
-
This formulation should be prepared fresh before use.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the mechanism of action and experimental handling of α-Methyl-DL-tryptophan.
Caption: A typical experimental workflow for preparing and using α-Methyl-DL-tryptophan solutions.
Caption: Dual mechanism of action of α-Methyl-DL-tryptophan in the tumor microenvironment.
References
- 1. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach [frontiersin.org]
- 3. α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blockade of the amino acid transporter SLC6A14 suppresses tumor growth in colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability of alpha-Methyl-DL-tryptophan in experimental buffers
Welcome to the technical support center for α-Methyl-DL-tryptophan (a-Me-DL-Trp). This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of a-Me-DL-Trp in experimental buffers. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: How should I dissolve α-Methyl-DL-tryptophan?
A1: α-Methyl-DL-tryptophan is a crystalline solid that is soluble in polar solvents. For cell culture and in vivo experiments, a common method is to first create a concentrated stock solution in a solvent like DMSO. This stock can then be diluted into your aqueous experimental buffer (e.g., PBS, saline, or cell culture medium). Due to its limited aqueous solubility, direct dissolution in a buffer may be difficult. Gentle warming or sonication can aid dissolution, but care should be taken to avoid degradation.
Q2: What are the recommended storage conditions for solid α-Me-DL-Trp and its solutions?
A2:
-
Solid Form: Store the crystalline powder desiccated at 2-8°C for short-term storage or at -20°C for long-term storage.[1][2] Protect from light.[3]
-
Stock Solutions: Prepare stock solutions (e.g., in DMSO) and store them in small, single-use aliquots at -20°C or -80°C. It is recommended to use solutions stored at -20°C within one month.[4] Avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions are not recommended for long-term storage.[2] It is best practice to prepare fresh working solutions on the day of the experiment from a frozen stock.[4]
Q3: My α-Me-DL-Trp solution has turned yellow or brown. What does this mean and can I still use it?
A3: A change in color, typically to yellow or brown, indicates degradation of the tryptophan indole (B1671886) ring. This is often caused by oxidation, which can be accelerated by exposure to light, elevated temperatures, or contaminants in the buffer.[5] It is strongly recommended to discard discolored solutions, as the degradation products may have unknown biological activities or toxicity and the concentration of active a-Me-DL-Trp will be reduced, leading to unreliable experimental results.
Q4: What factors can affect the stability of α-Me-DL-Trp in my experimental buffer?
A4: The stability of tryptophan analogs like a-Me-DL-Trp is primarily affected by:
-
pH: Stability can vary with pH. Tryptophan itself shows increased photodegradation at alkaline pH.
-
Temperature: Higher temperatures accelerate degradation. Solutions are significantly more stable when stored at 4°C or frozen compared to room temperature.
-
Light: Exposure to UV and even ambient light can cause significant photodegradation.[6] Always protect solutions from light by using amber vials or wrapping containers in foil.
-
Oxidizing Agents: The presence of reactive oxygen species (ROS) or oxidizing metal ions in buffers can rapidly degrade the indole ring.[3]
-
Buffer Components: While standard buffers like PBS are generally compatible, ensure all components are of high purity to avoid contaminants that could catalyze degradation.
Troubleshooting Guide
This guide addresses common issues encountered when using α-Me-DL-tryptophan.
Issue 1: Precipitate forms after diluting DMSO stock into aqueous buffer.
| Possible Cause | Suggested Solution |
| Poor Solubility | The final concentration of a-Me-DL-Trp exceeds its solubility limit in the aqueous buffer. |
| Troubleshooting Steps: 1. Decrease the final concentration of a-Me-DL-Trp. 2. Increase the percentage of co-solvent (e.g., DMSO), ensuring the final concentration is tolerated by your experimental system (typically <0.5% for cell culture). 3. Warm the aqueous buffer to 37°C before adding the stock solution, then allow it to cool to the experimental temperature while stirring. Do not store the warmed solution for extended periods. | |
| "Salting Out" | High salt concentration in the buffer is reducing the solubility of the compound. |
| Troubleshooting Steps: 1. Test dilution in a buffer with a lower salt concentration if experimentally permissible. 2. Prepare the final solution by adding the stock to pure water first, then adding concentrated buffer solution to reach the final desired buffer composition. |
Issue 2: Inconsistent or lower-than-expected biological activity.
This issue often points to compound degradation. The following logical diagram can help diagnose the problem.
Data Presentation: Stability of Tryptophan Analogs
No specific quantitative stability data for α-Methyl-DL-tryptophan in common buffers is readily available in the literature. However, data from its parent compound, tryptophan, can serve as a useful proxy to guide best practices. The α-methyl group may offer some protection against degradation, but similar sensitivities should be assumed.
Table 1: Factors Affecting Stability of Tryptophan in Aqueous Solution
| Condition | Observation | Recommendation for α-Me-DL-Trp | Reference |
| Temperature | At 37°C, significant degradation of tryptophan occurs in cell culture media over days to weeks. Stability is greatly improved at room temperature and even more so at 4°C. | Prepare fresh working solutions daily. Store stock solutions at -20°C or -80°C. Avoid leaving working solutions at 37°C for extended periods. | [1] |
| Light Exposure | UV and ambient light cause photodegradation. The degradation rate increases at higher pH values. | Always store solid compound and solutions protected from light (e.g., in amber vials or wrapped in foil). Minimize light exposure during experiments. | [6] |
| pH | Tryptophan solubility is lowest at its isoelectric point and increases in acidic or basic conditions. Degradation rates can be pH-dependent. | Ensure the final pH of the solution is compatible with both compound stability and the experimental system. For general use, a buffer near neutral pH (7.0-7.4) is common. | [7] |
| Oxidants | Reactive oxygen species (e.g., from hydrogen peroxide or metal ion catalysis) rapidly degrade the indole ring. | Use high-purity water and buffer reagents. Avoid buffers containing known oxidizing agents or metal contaminants. Consider degassing buffers if oxidative stress is a concern. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM α-Me-DL-Trp Stock Solution in DMSO
Materials:
-
α-Methyl-DL-tryptophan powder (MW: 218.25 g/mol )
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
Procedure:
-
Weigh out 21.83 mg of α-Me-DL-Trp powder in a sterile tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication may be used to assist dissolution if necessary.
-
Once dissolved, aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, amber cryovials.
-
Store the aliquots at -20°C (for use within 1 month) or -80°C (for longer-term storage).
Protocol 2: Workflow for Assessing the Stability of α-Me-DL-Trp in an Experimental Buffer
This protocol outlines a method to quantify the stability of a-Me-DL-Trp in a specific buffer over time using High-Performance Liquid Chromatography (HPLC).
Signaling Pathway Inhibition
α-Methyl-DL-tryptophan is a competitive inhibitor of Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). These enzymes catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. By inhibiting these enzymes, a-Me-DL-Trp prevents the depletion of tryptophan and the production of immunosuppressive downstream metabolites like kynurenine.
References
- 1. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of alpha-Methyl-DL-tryptophan in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with alpha-Methyl-DL-tryptophan (α-MT). Our goal is to help you mitigate off-target effects and ensure the accurate interpretation of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound (α-MT)?
A1: The primary on-target effect of α-MT is the competitive inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the initial and rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan catabolism. By inhibiting IDO1, α-MT aims to modulate immune responses, particularly in the context of cancer immunotherapy, by preventing the depletion of tryptophan and the accumulation of immunosuppressive kynurenine metabolites in the tumor microenvironment.
Q2: What are the main known off-target effects of α-MT that I should be aware of in my in vivo experiments?
A2: Researchers should be aware of several well-documented off-target effects of α-MT, which can confound experimental results:
-
Inhibition of Hepatic Protein Synthesis: α-MT has been shown to inhibit protein synthesis in the liver.[1][2]
-
Blockade of the Amino Acid Transporter SLC6A14: α-MT can act as a blocker of the solute carrier transporter SLC6A14 (also known as ATB⁰,⁺), which is responsible for the transport of neutral and cationic amino acids.[3][4][5] This can lead to amino acid deprivation in cells that rely on this transporter.
-
Modulation of mTORC1 Signaling: α-MT can influence the mTORC1 signaling pathway. The D-isomer, indoximod, can reactivate mTORC1 signaling in tryptophan-depleted conditions, mimicking a tryptophan-sufficient state.[6][7]
-
Effects on the Serotonin (B10506) Pathway: As a tryptophan analog, α-MT can be metabolized into α-methylserotonin, potentially interfering with the normal serotonin pathway.[8]
-
Paradoxical Upregulation of IDO1 (Indoximod): The D-isomer of α-MT (indoximod) has been observed to paradoxically upregulate IDO1 expression in some cancer cells, which is contrary to its intended purpose as an IDO1 pathway inhibitor.[6][9]
-
Interaction with Tryptophan 2,3-dioxygenase (TDO): While primarily targeting IDO1, there may be some interaction with TDO, the other key enzyme in the first step of the kynurenine pathway, although this is less characterized.
Q3: Which isomer of α-MT (D, L, or DL-racemic mixture) should I use?
A3: The choice of isomer depends on your experimental goals, as they have different activity profiles:
-
L-alpha-Methyl-tryptophan (L-1MT): This isomer is considered a weak substrate for IDO1 and is often attributed with the weak inhibitory activity of the racemic mixture.
-
D-alpha-Methyl-tryptophan (D-1MT or Indoximod): This isomer does not inhibit the purified IDO1 enzyme directly but is widely used in clinical trials.[6] Its mechanism is thought to involve downstream signaling pathways rather than direct enzyme inhibition, such as mTORC1 activation and modulation of the Aryl Hydrocarbon Receptor (AhR).[6][7][10]
-
DL-alpha-Methyl-tryptophan (DL-racemic mixture): This mixture is often used in preclinical studies and is synergistic with some chemotherapeutic agents.[11] However, be aware that you are introducing two different molecules with distinct biological activities.
Q4: What are the typical in vivo concentrations used for α-MT, and what is its toxicity profile?
A4: The racemic mixture has been administered orally to mice at 150 mg/kg without adverse effects. In other studies, α-MT was administered in drinking water at concentrations of 1-2 mg/mL.[4] For the D-isomer (indoximod), a maximum tolerated dose was not identified in safety studies, with pharmacokinetic data suggesting a plateau in plasma concentration beyond 1200 mg twice daily in patients.[9] Toxicity appears to be low at typical experimental doses, but it is crucial to perform dose-response studies in your specific model to determine the optimal therapeutic window and monitor for any unexpected toxicities.[11]
Troubleshooting Guides
Problem 1: I am not observing the expected immunosuppressive reversal or anti-tumor effect with α-MT.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing or Bioavailability | Verify the dose and administration route based on literature for your specific model. Perform pharmacokinetic analysis to measure plasma and tissue concentrations of α-MT. |
| Low or Absent IDO1 Expression in the Model | Confirm IDO1 expression in your tumor or tissue of interest by immunohistochemistry (IHC), western blot, or qPCR. |
| Paradoxical IDO1 Upregulation (with D-1MT/Indoximod) | Measure IDO1 expression levels in your experimental tissues after treatment. Consider using the L-isomer or a different IDO1 inhibitor if this effect is confirmed. |
| Dominance of Other Immunosuppressive Mechanisms | Investigate other potential mechanisms of immune escape in your model, such as PD-L1 expression or the presence of regulatory T cells (Tregs). |
| Off-target effects masking the on-target effect | Assess key off-target pathways (see Problem 2). |
Problem 2: I am observing unexpected toxicity, weight loss, or other systemic effects.
| Possible Cause | Troubleshooting Step |
| Inhibition of Hepatic Protein Synthesis | Assess liver function through blood chemistry (e.g., ALT, AST levels). If feasible, measure protein synthesis rates in liver tissue. Consider reducing the dose. |
| SLC6A14 Blockade Leading to Amino Acid Deprivation | Measure plasma amino acid profiles to check for significant decreases in essential amino acids.[12] This is particularly relevant in models where cells are highly dependent on SLC6A14. |
| Interference with Serotonin Metabolism | Measure serotonin and its metabolites (e.g., 5-HIAA) in relevant tissues (e.g., brain, gut) to assess for significant alterations. |
| General Toxicity at High Doses | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations of α-Methyl-tryptophan and its Isomers
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| 1-methyl-DL-tryptophan | IDO1 | Enzyme Assay | Ki: 34 µM | [1] from NewLink Genetics |
| L-1-methyl-tryptophan | IDO1 | Cell-based (HeLa) | IC50: 120 µM | [3] |
| L-1-methyl-tryptophan | IDO1 | Enzyme Assay | Ki: 19 µM | [6] |
| D-1-methyl-tryptophan (Indoximod) | IDO1 | Cell-based (HeLa) | IC50: 2.5 mM | [3] |
| alpha-Methyl-tryptophan | SLC6A14 | Transport Assay | IC50: ~250 µM | [3] |
Experimental Protocols
Protocol 1: Assessment of On-Target IDO1 Inhibition in vivo
Objective: To determine if α-MT is effectively inhibiting IDO1 activity in the target tissue.
Methodology: Measurement of Tryptophan and Kynurenine Levels by HPLC-MS/MS.
-
Sample Collection: Collect plasma and tissue homogenates from control and α-MT-treated animals.
-
Sample Preparation:
-
HPLC-MS/MS Analysis:
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.
-
Detect tryptophan and kynurenine using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Quantify the concentrations of tryptophan and kynurenine based on standard curves.
-
Calculate the kynurenine/tryptophan (K/T) ratio, which serves as a surrogate marker for IDO1 activity. A significant decrease in the K/T ratio in the α-MT-treated group compared to the control group indicates on-target IDO1 inhibition.
-
Protocol 2: Assessment of Off-Target mTORC1 Signaling Modulation
Objective: To determine if α-MT is affecting the mTORC1 signaling pathway.
Methodology: Western Blot Analysis of Key mTORC1 Pathway Proteins.
-
Tissue Lysate Preparation:
-
Harvest tissues of interest (e.g., tumor, liver, immune cells) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-S6 Ribosomal Protein (Ser235/236)
-
Total S6 Ribosomal Protein
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein. An increase in the phosphorylation of S6 and 4E-BP1 suggests activation of the mTORC1 pathway.
-
Visualizations
Signaling Pathways
Caption: Key on-target and off-target signaling pathways of α-Methyl-DL-tryptophan.
Experimental Workflow
References
- 1. Inhibition of hepatic protein synthesis by this compound in vivo. Further studies on the glyconeogenic action of alpha-methyltryptophan [pubmed.ncbi.nlm.nih.gov]
- 2. Stork: Inhibition of hepatic protein synthesis by this compound in vivo. Further studies on the glyconeogenic action of alpha-methyltryptophan [storkapp.me]
- 3. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | α-methyltryptophan-mediated protection against diabetic nephropathy in db/db mice as studied with a metabolomics approach [frontiersin.org]
- 6. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]
- 10. Oncotarget: Indoximod opposes the immunosuppressive effects mediated by IDO and TDO | EurekAlert! [eurekalert.org]
- 11. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of α-Methyl-DL-tryptophan for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-Methyl-DL-tryptophan (α-MTP) in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is α-Methyl-DL-tryptophan and what are its primary in vivo applications?
α-Methyl-DL-tryptophan (α-MTP) is a synthetic analog of the essential amino acid L-tryptophan. In vivo, it serves as a valuable research tool with two primary applications:
-
Tracer for PET Imaging: Radiolabeled α-MTP (commonly with 11C) is used in Positron Emission Tomography (PET) to trace tryptophan transport and metabolism in the brain.[1][2][3][4][5] This technique is particularly useful for identifying epileptogenic foci and studying brain tumors, as these tissues often exhibit increased tryptophan uptake.[5][6]
-
Pharmacological Agent: α-MTP has been investigated for its therapeutic potential, notably as a weight-loss agent in preclinical models of obesity.[7][8][9][10] It is also used to study the roles of the serotonin (B10506) and kynurenine (B1673888) pathways in various physiological and pathological processes.[11][12][13][14]
Q2: What is the mechanism of action of α-Methyl-DL-tryptophan?
α-MTP is a prodrug that can cross the blood-brain barrier. Once in the brain, it is metabolized by the same enzymes that act on tryptophan. Its primary mechanisms of action include:
-
Conversion to α-Methylserotonin: α-MTP is converted to α-methyl-5-hydroxytryptophan and then to α-methylserotonin (α-M5-HT), an analog of serotonin. Unlike serotonin, α-M5-HT is not a substrate for monoamine oxidase (MAO), leading to its accumulation in serotonergic neurons.[6]
-
Interaction with the Kynurenine Pathway: α-MTP can also be metabolized via the kynurenine pathway, and its uptake can be influenced by the activity of enzymes like indoleamine 2,3-dioxygenase (IDO).[6] Increased uptake of α-MTP in certain pathological conditions, such as epilepsy and brain tumors, is often linked to the upregulation of the kynurenine pathway.[6]
Q3: What are the key differences between the L- and D-enantiomers of α-Methyl-tryptophan?
While the DL-racemic mixture is often used, the individual enantiomers have different activities. For instance, in studies on weight loss, the L-enantiomer (α-MLT) was found to be the pharmacologically active form, while the D-enantiomer (α-MDT) had negligible effects.[7][8][9]
Troubleshooting Guide
Issue 1: Difficulty dissolving α-Methyl-DL-tryptophan for in vivo administration.
-
Q: My α-Methyl-DL-tryptophan is not dissolving properly in aqueous solutions. What can I do?
-
A: α-Methyl-DL-tryptophan is a crystalline solid that can be sparingly soluble in neutral aqueous buffers. For oral administration, it can often be dissolved in drinking water, potentially with slight warming or sonication.[7][8] For other routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, using a vehicle is recommended. A common approach is to first dissolve the compound in a small amount of a suitable organic solvent like DMSO and then dilute it with an aqueous buffer like PBS or saline. Always check the final concentration of the organic solvent to ensure it is within a safe range for the animal model. For oral dosing in rats and dogs, formulations in 1% carboxymethylcellulose have been used.[15]
-
Issue 2: Inconsistent or unexpected results in weight-loss studies.
-
Q: I am not observing the expected weight-loss effect with α-MTP administration. What could be the reason?
-
A: Several factors could contribute to this:
-
Enantiomeric Form: Ensure you are using the L-enantiomer (α-MLT), as the D-enantiomer has been shown to be inactive for weight loss.[7][8][9] If you are using the DL-mixture, the effective dose of the L-enantiomer will be halved.
-
Dosage and Administration Route: The method of administration can significantly impact the outcome. Continuous administration in drinking water (e.g., at 1 mg/ml) has been shown to be effective in mice.[7][8][9] Bolus administrations via gavage or injection might lead to different pharmacokinetic profiles and effects.
-
Animal Model and Diet: The effect of α-MTP on body weight can vary depending on the animal model (e.g., diet-induced obesity vs. genetic models) and the diet they are on (e.g., high-fat vs. normal chow).[7][8]
-
Reversibility of Effect: The weight-loss effect of α-MLT is reversible upon withdrawal of the drug.[7][9] Ensure continuous administration for sustained effects.
-
-
Issue 3: High background signal or non-specific uptake in PET imaging studies.
-
Q: My PET scans with 11C-α-MTP show high uptake in non-target tissues. How can I improve the signal-to-noise ratio?
-
A: High background can be due to several factors:
-
Biodistribution: α-MTP naturally shows uptake in various organs, with high concentrations often found in the kidneys and pancreas.[2] Understanding the expected biodistribution is crucial for interpreting the images.
-
Blood-Brain Barrier Integrity: In some pathological conditions, a compromised blood-brain barrier can lead to increased non-specific tracer accumulation.[16]
-
Metabolism: The rate of metabolism of α-MTP can influence its distribution. Co-administration of other drugs that affect tryptophan metabolism could potentially alter the tracer's kinetics.
-
-
Quantitative Data Summary
Table 1: Recommended Dosages of α-Methyl-DL-tryptophan in Rodent Models
| Animal Model | Application | Dosage | Administration Route | Reference(s) |
| Mice | Weight-loss | 1 mg/ml in drinking water | Oral | [7][8][9][10] |
| Rodents | General | 150 mg/kg (DL-enantiomeric mixture) | Oral | [7] |
| Rats | Toxicity studies | 25-500 mg/kg/day (D-enantiomer) | Oral | [15] |
| Mice | Tumor growth inhibition | 2 mg/ml in drinking water | Oral | [17] |
Table 2: Pharmacokinetic Parameters of 1-methyl-D-tryptophan (D-1MT) in Rodents and Dogs
| Parameter | Rats | Dogs | Reference |
| Oral Bioavailability | 92% (at 600 mg/m²/day) | 47% (at 1200 mg/m²/day) | [15] |
| Elimination Half-life (t½) | 28.7 hours | 6.0 hours | [15] |
| Time to Maximum Concentration (Tmax) | 8 hours | 1 hour | [15] |
| No-Observed-Adverse-Effect Level (NOAEL) | 3000 mg/m²/day (500 mg/kg/day) | 1200 mg/m²/day (60 mg/kg/day) | [15] |
Note: Data is for the D-enantiomer (D-1MT), which may differ from the DL-mixture or the L-enantiomer.
Experimental Protocols
Protocol 1: Oral Administration of α-Methyl-DL-tryptophan in Drinking Water for Weight-Loss Studies in Mice
-
Preparation of α-MTP Solution:
-
Calculate the total volume of drinking water needed for the study duration and the number of cages.
-
Weigh the required amount of α-Methyl-L-tryptophan (the active enantiomer for weight loss) to achieve a final concentration of 1 mg/ml.[7][8][9]
-
Add the α-MLT powder to the drinking water in a sterile container.
-
Mix thoroughly until the compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Prepare fresh solution every 2-3 days to ensure stability.
-
-
Administration:
-
Fill the water bottles of the experimental group with the α-MLT solution.
-
Provide the control group with regular drinking water.
-
Ensure ad libitum access to the water for both groups.
-
Monitor water consumption daily to estimate the dose ingested per mouse.
-
-
Monitoring:
-
Measure the body weight of each mouse daily or every other day.
-
Monitor food intake by weighing the food pellets regularly.
-
At the end of the study, tissues can be collected for further analysis.
-
Protocol 2: General Protocol for PET Imaging with 11C-α-MTP in a Mouse Model of Brain Tumor
-
Animal Preparation:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Place the mouse on the scanner bed and secure it to prevent movement.
-
Maintain the animal's body temperature using a heating pad.
-
-
Tracer Injection:
-
Inject a bolus of 11C-α-MTP intravenously (e.g., via the tail vein). The exact dose of radioactivity will depend on the scanner sensitivity and the specific experimental goals.
-
-
PET Scan Acquisition:
-
Start the dynamic PET scan immediately after the tracer injection.
-
Acquire data for a total of 60 minutes.[1]
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET images.
-
Co-register the PET images with an anatomical imaging modality like CT or MRI for better localization of the tumor.[1]
-
Draw regions of interest (ROIs) over the tumor and other relevant brain regions.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the Standardized Uptake Value (SUV) to quantify tracer uptake in the tumor.
-
Visualizations
Caption: Tryptophan metabolism via serotonin and kynurenine pathways.
Caption: Experimental workflow for a weight-loss study in mice.
References
- 1. Tryptophan PET Imaging of the Kynurenine Pathway in Patient-Derived Xenograft Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Tryptophan Uptake and Kinetics Using 1-(2-18F-Fluoroethyl)-l-Tryptophan and α-11C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET imaging of medulloblastoma with an 18F-labeled tryptophan analogue in a transgenic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. α-[11C]-methyl-l-tryptophan PET for tracer localization of epileptogenic brain regions: clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Tryptophan Metabolism in Depression: A Narrative Review with a Focus on Serotonin and Kynurenine Pathways [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Tryptophan–Kynurenine Metabolism as a Common Mediator of Genetic and Environmental Impacts in Major Depressive Disorder: The Serotonin Hypothesis Revisited 40 Years Later - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Toxicology and pharmacokinetics of 1-methyl-[D]-tryptophan: absence of toxicity due to saturating absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
Technical Support Center: Troubleshooting alpha-Methyl-DL-tryptophan HPLC Analysis
Welcome to the technical support center for the HPLC analysis of alpha-Methyl-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common analytical artifacts and issues. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing unexpected peaks (ghost peaks) in my chromatogram, even in blank injections. What are the potential sources and how can I eliminate them?
A1: Ghost peaks are a common artifact in HPLC analysis and can originate from several sources. Here's a systematic approach to identify and eliminate them:
Potential Sources & Solutions:
-
Mobile Phase Contamination:
-
Issue: Impurities in solvents (even HPLC-grade), buffers, or water can accumulate on the column and elute as peaks, especially during gradient elution.[1][2] The prolonged use of mobile phases can also lead to the generation of organic substances.[2]
-
Solution:
-
Use freshly prepared mobile phase with high-purity solvents (e.g., LC-MS grade) and ultrapure water.
-
Filter all mobile phase components through a 0.22 µm or 0.45 µm filter before use.
-
Degas the mobile phase thoroughly to prevent bubble formation, which can also cause baseline disturbances.[3][4]
-
Consider using an in-line solvent filter or a "ghost trap" column between the pump and the injector.[1]
-
-
-
HPLC System Contamination:
-
Issue: Carryover from previous injections is a frequent cause, where residual sample from the injector needle, valve, or sample loop is introduced into the current run.[2][5] Contamination can also arise from pump seals, tubing, or the detector flow cell.[2][5][6]
-
Solution:
-
Implement a rigorous needle wash protocol in your autosampler method, using a strong solvent to clean the needle and injection port between injections.
-
Flush the entire HPLC system, including the injector and tubing, with a strong, appropriate solvent (e.g., isopropanol, followed by mobile phase).
-
If contamination is suspected in the detector flow cell, flush it with a strong organic solvent.[7]
-
-
-
Sample Preparation and Handling:
-
Issue: Contaminants can be introduced from vials, caps, pipettes, or solvents used during sample preparation.[2]
-
Solution:
-
Use high-quality, clean glassware and vials.
-
Ensure that the septa of the vials are compatible with the solvents being used.
-
Run a "blank" injection with only the sample solvent to see if the ghost peak is present.
-
-
Troubleshooting Workflow for Ghost Peaks:
Q2: The peak for this compound is tailing significantly. What could be the cause, and how can I improve the peak shape?
A2: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase or other issues within the HPLC system.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions:
-
Issue: this compound has a primary amine group, which is basic. At mobile phase pH values above 3, residual silanol groups on the surface of silica-based C18 columns can be ionized (negatively charged) and interact with the protonated (positively charged) amine group of the analyte.[4] This secondary interaction mechanism leads to peak tailing.
-
Solution:
-
Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.0) using a suitable buffer like phosphate (B84403) or formate.[4] This protonates the silanol groups, minimizing the ionic interaction. Be mindful of the column's pH stability range.
-
Use a Base-Deactivated Column: Employ a column with end-capping or a polar-embedded stationary phase designed to shield the residual silanol groups and reduce tailing for basic compounds.
-
Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to interact with the active silanol sites.
-
-
-
Column Overload:
-
Issue: Injecting too much sample mass (mass overload) can saturate the stationary phase at the column inlet, causing peak distortion.[5]
-
Solution: Reduce the concentration of the sample and re-inject. If the peak shape improves, mass overload was a contributing factor.
-
-
Column Degradation or Contamination:
-
Issue: A partially blocked column frit or a void at the head of the column can disrupt the sample flow path, leading to peak tailing for all compounds in the chromatogram.[8] Contamination of the column can also create active sites that cause tailing.
-
Solution:
-
Replace the in-line filter and guard column.
-
If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit).[8]
-
If the problem persists, the analytical column may need to be replaced.
-
-
Quantitative Impact of Mobile Phase pH on Retention:
The retention of ionizable compounds is highly dependent on the mobile phase pH. For a basic compound like this compound, as the pH decreases, it becomes more protonated and may interact more strongly with a reversed-phase column if the primary retention mechanism is hydrophobic. However, the suppression of silanol interactions at low pH generally leads to improved peak shape.
| Mobile Phase pH | Analyte Ionization State | Silanol Group State | Expected Peak Shape |
| > 7 | Partially to fully deprotonated (neutral) | Ionized (SiO-) | Poor (tailing) |
| 4 - 6 | Protonated (cationic) | Partially ionized (SiO-) | Moderate to Poor |
| < 3 | Protonated (cationic) | Neutral (SiOH) | Good (symmetrical) |
Q3: I am seeing small peaks eluting close to my main this compound peak that are not present in the standard. Could these be degradation products?
A3: Yes, it is possible that these peaks are degradation products of this compound, especially given the susceptibility of the indole (B1671886) ring to oxidation and photodegradation.
Potential Degradation Pathways:
The indole ring of tryptophan is known to be the most reactive part of the molecule and is prone to degradation under various conditions.[6] While specific studies on this compound are limited, its degradation is likely to follow similar pathways to tryptophan.
-
Oxidation: Reactive oxygen species can lead to the formation of various oxidation products. A primary degradation pathway for tryptophan involves the opening of the indole ring to form kynurenine (B1673888) derivatives.[7][9][10]
-
Photodegradation: Exposure of the sample or standard solutions to UV light (including ambient laboratory light over time) can cause degradation.[1][2][11][12] This can lead to the formation of N-formylkynurenine and other photoproducts.
Predicted Degradation Pathway of this compound:
Recommendations:
-
Protect from Light: Prepare and store all standard and sample solutions in amber vials or protect them from light.
-
Use Freshly Prepared Solutions: Analyze samples and standards as soon as possible after preparation.
-
Control Temperature: Store stock solutions and samples at recommended low temperatures (e.g., 2-8°C) to minimize degradation.
-
De-gas Solvents: Remove dissolved oxygen from the mobile phase to reduce the potential for on-column oxidation.
Experimental Protocols
General HPLC Method for this compound Analysis
This is a general starting method that may require optimization for your specific application and instrumentation.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm), preferably base-deactivated |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to elute the analyte. A typical gradient might be 5% to 65% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Detection | UV at 220 nm and/or 280 nm |
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the initial mobile phase composition or a compatible solvent (e.g., water:methanol 7:3).
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.
This technical support guide provides a starting point for troubleshooting common issues in the HPLC analysis of this compound. For persistent issues, further investigation into your specific instrumentation, reagents, and sample matrix may be required.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The photodecomposition of tryptophan peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photostability of l-tryptophan in aqueous solution: Effect of atmosphere and antioxidants addition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: α-Methyl-DL-tryptophan in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of α-Methyl-DL-tryptophan (α-MT) in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is α-Methyl-DL-tryptophan and what are its primary mechanisms of action?
α-Methyl-DL-tryptophan (α-MT) is a synthetic analog of the essential amino acid L-tryptophan. It is primarily used in research as:
-
An inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tryptophan catabolism and immune regulation.[1][2]
-
A blocker of the amino acid transporter SLC6A14.[3]
These actions can modulate immune responses and affect cellular metabolism, which is the basis for its investigation in various therapeutic areas, including cancer immunotherapy.
Q2: Why am I observing high levels of cell death in my primary cell cultures treated with α-MT?
High levels of cell death in primary cell cultures treated with α-MT can stem from several factors:
-
Concentration-dependent toxicity: Primary cells are often more sensitive to chemical compounds than immortalized cell lines. The concentration of α-MT may be too high for your specific primary cell type.
-
Induction of apoptosis: In some cell types, α-MT has been shown to induce apoptosis, a form of programmed cell death.[3]
-
Oxidative stress: Tryptophan and its derivatives can be susceptible to oxidation in cell culture media, leading to the formation of toxic degradation products.[4] This oxidative stress can contribute to cytotoxicity.
-
Off-target effects: While α-MT primarily targets IDO1 and SLC6A14, it may have other, less characterized effects on cellular pathways that could contribute to toxicity in sensitive primary cells.
-
Solvent toxicity: α-MT is often dissolved in solvents like DMSO. High final concentrations of the solvent in your cell culture medium can be toxic to primary cells.
-
Instability in solution: α-MT may not be stable over long incubation periods in cell culture media, potentially leading to the formation of toxic byproducts.
Q3: How can I prepare and store α-Methyl-DL-tryptophan for cell culture experiments?
Proper preparation and storage are crucial to ensure the stability and efficacy of your α-MT solution.
-
Solubility: α-Methyl-DL-tryptophan is a crystalline solid that is soluble in polar solvents.[5] For cell culture, it is commonly dissolved in DMSO or ethanol.[3] It may require warming and sonication to fully dissolve.
-
Stock Solutions: Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions: Dilute the stock solution in your cell culture medium to the final desired concentration immediately before use. Ensure the final solvent concentration in the culture medium is minimal (ideally ≤ 0.1% for DMSO) to avoid solvent-induced toxicity.
Q4: What are the typical working concentrations of α-Methyl-DL-tryptophan for primary cell cultures?
The optimal, non-toxic working concentration of α-MT is highly dependent on the primary cell type and the duration of exposure. It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. A general starting point for a dose-response study could be in the range of 10 µM to 1 mM, but it is advisable to consult the literature for similar cell types if available. In some cancer cell lines, concentrations up to 2.5 mM have been used.[3]
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed After α-MT Treatment
| Potential Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response curve to determine the IC50 and the maximum non-toxic concentration for your specific primary cell type. Start with a lower concentration range and titrate upwards. |
| Prolonged exposure time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the shortest effective incubation time. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the culture medium. Always include a vehicle control (media with the same solvent concentration) in your experiments. |
| Oxidative stress from compound degradation | Co-treat with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E (α-tocopherol). Perform a dose-response for the antioxidant to find a non-toxic, protective concentration. |
| Apoptosis induction | Confirm apoptosis using assays like Annexin V staining or caspase-3/7 activity assays. If apoptosis is confirmed, consider if this is an intended outcome of your experiment or a toxic side effect. |
Issue 2: Inconsistent or Unreliable Experimental Results
| Potential Cause | Troubleshooting Steps |
| Compound instability in media | Prepare fresh working solutions of α-MT for each experiment. Avoid storing diluted solutions for extended periods. Consider the stability of tryptophan-related compounds in your specific culture medium, as degradation can occur with prolonged storage at room temperature or 37°C.[4] |
| Precipitation of the compound | Visually inspect the culture medium for any signs of precipitation after adding α-MT. If precipitation occurs, you may need to adjust the solvent or the final concentration. |
| Cell health and density | Ensure your primary cells are healthy and at an optimal density before starting the experiment. Stressed or overly confluent cells can be more susceptible to drug-induced toxicity. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the use of α-Methyl-DL-tryptophan and related compounds in cell culture. Note that much of the specific toxicity data is derived from studies on cancer cell lines and may need to be adapted for primary cells.
| Parameter | Compound | Cell Type/System | Value/Concentration | Reference |
| Effective Concentration (in vitro) | α-Methyl-DL-tryptophan | MCF-7 (breast cancer cell line) | 2.5 mM (for induction of apoptosis and autophagy) | [3] |
| Solubility | α-Methyl-DL-tryptophan | DMSO | 30 mg/mL | APEKBIO |
| Solubility | α-Methyl-DL-tryptophan | Ethanol (with ultrasonic) | 10 mg/mL | [3] |
| Recommended Final Solvent Concentration | DMSO | General cell culture | ≤ 0.1% | General cell culture knowledge |
| Antioxidant Co-treatment | N-acetylcysteine (NAC) | General principle for reducing oxidative stress | Typically 1-10 mM, but requires optimization | General cell culture knowledge |
| Antioxidant Co-treatment | Vitamin E (α-tocopherol) | General principle for reducing oxidative stress | Typically 10-100 µM, but requires optimization | General cell culture knowledge |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of α-Methyl-DL-tryptophan using a Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare α-MT Dilutions: Prepare a serial dilution of α-MT in your complete cell culture medium. A suggested starting range could be from 1 µM to 1 mM. Also, prepare a vehicle control with the highest concentration of the solvent used.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of α-MT or the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 and the maximum non-toxic concentration.
Protocol 2: Co-treatment with an Antioxidant to Mitigate α-MT-induced Toxicity
-
Determine Optimal Antioxidant Concentration: First, perform a dose-response experiment with your chosen antioxidant (e.g., N-acetylcysteine) alone to ensure it is not toxic to your primary cells at the intended concentrations.
-
Co-treatment Setup: Based on the results from Protocol 1, choose a concentration of α-MT that shows moderate toxicity.
-
Experimental Groups:
-
Untreated control
-
Vehicle control
-
α-MT alone
-
Antioxidant alone (at the pre-determined non-toxic concentration)
-
α-MT + Antioxidant
-
-
Treatment and Incubation: Add the respective treatments to your cells and incubate for the desired duration.
-
Viability Assessment: Perform a cell viability assay (e.g., MTT, as described in Protocol 1) to assess if the antioxidant co-treatment improves cell viability in the presence of α-MT.
Visualizations
Caption: Workflow for optimizing α-MT concentration and testing antioxidant mitigation.
Caption: Potential pathways leading to α-MT-induced toxicity in primary cells.
Caption: A logical troubleshooting guide for addressing α-MT toxicity.
References
- 1. IDO inhibition in cancer immunology | Cancer Biology [blogs.shu.edu]
- 2. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity | MDPI [mdpi.com]
- 5. CAS 153-91-3: A-methyl-dl-tryptophan | CymitQuimica [cymitquimica.com]
Technical Support Center: α-[11C]methyl-L-tryptophan PET Imaging Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing alpha-[11C]methyl-L-tryptophan (AMT) in Positron Emission Tomography (PET) imaging.
Troubleshooting Guide
This section addresses common issues encountered during AMT-PET experiments.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield | Inefficient trapping of [11C]CO2, precursor degradation, incomplete methylation reaction, or issues with HPLC purification. | Verify the efficiency of the cyclotron target and the [11C]CO2 delivery system. Ensure the precursor is of high quality and stored correctly. Optimize the reaction temperature and time for the methylation step. Check the HPLC column condition, mobile phase composition, and flow rate. A reliable, automated synthesis procedure can yield 5.3±1.2% (non-decay-corrected) overall radiochemical yield.[1] |
| High Background Signal/Poor Image Contrast | Suboptimal patient preparation (e.g., not fasting), leading to competition for tracer uptake. Non-specific binding of the tracer. | Ensure subjects have been fasting for at least 6 hours to achieve stable plasma tryptophan and large neutral amino acid levels.[2] This minimizes competition for the same amino acid transporters. Consider kinetic modeling to differentiate specific uptake from non-specific binding. |
| Inconsistent or Non-reproducible Uptake Values | Variability in patient physiological state, inconsistencies in image acquisition and analysis protocols. | Standardize patient preparation, including fasting and rest periods. Ensure consistent tracer injection timing, scan duration, and reconstruction parameters. Use a consistent methodology for defining regions of interest (ROIs). Studies have shown that AMT brain trapping measurements are stable over a 3-week interval with a mean variability of 2.6±1.8%.[3] |
| Image Artifacts | Patient motion during the scan, incorrect attenuation correction. | Use head restraints to minimize motion, especially during longer dynamic scans. Ensure the CT scan for attenuation correction is properly co-registered with the PET data. |
| Difficulty in Differentiating Pathological from Physiological Uptake | Normal physiological uptake in certain tissues (e.g., pancreas, kidneys) can obscure pathological findings.[4] | Utilize kinetic analysis to differentiate between transport and metabolic trapping.[5][6] Compare uptake ratios to a reference region, such as contralateral normal-appearing cortex. A cutoff threshold of an AMT uptake ratio of 1.03 (3% higher than normal cortex) has been shown to have high specificity for epileptogenic tubers.[7] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of alpha-[11C]methyl-L-tryptophan uptake?
Alpha-[11C]methyl-L-tryptophan (AMT) is an analog of the amino acid tryptophan. Its uptake traces tryptophan metabolism through two main pathways: the serotonin (B10506) synthesis pathway and the kynurenine (B1673888) pathway.[8][9][10] While initially developed to measure brain serotonin synthesis, subsequent studies have shown that in pathological conditions like epilepsy and brain tumors, the kynurenine pathway is a major driver of increased AMT uptake.[8][10]
2. Why is patient fasting required before an AMT-PET scan?
Fasting for at least six hours is recommended to obtain stable plasma levels of tryptophan and other large neutral amino acids.[2] These amino acids can compete with AMT for transport across the blood-brain barrier. Stable plasma levels ensure more reliable and reproducible quantification of AMT uptake.
3. What are the main clinical applications of AMT-PET?
AMT-PET is particularly useful in neurology and oncology. In epilepsy, it helps to pinpoint the epileptogenic focus, especially in patients with tuberous sclerosis complex and cortical developmental malformations, by showing increased tracer uptake in the interictal state.[7][11][12] This is in contrast to FDG-PET, which typically shows hypometabolism in these regions.[7] In oncology, AMT-PET is used to image tryptophan metabolism in brain tumors, which can help in differentiating tumor types, grading, and distinguishing tumor recurrence from radiation injury.[5][13][14]
4. What are the limitations of using 11C-labeled AMT?
The primary limitation is the short half-life of Carbon-11 (approximately 20 minutes).[7][11] This necessitates an on-site cyclotron and radiochemistry facility for tracer synthesis, which limits its widespread availability.[7][11] The short half-life also restricts the imaging time window.
5. How does AMT-PET compare to FDG-PET in epilepsy?
In the context of epilepsy, particularly in identifying epileptogenic foci, AMT-PET offers high specificity, approaching 100%.[7][11] It identifies the focus as a "hotspot" of increased uptake. In contrast, FDG-PET typically shows a larger area of decreased glucose metabolism ("cold spot") and has lower specificity.[8] AMT-PET can be localizing even when FDG-PET findings are non-localizing or normal.[7][8]
Quantitative Data Summary
Table 1: Performance of AMT-PET in Epilepsy
| Metric | Value | Context | Source |
| Sensitivity | ~70% | For finding the epileptic focus. | [7][11] |
| Specificity | ~100% | For identifying the epileptic focus. | [7][11] |
| Accuracy | 82% | For detecting epileptogenic tubers with a cutoff uptake ratio of 1.03. | [7] |
| Concordance with Ictal EEG | Excellent (Cohen κ 0.94) | In lateralizing the seizure focus. | [2] |
Table 2: Radiosynthesis of [11C]AMT
| Parameter | Value | Source |
| Radiochemical Yield | 5.3 ± 1.2% (non-decay-corrected) | [1] |
| Radiochemical Purity | >99% | [1] |
| Specific Activity | 35-116 GBq/µmol | [1] |
| Synthesis Time | ~50 minutes | [1] |
Detailed Experimental Protocols
Patient Preparation Protocol
-
Fasting: Patients must fast for a minimum of 6 hours prior to the scan to ensure stable plasma levels of large neutral amino acids.[2]
-
Medication: Continue all regular antiepileptic medications unless specified otherwise by the study protocol.
-
Resting State: Patients should be in a quiet, resting state before and during the tracer uptake period to minimize physiological variability.
AMT-PET Imaging Protocol
-
Tracer Administration: Administer a bolus intravenous injection of alpha-[11C]methyl-L-tryptophan (e.g., 370 MBq/50 kg).[15]
-
Dynamic Scanning: For kinetic analysis, begin dynamic PET scanning of the brain immediately upon tracer injection and continue for 45-60 minutes.[2][14]
-
Static Scanning: For clinical evaluation based on standardized uptake values (SUVs), a static scan can be acquired, typically starting 20-30 minutes post-injection.
-
Blood Sampling: For full kinetic modeling, timed arterial or venous blood samples are collected to measure plasma tryptophan concentration and create an input function.[2]
-
Attenuation Correction: A low-dose CT scan is performed prior to the PET scan for attenuation correction.[15]
-
Image Reconstruction: Reconstruct PET data using an appropriate algorithm (e.g., OSEM). All images should be corrected for decay, scatter, and attenuation.
Data Analysis Protocol
-
Region of Interest (ROI) Analysis:
-
Co-register PET images with the patient's anatomical MRI.
-
Define ROIs on the MRI for the suspected pathological tissue and a reference region (e.g., contralateral normal-appearing cortex).
-
Calculate the ratio of AMT uptake in the pathological ROI to the reference ROI. An uptake ratio >1.03 is often considered significant for epileptogenic tubers.[7]
-
-
Kinetic Modeling:
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathways of α-[11C]methyl-L-tryptophan in the brain.
Caption: Standardized workflow for AMT-PET imaging and analysis.
References
- 1. Design and automated production of 11C-alpha-methyl-l-tryptophan (11C-AMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-[11C]-Methyl-l-tryptophan–PET in 191 patients with tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of alpha-[11C]methyl-L-tryptophan brain trapping in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Tryptophan Uptake and Kinetics Using 1-(2-18F-Fluoroethyl)-l-Tryptophan and α-11C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DIFFERENTIAL KINETICS OF α-[11C]METHYL-L-TRYPTOPHAN ON PET IN LOW-GRADE BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential kinetics of α-[¹¹C]methyl-L-tryptophan on PET in low-grade brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-[11C]-methyl-l-tryptophan PET for tracer localization of epileptogenic brain regions: clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Alpha[C-11]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-[¹¹C]-methyl-L-tryptophan PET for tracer localization of epileptogenic brain regions: clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurology.org [neurology.org]
- 13. Assessment of Tryptophan Uptake and Kinetics Using 1-(2-18F-Fluoroethyl)-l-Tryptophan and α-11C-Methyl-l-Tryptophan PET Imaging in Mice Implanted with Patient-Derived Brain Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Facebook [cancer.gov]
- 15. Optimization of [11C]methionine PET study: appropriate scan timing and effect of plasma amino acid concentrations on the SUV - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Oral Bioavailability of alpha-Methyl-DL-tryptophan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the oral bioavailability of alpha-Methyl-DL-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the potential factors limiting the oral bioavailability of this compound?
A1: As an amino acid derivative, the oral bioavailability of this compound can be influenced by several factors:
-
Solubility: Its aqueous solubility might be a limiting factor for dissolution in the gastrointestinal (GI) fluids.
-
Permeability: The ability of the molecule to permeate the intestinal epithelium is crucial for absorption. While it is an amino acid analog, its transport efficiency across the intestinal barrier may vary.
-
First-Pass Metabolism: The compound may undergo metabolism in the intestinal wall or the liver before reaching systemic circulation.[1]
-
Efflux Transporters: It could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the GI lumen.[1]
Q2: What are the general strategies to improve the oral bioavailability of a compound like this compound?
A2: Several formulation and medicinal chemistry strategies can be employed:
-
Formulation Approaches:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[2]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can enhance solubility and dissolution rate.[1]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.
-
Encapsulation: Using nanoparticles or liposomes can protect the drug from degradation and enhance uptake.
-
-
Chemical Modification (Prodrugs): Modifying the structure of this compound to create a prodrug can improve its permeability or solubility.[3]
Q3: Are there any specific excipients that could be beneficial for this compound formulations?
A3: Yes, certain excipients can play a crucial role:
-
Solubilizers: Surfactants (e.g., Polysorbate 80) and cyclodextrins can enhance aqueous solubility.[4]
-
Permeation Enhancers: Compounds that transiently open the tight junctions between intestinal cells or increase membrane fluidity can improve absorption.[5]
-
Enzyme Inhibitors: If first-pass metabolism is a concern, co-administration with enzyme inhibitors could be explored.[5]
-
Bioadhesive Polymers: These can increase the residence time of the formulation at the site of absorption.[5]
Troubleshooting Guides
Issue 1: High Variability in In Vivo Pharmacokinetic Studies
Q: We are observing significant inter-subject variability in the plasma concentrations of this compound after oral administration in our animal model. What could be the cause and how can we address it?
A: High variability is a common issue in oral drug delivery studies. Here’s a systematic approach to troubleshoot this:
-
Possible Causes:
-
Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption.
-
Inconsistent Dosing: Inaccurate oral gavage technique or regurgitation.
-
Physiological Differences: Variations in gastric pH, GI motility, and enzyme activity among animals.
-
Formulation Instability: The formulation may not be uniform or stable, leading to variable dosing.
-
-
Troubleshooting Steps:
-
Standardize Feeding Conditions: Ensure all animals are fasted for a consistent period before and after dosing.
-
Refine Dosing Technique: Provide thorough training on oral gavage to minimize stress and ensure accurate administration. Consider using colored dyes in a pilot study to visually confirm successful dosing.
-
Improve Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration. For solutions, confirm the drug is fully dissolved and stable.
-
Increase Sample Size: A larger number of animals per group can help to statistically manage inherent biological variability.
-
Issue 2: Low Permeability in Caco-2 Cell Assays
Q: Our in vitro Caco-2 permeability assay shows low apparent permeability (Papp) for this compound. What does this indicate and what are the next steps?
A: A low Papp value in Caco-2 cells suggests that the compound has poor intestinal permeability, which could be a major reason for low oral bioavailability.
-
Possible Interpretations:
-
Poor Passive Diffusion: The molecule's physicochemical properties (e.g., high polarity, large size) may hinder its ability to cross the cell membrane.
-
Efflux Transporter Activity: The compound might be actively transported out of the cells by efflux pumps like P-gp.
-
-
Troubleshooting and Further Investigation:
-
Conduct a Bi-directional Permeability Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters.
-
Use P-gp Inhibitors: Repeat the permeability assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability would confirm that the compound is a P-gp substrate.
-
Investigate Formulation Strategies: If passive permeability is low, this provides a strong rationale for exploring formulations with permeation enhancers.
-
Quantitative Data Summary
Disclaimer: The following data are hypothetical and for illustrative purposes only. They are intended to demonstrate how different formulation strategies might impact the bioavailability of this compound.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| Micronized Suspension | 250 ± 50 | 1.5 | 1000 ± 180 | 167 |
| Solid Dispersion | 450 ± 70 | 1.0 | 2100 ± 300 | 350 |
| SEDDS | 600 ± 90 | 0.5 | 2800 ± 450 | 467 |
Table 2: Hypothetical In Vitro Permeability of this compound Across Caco-2 Monolayers
| Formulation Condition | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Standard Buffer | 1.5 ± 0.3 | 4.5 ± 0.8 | 3.0 |
| + Verapamil (P-gp Inhibitor) | 3.8 ± 0.6 | 4.2 ± 0.7 | 1.1 |
| + Permeation Enhancer (e.g., Sodium Caprate) | 5.2 ± 0.9 | 5.5 ± 1.0 | 1.1 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion of this compound
Objective: To prepare an amorphous solid dispersion to enhance the solubility and dissolution rate of this compound.
Materials:
-
This compound
-
Polymer (e.g., HPMC, PVP K30)
-
Organic solvent (e.g., methanol, acetone)
-
Spray dryer
-
Dissolution testing apparatus
Methodology:
-
Dissolve this compound and the chosen polymer in a suitable organic solvent at a specific drug-to-polymer ratio (e.g., 1:3 w/w).
-
Optimize the spray drying parameters, including inlet temperature, spray rate, and atomization pressure, to ensure efficient solvent evaporation and particle formation.
-
Collect the resulting powder.
-
Characterize the solid dispersion for drug loading, morphology (e.g., via SEM), and its amorphous nature (e.g., via DSC or XRPD).
-
Perform dissolution testing in simulated gastric and intestinal fluids to compare the dissolution profile with that of the crystalline drug.[1]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different formulations of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound formulations (e.g., aqueous suspension, solid dispersion)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight with free access to water.
-
Administer the respective formulations via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Intestinal absorption pathways for this compound.
Caption: Experimental workflow for evaluating a novel oral formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. chemintel360.com [chemintel360.com]
- 5. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
strategies to prevent degradation of alpha-Methyl-DL-tryptophan during storage
For researchers, scientists, and drug development professionals utilizing alpha-Methyl-DL-tryptophan, ensuring its stability during storage is paramount to the integrity and reproducibility of experimental results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common concerns regarding the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To minimize degradation, solid this compound should be stored in a cool, dry, and dark environment. Specific temperature recommendations from various suppliers are summarized in the table below. It is crucial to keep the container tightly sealed to prevent moisture absorption and oxidation.
Q2: How should I store solutions of this compound?
A2: It is highly recommended to prepare solutions of this compound fresh for each experiment. Long-term storage of solutions is generally not advised due to a higher risk of degradation.[1] If short-term storage is necessary, it is best to store the solution at -20°C for no longer than one month.[2] Always check for any signs of precipitation or color change before use.
Q3: What are the primary factors that can cause degradation of this compound?
A3: The main factors that can lead to the degradation of this compound are exposure to light, elevated temperatures, high humidity, and extreme pH conditions. Oxidizing agents are also incompatible and can accelerate degradation.[1][3]
Q4: What are the visible signs of this compound degradation?
A4: Degradation of this compound, which is typically an off-white or light yellow crystalline powder, may be indicated by a noticeable change in color, such as yellowing or browning.[4] Other signs can include clumping of the powder (due to moisture absorption) or the appearance of an unusual odor. For solutions, precipitation or a change in color can signify degradation.
Q5: How can I assess the purity and stability of my stored this compound?
A5: The stability and purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact compound from its potential degradation products, allowing for quantification of its purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solid Compound (Yellowing/Browning) | Exposure to light (photodegradation) or heat. | Store the compound in an amber or opaque vial, protected from light. Ensure storage is at the recommended cool temperature. Consider purchasing a fresh batch if significant discoloration is observed. |
| Clumping of Powder | Improper sealing of the container leading to moisture absorption. | Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container lid is tightly secured after each use. |
| Precipitation in Solution | The solution may be supersaturated, or the compound may be degrading. The storage temperature may be too low for the solvent used. | Gently warm and sonicate the solution to attempt redissolution.[2] If precipitation persists, it is best to prepare a fresh solution. Ensure the chosen solvent is appropriate for the desired concentration and storage temperature. |
| Inconsistent Experimental Results | Potential degradation of the this compound stock. | Assess the purity of the stored compound using a suitable analytical method like HPLC. Prepare fresh solutions from a new or validated stock of the compound for subsequent experiments. |
Storage Condition Summary
| Storage Parameter | Solid Form | Solution Form |
| Temperature | 2-8°C[4][5] or -20°C[1] | -20°C (short-term, up to 1 month)[2] |
| Light | Protect from light (store in an amber or opaque vial).[3] | Protect from light. |
| Humidity | Store in a dry place or desiccator.[3] | N/A (use fresh) |
| Container | Tightly sealed container.[3] | Tightly sealed vial. |
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively detailed in publicly available literature, a potential pathway can be inferred from the known metabolism of tryptophan and related derivatives. The primary route of tryptophan degradation in vivo is the kynurenine (B1673888) pathway. Although this compound is more resistant to metabolism, under harsh storage conditions (e.g., strong oxidation), some degradation may occur.
Caption: Logical flow from storage conditions to potential degradation.
Experimental Workflow for Stability Assessment
A general workflow for assessing the stability of this compound is outlined below. This involves subjecting the compound to stress conditions and analyzing the resulting material.
Caption: A typical experimental workflow for stability testing.
References
- 1. apexbt.com [apexbt.com]
- 2. The stability of tryptophan, 5-methyl-tryptophan and α-methyl-tryptophan during NaOH hydrolysis of selected foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lgcstandards.com [lgcstandards.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. α-Methyl-DL-tryptophan crystalline 153-91-3 [sigmaaldrich.com]
Validation & Comparative
comparing the efficacy of alpha-Methyl-DL-tryptophan to other IDO inhibitors
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway, responsible for the catabolism of the essential amino acid L-tryptophan into L-kynurenine.[1][2] In the context of oncology, elevated IDO1 expression within the tumor microenvironment is a key mechanism of immune evasion. By depleting local tryptophan levels and producing immunosuppressive kynurenine metabolites, IDO1 can inhibit the proliferation and function of effector T-cells while promoting regulatory T-cell (Treg) activity.[2][3] This has established IDO1 as a promising therapeutic target for cancer immunotherapy.
This guide provides a comparative analysis of alpha-Methyl-DL-tryptophan against other notable IDO inhibitors, focusing on their mechanisms, efficacy, and the experimental data supporting their evaluation.
Mechanism of Action: A Diverse Landscape
While broadly grouped as "IDO inhibitors," the compounds discussed exhibit distinct mechanisms of action.
-
This compound (α-MT): This compound is a tryptophan analog.[4] Rather than being a direct and potent competitive inhibitor of IDO1, its primary anticancer effects in certain contexts, such as estrogen receptor-positive breast cancer, are attributed to blocking the amino acid transporter SLC6A14.[5] This action inhibits mTOR signaling and induces apoptosis and autophagy in cancer cells.[5] It is also a prodrug for α-methylserotonin, which can act as a serotonin (B10506) receptor agonist.[6] Its role in modulating the kynurenine pathway is complex and may be secondary to these other activities.
-
Indoximod (1-Methyl-D-tryptophan / D-1MT): Indoximod is the D-stereoisomer of 1-methyltryptophan. It is considered a less direct IDO1 inhibitor. Instead of directly blocking the enzyme's active site, it acts as a tryptophan mimetic, reversing the immunosuppressive effects of tryptophan depletion and derepressing mTORC1 signaling in T-cells.[7][8]
-
Epacadostat (B560056) (INCB024360): Epacadostat is a potent and highly selective competitive inhibitor of the IDO1 enzyme.[9] It directly binds to the enzyme, preventing the catabolism of tryptophan to kynurenine. Its development, however, faced a significant setback with the failure of the Phase III ECHO-301 trial, where its addition to pembrolizumab (B1139204) did not improve outcomes in melanoma patients.[10][11]
-
Navoximod (GDC-0919 / NLG919): Similar to Epacadostat, Navoximod is a direct, competitive inhibitor of the IDO1 enzyme. It has been evaluated in clinical trials in combination with other immunotherapies, such as the PD-L1 inhibitor atezolizumab.[1]
-
BMS-986205 (Linrodostat): This is another potent, direct inhibitor of IDO1. Preclinical and early clinical data suggested it has better efficiency and pharmacokinetic properties than epacadostat, effectively lowering kynurenine serum levels even at low concentrations.[1]
Data Presentation: Comparative Efficacy of IDO Inhibitors
The following table summarizes key data points for comparing the efficacy and properties of these inhibitors. Direct head-to-head comparisons are limited, and data is collated from various preclinical and clinical studies.
| Inhibitor | Primary Target(s) | Mechanism of Action | In Vivo IC50 | Key Experimental / Clinical Findings |
| This compound | SLC6A14, Tryptophan Metabolism | Blocks amino acid transporter; Prodrug for α-methylserotonin | Not applicable for IDO1 | Induces apoptosis in breast cancer cells[5]; Inhibits tumor growth in mouse models.[5] |
| Indoximod (D-1MT) | IDO1 (indirectly), mTORC1 | Tryptophan mimetic, reverses T-cell suppression | Weak direct inhibitor | Showed favorable safety and activity with chemotherapy[3]; ORR of 55.7% with checkpoint inhibitors in advanced melanoma (early phase).[11] |
| Epacadostat | IDO1 | Potent, selective, competitive enzyme inhibitor | ~70 nM[9] | Effective normalization of serum kynurenine levels in a Phase I study[9]; Failed to meet primary endpoint in Phase III ECHO-301 trial with pembrolizumab.[10] |
| Navoximod | IDO1 | Competitive enzyme inhibitor | Not specified | Well-tolerated at doses up to 800 mg BID; Showed stable disease in 36% of patients in a monotherapy study.[1] |
| BMS-986205 (Linrodostat) | IDO1 | Competitive enzyme inhibitor | Not specified | Showed dose-dependent efficacy and better pharmacokinetics than epacadostat in early studies.[1] |
Experimental Protocols
A common method to assess the efficacy of IDO1 inhibitors is the cell-based kynurenine production assay.
Objective: To measure the ability of a test compound to inhibit IDO1-mediated conversion of tryptophan to kynurenine in a cellular context.
Methodology:
-
Cell Culture: Human tumor cells known to express IDO1 (e.g., A431 epidermoid carcinoma cells) or engineered cells overexpressing IDO1 are seeded in 96-well plates and allowed to adhere overnight.[12]
-
IDO1 Induction: To ensure robust enzyme expression, cells are typically stimulated with interferon-gamma (IFN-γ, e.g., 10 ng/mL) and cultured for 24-48 hours.[12]
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test inhibitor (e.g., α-MT, Epacadostat) or a vehicle control (e.g., DMSO). Cells are pre-incubated with the inhibitor for a short period (e.g., 1 hour).[12]
-
Substrate Addition: L-tryptophan is added to the medium to a final concentration that is relevant for the enzyme's kinetics (e.g., 100-200 µM).[12]
-
Incubation: The cells are incubated for a defined period (e.g., 24-48 hours) to allow for the enzymatic conversion of tryptophan.
-
Kynurenine Measurement: The cell culture supernatant is harvested. The concentration of kynurenine is quantified, often using a colorimetric method involving Ehrlich's reagent (p-dimethylaminobenzaldehyde), which reacts with kynurenine to produce a yellow product measurable by spectrophotometry (absorbance at ~480 nm).[12] Alternatively, LC-MS/MS can be used for more precise quantification.[13]
-
Data Analysis: The amount of kynurenine produced in the presence of the inhibitor is compared to the vehicle control. An IC50 value (the concentration of inhibitor required to reduce kynurenine production by 50%) is calculated from the dose-response curve.
Visualizing Molecular Pathways and Workflows
IDO1 Signaling Pathway The diagram below illustrates the central role of IDO1 in tryptophan metabolism and its downstream immunosuppressive effects, which are the targets of inhibitors.
Caption: The IDO1 enzyme pathway leading to immune suppression.
Experimental Workflow for Screening IDO Inhibitors This diagram outlines the typical experimental process for evaluating the potency of potential IDO1 inhibitors in a cell-based assay.
Caption: Workflow for a cell-based IDO1 inhibitor screening assay.
References
- 1. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]
- 4. CAS 153-91-3: A-methyl-dl-tryptophan | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 7. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]
- 10. Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma? | Annual Reviews [annualreviews.org]
- 11. onclive.com [onclive.com]
- 12. Identification and Characterization of a Novel Dual Inhibitor of Indoleamine 2,3-dioxygenase 1 and Tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
A Comparative Guide to alpha-Methyl-DL-tryptophan and L-tryptophan in Serotonin Synthesis Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of neuroscience and pharmacology, the modulation of serotonin (B10506) (5-hydroxytryptamine, 5-HT) synthesis is a cornerstone of research into mood disorders, cognitive function, and various physiological processes. Two key compounds utilized for this purpose are L-tryptophan, the natural precursor to serotonin, and alpha-Methyl-DL-tryptophan, a synthetic analogue. This guide provides an objective comparison of their mechanisms, applications, and performance in serotonin synthesis studies, supported by experimental data and detailed protocols.
Mechanism of Action: Precursor vs. Inhibitor
The fundamental difference between L-tryptophan and this compound lies in their opposing effects on the rate-limiting enzyme in serotonin synthesis, Tryptophan Hydroxylase (TPH).
-
L-tryptophan serves as the essential amino acid substrate for TPH.[1][2][3] An increase in the availability of L-tryptophan to the brain directly enhances the rate of serotonin synthesis, as TPH is typically not saturated under physiological conditions.[[“]] This leads to elevated levels of serotonin in various brain regions.[2][5]
-
This compound (α-Me-DL-Trp) , a racemic mixture, acts as an inhibitor of Tryptophan Hydroxylase.[6] By competing with the natural substrate, L-tryptophan, it effectively reduces the rate of serotonin synthesis, leading to a depletion of brain serotonin levels. It is important to distinguish the racemic mixture from its L-isomer, alpha-Methyl-L-tryptophan , which can act as a substrate for TPH and is often used as a tracer in positron emission tomography (PET) studies to measure the rate of serotonin synthesis.[7]
The following diagram illustrates the central roles of these compounds in the serotonin synthesis pathway.
Comparative Performance: Quantitative Data
The efficacy of these compounds can be quantified by their kinetic parameters with TPH and their in vivo effects on serotonin levels.
| Parameter | L-tryptophan | This compound | Reference |
| Role | TPH Substrate (Precursor) | TPH Inhibitor | [1][6] |
| Effect on Serotonin | Increases Synthesis | Decreases Synthesis | [5][6] |
| Km for TPH2 | 39.6 ± 5.7 µM | Not Applicable | [1] |
| Vmax for TPH2 | 17 ± 4.7 nmol/min/density | Not Applicable | [1] |
| Ki for TPH | Not Applicable | Data not readily available in cited literature |
Table 1. Kinetic parameters for L-tryptophan and this compound with Tryptophan Hydroxylase 2 (TPH2).
| Study Type | Compound & Dosage | Effect on Brain Serotonin Levels | Time Course | Reference |
| In vivo (Rat) | L-tryptophan (100, 300, 500 mg/kg, p.o.) | Dose-dependent increase | Assessed after 2 weeks | [8] |
| In vivo (Rat) | L-tryptophan (125 mg/kg, p.o.) | Significant increase in all brain regions | Assessed over 24 hours for 7 days | [9] |
| In vivo (Rat) | This compound | Depletion of serotonin | Time-dependent |
Table 2. In vivo effects on brain serotonin levels.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for utilizing L-tryptophan and this compound in vivo.
Protocol for Serotonin Enhancement with L-tryptophan
This protocol is based on studies investigating the dose-dependent effects of L-tryptophan on brain serotonin levels in rats.[8]
Objective: To elevate brain serotonin levels through the administration of its precursor, L-tryptophan.
Materials:
-
Male Wistar rats (200-250g)
-
L-tryptophan powder
-
Vehicle (e.g., distilled water or saline)
-
Oral gavage needles
-
Apparatus for behavioral testing (optional, e.g., water maze)
-
HPLC system with electrochemical detection for neurochemical analysis
Procedure:
-
Animal Housing: House animals in a controlled environment (12:12h light/dark cycle, 22±2°C) with ad libitum access to food and water.
-
Drug Preparation: Prepare solutions of L-tryptophan in the vehicle at desired concentrations (e.g., 100, 300, and 500 mg/kg).
-
Administration: Administer L-tryptophan or vehicle orally via gavage once daily for a specified period (e.g., 14 days).
-
Behavioral Assessment (Optional): Conduct behavioral tests to assess the functional consequences of elevated serotonin levels.
-
Tissue Collection: At the end of the treatment period, euthanize the animals by decapitation. Rapidly dissect the brains and specific regions of interest (e.g., hippocampus, prefrontal cortex) on an ice-cold plate.
-
Neurochemical Analysis: Homogenize brain tissue samples in a suitable buffer (e.g., 0.1 M perchloric acid). Centrifuge the homogenates and filter the supernatant. Analyze the levels of tryptophan, serotonin, and its metabolite 5-HIAA using HPLC with electrochemical detection.
Protocol for Serotonin Depletion with this compound
This protocol outlines a general procedure for inducing serotonin depletion using this compound, a method often employed to study the behavioral and physiological roles of serotonin.
Objective: To decrease brain serotonin synthesis and levels through the inhibition of Tryptophan Hydroxylase.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline with a small amount of suspending agent if necessary)
-
Intraperitoneal (i.p.) injection supplies
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Animal Housing: Maintain animals under standard laboratory conditions as described above.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle.
-
Administration: Administer a dose of this compound (e.g., 100-200 mg/kg) via intraperitoneal injection.
-
Time Course Analysis: To determine the time course of depletion, euthanize separate cohorts of animals at various time points post-injection (e.g., 2, 4, 8, 24 hours).
-
Tissue Collection and Analysis: Follow the same procedures for tissue collection and neurochemical analysis as described in the L-tryptophan protocol to quantify the levels of serotonin and 5-HIAA.
The following diagram illustrates a typical experimental workflow for a serotonin depletion study.
Summary and Recommendations
The choice between L-tryptophan and this compound is dictated entirely by the experimental objective.
-
For studies aiming to investigate the effects of enhanced serotonergic activity , such as in models of depression or cognitive enhancement, L-tryptophan is the appropriate tool. It provides a physiological means to increase serotonin synthesis.[2][5]
-
For studies designed to explore the consequences of reduced serotonin levels , for instance, to understand the role of serotonin in aggression or anxiety, This compound is the compound of choice due to its inhibitory action on TPH.[6]
Researchers should carefully consider the dose, route of administration, and time course of effects for each compound to ensure the desired modulation of the serotonin system. Furthermore, precise and validated analytical methods, such as HPLC, are essential for quantifying the resulting changes in brain neurochemistry.[1][2][8]
References
- 1. The A328 V/E (rs2887147) polymorphisms in human tryptophan hydroxylase 2 compromise enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. L-tryptophan administration and increase in cerebral serotonin levels: Systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Inhibition of hepatic protein synthesis by this compound in vivo. Further studies on the glyconeogenic action of alpha-methyltryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-dependent effects of tryptophan on learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. Pharmacokinetics of acute tryptophan depletion using a gelatin-based protein in male and female Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Tryptophan Catabolism Landscape: A Comparative Guide to IDO1 Inhibitor Specificity with a Focus on alpha-Methyl-DL-tryptophan
For researchers, scientists, and drug development professionals, the selective inhibition of indoleamine 2,3-dioxygenase 1 (IDO1) presents a promising therapeutic strategy, particularly in immuno-oncology. This guide provides a comprehensive comparison of inhibitors targeting the tryptophan-catabolizing enzymes IDO1, its isoform IDO2, and the functionally related tryptophan 2,3-dioxygenase (TDO). A central focus is placed on validating the specificity of alpha-Methyl-DL-tryptophan (AMT), a compound for which the public domain holds conflicting and ambiguous data regarding its direct enzymatic inhibition.
The catabolism of the essential amino acid tryptophan is a critical metabolic pathway with profound implications for immune regulation. Three key enzymes initiate this pathway: IDO1, IDO2, and TDO. By depleting tryptophan and producing immunomodulatory metabolites like kynurenine (B1673888), these enzymes, particularly IDO1, can create a tolerogenic microenvironment that allows tumors to evade immune surveillance. Consequently, the development of specific inhibitors for these enzymes is an area of intense research.
While numerous inhibitors have been characterized, the specificity of this compound remains a subject of debate. Patent literature suggests its role as an IDO inhibitor[1]. However, some scientific evidence indicates that alpha-methylation of tryptophan results in compounds with weak inhibitory activity against IDO1. This guide aims to shed light on this ambiguity by presenting the available data, or lack thereof, for AMT and comparing it with other well-characterized inhibitors.
Comparative Inhibitory Activity of Tryptophan Catabolizing Enzyme Inhibitors
To provide a clear perspective on the current landscape of IDO1, IDO2, and TDO inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) as reported in the literature. It is important to note the absence of definitive, peer-reviewed data for the D- and L-isomers of this compound against all three enzymes in a direct comparative assay.
| Compound | Target Enzyme | IC50 / Ki (nM) | Assay Type | Reference |
| This compound | IDO1, IDO2, TDO | No conclusive data available | - | - |
| Epacadostat (INCB024360) | IDO1 | 7.4 | Cell-based (HeLa) | [2] |
| Epacadostat (INCB024360) | IDO2 | >7400 | - | [2] |
| Epacadostat (INCB024360) | TDO | >7400 | - | [2] |
| Navoximod (GDC-0919) | IDO1 | 61 | Cell-based (HeLa) | [2] |
| Linrodostat (BMS-986205) | IDO1 | <10 | Enzymatic | [3] |
| Compound 35 | IDO1 | 740 | Enzymatic | [4] |
| Compound 35 | TDO | 2930 | Enzymatic | [4] |
| L-1-methyl-tryptophan | IDO1 | 19,000 (Ki) | Enzymatic | [3] |
| D-1-methyl-tryptophan (Indoximod) | IDO2 | Preferential activity suggested | - | [5][6] |
| Miconazole | IDO1 | 6,700 | Enzymatic | [2] |
| Econazole | IDO1 | 8,100 | Enzymatic | [2] |
| TD-34 | IDO1/TDO2 (dual) | 3,450 (BT549 cells) | Cell-based | [7] |
Note: The distinction between alpha-methyl-tryptophan and 1-methyl-tryptophan is critical. The latter has been more extensively studied, with the L-isomer showing some activity against IDO1 and the D-isomer (Indoximod) being investigated for its effects on IDO2, although its mechanism may not be direct enzymatic inhibition[5][6].
Experimental Protocols for Validating Inhibitor Specificity
Objective evaluation of inhibitor specificity requires robust and standardized experimental protocols. Below are detailed methodologies for key assays used to determine the inhibitory activity of compounds against IDO1, IDO2, and TDO.
Enzyme-Based Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1, IDO2, or TDO.
Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The concentration of kynurenine is measured spectrophotometrically.
Materials:
-
Purified recombinant human IDO1, IDO2, or TDO enzyme.
-
L-tryptophan (substrate).
-
Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5).
-
Cofactors: Methylene blue, Ascorbic acid, Catalase.
-
Test compound (inhibitor).
-
Trichloroacetic acid (TCA) for reaction termination.
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for colorimetric detection of kynurenine.
-
96-well microplate and plate reader.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the reaction buffer, cofactors, and varying concentrations of the test compound.
-
Add the purified enzyme to each well and incubate for a short period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding L-tryptophan.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent to each well and incubate to allow for color development.
-
Measure the absorbance at 480 nm using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Tryptophan Catabolism Assay
This assay assesses the inhibitor's ability to block tryptophan degradation in a cellular context, providing insights into cell permeability and target engagement.
Principle: The assay measures the production of kynurenine in the supernatant of cells expressing IDO1, IDO2, or TDO after treatment with an inhibitor.
Materials:
-
Human cell line expressing the target enzyme (e.g., IFN-γ stimulated HeLa or SK-OV-3 cells for IDO1, or engineered cell lines for IDO2 and TDO).
-
Cell culture medium and supplements.
-
Interferon-gamma (IFN-γ) to induce IDO1 expression.
-
Test compound (inhibitor).
-
Reagents for kynurenine detection as in the enzyme-based assay.
-
96-well cell culture plates.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
For IDO1 assays, stimulate the cells with IFN-γ for 24-48 hours to induce enzyme expression.
-
Remove the medium and add fresh medium containing varying concentrations of the test compound.
-
Incubate the cells for 24-72 hours.
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the colorimetric method with Ehrlich's reagent as described in the enzyme-based assay protocol.
-
Determine the IC50 value of the inhibitor in the cellular context.
Visualizing the Landscape of Tryptophan Catabolism and Inhibition
To better understand the interplay of the enzymes and the workflow for inhibitor validation, the following diagrams have been generated using Graphviz.
Caption: Tryptophan catabolic pathway and points of enzymatic inhibition.
Caption: Experimental workflow for validating inhibitor specificity.
Conclusion
The selective inhibition of IDO1 holds significant therapeutic promise. While a variety of potent and selective inhibitors have been developed and characterized, the precise activity of this compound on IDO1, IDO2, and TDO remains ill-defined in publicly available scientific literature. The conflicting information underscores the critical need for direct, comparative enzymatic and cell-based assays to elucidate its true specificity and mechanism of action. For researchers in this field, this knowledge gap presents an opportunity for further investigation. In the meantime, the well-characterized inhibitors presented in this guide offer valuable tools for probing the biological roles of the tryptophan catabolic pathway and for the development of novel immunotherapies. It is imperative that researchers continue to rigorously validate the specificity of their tool compounds to ensure the reliability and translatability of their findings.
References
- 1. CA2788284A1 - Alpha-methyl-tryptophan as an inhibitor of indoleamine dioxygenase - Google Patents [patents.google.com]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Indoleamine-2,3-Dioxygenase (IDO) Inhibitor 1-Methyl-D-tryptophan Upregulates IDO1 in Human Cancer Cells | PLOS One [journals.plos.org]
- 7. Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening [mdpi.com]
Cross-Validation of alpha-Methyl-DL-tryptophan PET Data with Autoradiography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two key methodologies for studying tryptophan metabolism: in vivo alpha-Methyl-DL-tryptophan (AMT) Positron Emission Tomography (PET) and ex vivo autoradiography. While direct quantitative cross-validation studies are not extensively available in the public domain, this document synthesizes established protocols and data from existing literature to offer a parallel assessment. The focus is on the underlying mechanisms, experimental procedures, and data outputs of each technique, providing a valuable resource for researchers designing validation studies or interpreting data from either modality.
Data Presentation: A Comparative Overview
Direct quantitative comparisons of AMT PET and autoradiography from the same tissue samples are not readily found in published literature. However, the following table outlines the typical quantitative parameters derived from each technique, providing a framework for understanding their respective outputs.
| Parameter | This compound (AMT) PET | This compound (AMT) Autoradiography |
| Measurement Unit | Standardized Uptake Value (SUV), Unidirectional Uptake Rate (K-complex), Volume of Distribution (VD), Metabolic Rate (k3') | Photostimulated Luminescence (PSL) units/mm², Optical Density, Tracer Concentration (e.g., nCi/g) |
| Nature of Measurement | In vivo, non-invasive measurement of tracer uptake and kinetics in living subjects.[1][2][3] | Ex vivo, high-resolution measurement of tracer distribution in tissue sections. |
| Typical Application | Imaging tryptophan metabolism in brain tumors, epilepsy, and neuroinflammatory disorders.[2][4][5] | Preclinical validation of PET tracer distribution, localization to specific cell types or structures.[6] |
| Spatial Resolution | ~4-5 mm for clinical scanners, ~1.5 mm for small-animal scanners. | Cellular to subcellular level (~10-100 µm). |
| Temporal Resolution | Dynamic scanning allows for kinetic modeling over time (minutes to hours).[2][3] | Static measurement at a single time point post-injection. |
Experimental Protocols
The following sections detail standardized methodologies for conducting AMT PET and autoradiography studies, compiled from various research publications.
This compound (AMT) PET Imaging Protocol
This protocol outlines the typical procedure for performing AMT PET scans in a clinical or preclinical setting.
1. Radiotracer Synthesis:
-
¹¹C-labeling of the methyl group of L-tryptophan is performed using [¹¹C]methyl iodide in a radiochemistry module.
-
The final product, α-[¹¹C]methyl-L-tryptophan, is purified and formulated in a sterile solution for injection.
2. Subject Preparation:
-
Subjects are typically required to fast for at least 4-6 hours prior to the scan to reduce competition from endogenous amino acids.
-
An intravenous line is inserted for tracer injection and, if required for kinetic modeling, for arterial blood sampling.
3. PET Scan Acquisition:
-
A transmission scan is first acquired for attenuation correction.
-
A bolus of α-[¹¹C]methyl-L-tryptophan is injected intravenously.
-
Dynamic emission scanning begins simultaneously with the injection and continues for a period of 60-90 minutes.
-
For kinetic modeling, arterial blood samples are drawn at specified intervals to measure the concentration of the radiotracer in the plasma over time.[2][3]
4. Image Reconstruction and Analysis:
-
PET images are reconstructed using standard algorithms with corrections for attenuation, scatter, and radioactive decay.
-
Regions of interest (ROIs) are drawn on the images to measure tracer uptake.
-
Quantitative analysis can include the calculation of Standardized Uptake Values (SUVs) or kinetic modeling (e.g., Patlak analysis) to determine parameters like the unidirectional uptake rate (K-complex) and the volume of distribution (VD).[1][2][3]
This compound (AMT) Autoradiography Protocol
This protocol describes a typical ex vivo autoradiography procedure following the administration of a radiolabeled AMT analog.
1. Radiotracer Administration:
-
A radiolabeled version of AMT, often with a longer half-life isotope like ¹⁴C (alpha-[¹⁴C]methyl-tryptophan), is administered to the animal model.[7]
-
The tracer is allowed to distribute for a predetermined amount of time.
2. Tissue Collection and Sectioning:
-
At the designated time point, the animal is euthanized, and the tissue of interest (e.g., the brain) is rapidly excised and frozen.
-
The frozen tissue is sectioned into thin slices (typically 10-20 µm) using a cryostat.
-
The tissue sections are thaw-mounted onto microscope slides.
3. Autoradiographic Exposure:
-
The slides with the tissue sections are apposed to a phosphor imaging plate or autoradiographic film in a light-tight cassette.
-
The exposure time depends on the specific activity of the tracer in the tissue and the half-life of the radionuclide.
-
A set of standards with known amounts of radioactivity is often included to allow for quantification.
4. Image Acquisition and Analysis:
-
After exposure, the imaging plate is scanned using a phosphor imager, or the film is developed.
-
The resulting digital image shows the distribution of the radiotracer within the tissue section.
-
The signal intensity in different regions can be quantified and correlated with the underlying histology of the tissue, which can be assessed by staining the same or adjacent sections.
Mandatory Visualization
The following diagrams illustrate the key biological pathway relevant to AMT PET and a generalized workflow for the cross-validation of PET data.
Caption: Tryptophan metabolic pathways traced by AMT.
Caption: Generalized workflow for PET and autoradiography.
References
- 1. Alpha[C-11]methyl-L-tryptophan PET maps brain serotonin synthesis and kynurenine pathway metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential kinetics of α-[¹¹C]methyl-L-tryptophan on PET in low-grade brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DIFFERENTIAL KINETICS OF α-[11C]METHYL-L-TRYPTOPHAN ON PET IN LOW-GRADE BRAIN TUMORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Localizing value of alpha-methyl-L-tryptophan PET in intractable epilepsy of neocortical origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α-methyl-l-tryptophan: mechanisms for tracer localization of epileptogenic brain regions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified autoradiographic method with alpha-[14C]methyl-tryptophan to measure serotonin synthesis rate in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of alpha-Methyl-DL-tryptophan and 1-methyl-D-tryptophan for Researchers and Drug Development Professionals
An in-depth guide to the biochemical properties, mechanisms of action, and experimental data supporting the therapeutic potential of two prominent tryptophan derivatives.
This guide provides a comprehensive comparative analysis of alpha-Methyl-DL-tryptophan (α-MT) and 1-methyl-D-tryptophan (1-D-MT, Indoximod), two tryptophan analogs with significant implications in cancer immunotherapy and metabolic regulation. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their distinct yet overlapping mechanisms of action, supported by experimental data and protocols.
Executive Summary
This compound and 1-methyl-D-tryptophan are both derivatives of the essential amino acid L-tryptophan and have garnered considerable interest for their therapeutic potential, primarily in oncology. While both compounds modulate key cellular pathways, they do so through distinct primary mechanisms.
-
This compound (α-MT) primarily functions as a selective blocker of the amino acid transporter SLC6A14.[1][2] By inhibiting this transporter, which is often overexpressed in cancer cells, α-MT can induce amino acid deprivation, leading to the inhibition of the mTOR signaling pathway, induction of autophagy, and apoptosis.[1][3] Some evidence also suggests that α-MT can act as an inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO1).[4]
-
1-methyl-D-tryptophan (1-D-MT or Indoximod) is a well-characterized inhibitor of the IDO1 and IDO2 enzymes.[5][6] These enzymes play a crucial role in tumor immune evasion by depleting tryptophan and producing immunosuppressive metabolites. By inhibiting IDO1/2, 1-D-MT can restore T-cell function within the tumor microenvironment.[5][7] Furthermore, 1-D-MT acts as a tryptophan mimetic, capable of reactivating the mTOR pathway in tryptophan-depleted conditions.[7][8][9]
This guide will delve into the specifics of their mechanisms, present available quantitative data for comparison, detail relevant experimental protocols, and provide visual representations of the signaling pathways they modulate.
Comparative Data
The following tables summarize the available quantitative data for this compound and 1-methyl-D-tryptophan, providing a basis for comparing their potency and efficacy.
Table 1: In Vitro Potency
| Compound | Primary Target | Assay System | IC50 / Ki | Reference |
| This compound | SLC6A14 | Inhibition of amino acid transport | ~250 µM | [10] |
| 1-methyl-D-tryptophan (Indoximod) | IDO1 | Recombinant enzyme assay | Ineffective as a direct inhibitor | [11] |
| IDO1 | HeLa cell-based assay | 2.5 mM | [6] | |
| 1-methyl-L-tryptophan (L-1MT) | IDO1 | Recombinant enzyme assay | 19 µM (Ki) | [11][12] |
| IDO1 | HeLa cell-based assay | 120 µM | [6] |
Table 2: In Vivo Efficacy (Preclinical Models)
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference |
| This compound | ZR-75-1 breast cancer xenograft (BALB/c nude mice) | 2 mg/mL in drinking water | Inhibition of tumor growth | [1] |
| 1-methyl-D-tryptophan (Indoximod) | Murine pancreatic adenocarcinoma | Not specified | Reduced tumor growth (2.16 mm³/1.30 g vs. 2.5 mm³/2.51 g in control) and improved survival rate. | [13] |
Mechanisms of Action and Signaling Pathways
This compound (α-MT)
The primary mechanism of action of α-MT is the blockade of the solute carrier transporter SLC6A14.[1][2] This transporter is responsible for the uptake of 18 of the 20 proteinogenic amino acids. In many cancers, SLC6A14 is overexpressed to meet the high metabolic demands of rapid proliferation. By inhibiting this transporter, α-MT induces a state of amino acid deprivation within the cancer cells. This deprivation leads to the downregulation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[3][14] The inhibition of mTOR, in turn, triggers autophagy and apoptosis.[3]
Some studies also indicate that α-MT can inhibit IDO1, suggesting a dual mechanism of action that could contribute to its anti-cancer effects.[4]
Figure 1. Mechanism of action of this compound.
1-methyl-D-tryptophan (Indoximod)
1-D-MT is a key inhibitor of the IDO1 and IDO2 enzymes, which are central to an important immune escape mechanism utilized by tumors.[5][6] IDO1 and IDO2 catabolize the essential amino acid tryptophan into kynurenine (B1673888) and other metabolites. This process has two major immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment inhibits the proliferation and function of effector T cells, which require tryptophan for their activity.[5]
-
Kynurenine Production: The accumulation of kynurenine and its derivatives actively suppresses T cell function and promotes the generation of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[5]
By inhibiting IDO1/2, 1-D-MT prevents tryptophan depletion and the production of immunosuppressive metabolites, thereby restoring the ability of the immune system to recognize and attack cancer cells.[5][7]
Interestingly, 1-D-MT is not a direct competitive inhibitor of the IDO1 enzyme in cell-free assays.[11] Its D-isomer is less effective at inhibiting the purified enzyme than its L-isomer (1-methyl-L-tryptophan).[11] However, in cellular and in vivo models, the D-isomer has shown significant efficacy.[13] This is partly explained by its role as a tryptophan mimetic. In the tryptophan-starved environment created by IDO1 activity, 1-D-MT can signal to the mTOR pathway as if tryptophan were present, thus rescuing T cells from anergy and promoting their activation.[8][9]
Figure 2. Mechanism of action of 1-methyl-D-tryptophan.
Experimental Protocols
IDO1 Inhibition Assay (HPLC-based)
This protocol describes a common method for measuring the inhibitory activity of compounds against the IDO1 enzyme by quantifying the production of its metabolite, kynurenine, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan
-
Test compound (e.g., 1-methyl-D-tryptophan)
-
Potassium phosphate (B84403) buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene (B1212753) blue (10 µM)
-
Catalase (100 µg/mL)
-
Trichloroacetic acid (TCA), 30% (w/v)
-
HPLC system with a C18 reverse-phase column and UV detector (set to 360 nm for kynurenine detection)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid)
-
Kynurenine standard
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
In a microcentrifuge tube or a 96-well plate, add the reaction mixture.
-
Add the test compound at various concentrations (or vehicle control, e.g., DMSO).
-
Add the recombinant IDO1 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 20 µL of 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze the intermediate N-formylkynurenine to kynurenine.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet precipitated proteins.
-
Carefully collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Generate a standard curve by injecting known concentrations of kynurenine.
-
Inject the prepared samples (supernatants) onto the HPLC system.
-
Quantify the amount of kynurenine produced in each sample by comparing the peak area to the standard curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
SLC6A14 Inhibition Assay (Colony Formation Assay)
This assay assesses the ability of a compound to inhibit cell proliferation and survival by blocking the SLC6A14 transporter, leading to amino acid deprivation.
Materials:
-
SLC6A14-positive cancer cell line (e.g., MCF-7)
-
SLC6A14-negative control cell line (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., this compound)
-
6-well plates
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (100%)
-
Giemsa stain
-
1% SDS in 0.2 M NaOH
-
Plate reader (for absorbance measurement at 630 nm)
Procedure:
-
Cell Seeding:
-
Seed the SLC6A14-positive and SLC6A14-negative cells into 6-well plates at a low density (e.g., 1,000-5,000 cells per well).
-
Allow the cells to attach overnight.
-
-
Treatment:
-
The next day, replace the medium with fresh medium containing various concentrations of the test compound or vehicle control.
-
Incubate the cells for an extended period (e.g., 10-14 days), changing the medium with fresh compound every 2-3 days.
-
-
Staining:
-
After the incubation period, wash the cells twice with PBS.
-
Fix the cells with 100% methanol for 30 minutes at room temperature.
-
Remove the methanol and stain the colonies with Giemsa stain for 1 hour at room temperature.
-
Wash the wells with water and allow them to air dry completely.
-
-
Quantification:
-
Visually count the number of colonies in each well.
-
Alternatively, for a more quantitative measure, dissolve the stain in each well by adding 1% SDS in 0.2 M NaOH and incubating for 1 hour at room temperature with gentle shaking.
-
Measure the absorbance of the dissolved stain at 630 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of colony formation inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Discussion and Future Directions
The distinct mechanisms of action of this compound and 1-methyl-D-tryptophan offer different therapeutic strategies. The efficacy of α-MT as an SLC6A14 inhibitor is dependent on the expression of this transporter on cancer cells, making it a targeted therapy for specific cancer subtypes. In contrast, 1-D-MT's role as an IDO pathway inhibitor has broader implications for overcoming immune suppression in a variety of tumors.
The dual role of α-MT as a potential IDO inhibitor warrants further investigation to understand its full therapeutic potential. Direct, head-to-head comparative studies in various preclinical models are needed to comprehensively evaluate the relative efficacy, toxicity, and pharmacokinetic profiles of these two compounds.
Furthermore, the differential activities of the stereoisomers of 1-methyl-tryptophan highlight the importance of stereochemistry in drug design and development. While the D-isomer (Indoximod) has been the focus of clinical development, the L-isomer's more potent direct inhibition of the IDO1 enzyme suggests that it or a racemic mixture might be advantageous in certain contexts.
Future research should focus on:
-
Conducting direct comparative in vivo studies of α-MT and 1-D-MT in various cancer models.
-
Elucidating the in vivo contribution of IDO1 inhibition to the anti-tumor effects of α-MT.
-
Investigating potential synergistic effects of combining α-MT and 1-D-MT to target both amino acid transport and tryptophan catabolism.
-
Developing more potent and selective inhibitors for both SLC6A14 and the IDO pathway.
By continuing to explore the intricate biology of these tryptophan derivatives, the scientific community can pave the way for novel and effective cancer therapies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The IDO inhibitor 1-methyl tryptophan activates the aryl hydrocarbon receptor response in mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]
- 7. Targeting the IDO1 pathway in cancer: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversal of tumoral immune resistance by inhibition of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of tryptophan derivatives with SLC6A14 (ATB0,+) reveals the potential of the transporter as a drug target for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α-Methyl-Tryptophan Inhibits SLC6A14 Expression and Exhibits Immunomodulatory Effects in Crohn's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Methyl-D-tryptophan Reduces Tumor CD133+ cells, Wnt/β-catenin and NF-κβp65 while Enhances Lymphocytes NF-κβ2, STAT3, and STAT4 Pathways in Murine Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SLC6A14, a Na+/Cl--coupled amino acid transporter, functions as a tumor promoter in colon and is a target for Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Enantiomeric Purity of alpha-Methyl-DL-tryptophan: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like alpha-Methyl-tryptophan is critical, as individual enantiomers can exhibit markedly different pharmacological and toxicological profiles. This guide provides an objective comparison of key analytical techniques for assessing the enantiomeric purity of alpha-Methyl-DL-tryptophan samples, supported by experimental data and detailed protocols.
The differential biological activity of alpha-Methyl-tryptophan enantiomers underscores the necessity for precise enantioselective analysis. It has been demonstrated that the L-enantiomer is the pharmacologically active form responsible for effects such as weight reduction, while the D-enantiomer shows negligible activity.[1] This makes accurate determination of the enantiomeric excess (e.e.) essential for quality control and the development of stereochemically pure active pharmaceutical ingredients.
The primary methods for chiral separations include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each technique offers distinct advantages in terms of resolution, speed, and solvent consumption.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the required resolution, sample throughput, and available instrumentation. Below is a comparative summary of HPLC, SFC, and CE for the enantiomeric separation of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a liquid mobile phase and a chiral stationary phase (CSP). | Differential partitioning between a supercritical fluid mobile phase (typically CO2) with a co-solvent and a CSP. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte. |
| Typical CSPs | Polysaccharide-based (e.g., cellulose, amylose), macrocyclic glycopeptides (e.g., teicoplanin), cyclodextrins, zwitterionic selectors.[2] | Polysaccharide-based, cyclofructan-based CSPs.[3] | Cyclodextrins and their derivatives are commonly used as chiral selectors.[4] |
| Resolution (Rs) | Generally high (Rs > 1.5 is achievable).[5] | Often provides excellent resolution, sometimes superior to HPLC.[3] | High resolution is attainable.[4] |
| Analysis Time | Typically longer due to higher viscosity of liquid mobile phases. | Significantly faster than HPLC due to the low viscosity and high diffusivity of supercritical fluids.[] | Can be very rapid. |
| Solvent Consumption | Higher, especially with normal-phase chromatography. | Significantly lower ("greener") as the primary mobile phase component (CO2) is recycled.[] | Minimal, as only small volumes of background electrolyte are required. |
| Sensitivity | Good, with various sensitive detectors available (UV, FLD, MS). | Compatible with MS detection, offering high sensitivity. | Can be limited by the small injection volumes, but laser-induced fluorescence (LIF) can enhance sensitivity. |
| Method Development | Can be time-consuming, requiring screening of multiple columns and mobile phases.[5] | Often faster method development due to rapid equilibration times. | Relatively straightforward, involving optimization of buffer, chiral selector concentration, and voltage. |
Experimental Protocols
Detailed methodologies are crucial for achieving reliable and reproducible results. The following are representative protocols for the enantiomeric analysis of this compound using HPLC, SFC, and CE.
Protocol 1: Chiral HPLC with a Zwitterionic CSP
This method is adapted from a protocol for the separation of 1-methyl-tryptophan, a closely related analog.[2]
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Cinchona alkaloid-based zwitterionic chiral stationary phase (e.g., CHIRALPAK ZWIX(+)).
-
Mobile Phase: Methanol/Water (98/2, v/v) containing 50 mM formic acid and 25 mM diethylamine.[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Protocol 2: Chiral Supercritical Fluid Chromatography (SFC)
This protocol is based on general guidelines for the chiral separation of primary amines and amino acid derivatives.[3][7]
-
Instrumentation: SFC system with a back-pressure regulator and a UV or MS detector.
-
Column: Polysaccharide-based chiral stationary phase (e.g., CHIRALPAK series).
-
Mobile Phase: Supercritical CO2 and a modifier of Methanol with 0.3% trifluoroacetic acid and 0.2% triethylamine. A typical starting gradient would be 5-40% modifier over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 280 nm or MS.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in the modifier (Methanol) to a concentration of approximately 1 mg/mL.
Protocol 3: Chiral Capillary Electrophoresis (CE)
This protocol is adapted from methods for the enantioseparation of tryptophan and its derivatives using cyclodextrins.[4][8]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length).
-
Background Electrolyte (BGE): 25 mM phosphate (B84403) buffer (pH 2.7) containing 20 mg/mL beta-cyclodextrin (B164692) or a sulfopropylated-beta-cyclodextrin derivative.[4]
-
Applied Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the this compound sample in water or the BGE to a concentration of approximately 0.5 mg/mL.
Visualizing the Workflow and Biological Context
To aid in the practical application and understanding of the significance of enantiomeric purity, the following diagrams illustrate a typical experimental workflow and the relevant biological pathway.
The biological significance of tryptophan and its analogs is linked to the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth and metabolism. Tryptophan sufficiency is a key signal for mTOR activation. Tryptophan depletion, which can be induced by the enzyme indoleamine 2,3-dioxygenase (IDO), leads to the inhibition of mTOR.[9] The D-enantiomer of 1-methyl-tryptophan has been shown to relieve this mTOR inhibition, suggesting a stereospecific interaction within this pathway.[9]
References
- 1. portlandpress.com [portlandpress.com]
- 2. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioseparation of beta-methyl-substituted amino acids with cyclodextrins by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomer resolution by using capillary zone electrophoresis: resolution of racemic tryptophan and determination of the enantiomer composition of commercial pharmaceutical epinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
The Weight-Loss Effects of alpha-Methyl-DL-tryptophan: A Comparative Analysis in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the weight-loss effects of alpha-Methyl-DL-tryptophan (α-MT) in various animal models, juxtaposed with other prominent anti-obesity agents. The data presented is collated from peer-reviewed studies to facilitate an objective evaluation of its therapeutic potential.
Alpha-Methyl-L-tryptophan (α-MLT): A Novel Approach to Weight Management
Recent studies have highlighted the potential of the L-enantiomer of alpha-methyl-tryptophan (α-MLT) as an effective, orally active, and reversible weight-loss agent.[1][2] Its primary mechanism is believed to involve its conversion to α-methylserotonin in the brain, which acts as a satiety signal, thereby reducing food intake.[2][3]
Efficacy in Diverse Animal Models of Obesity
α-MLT has demonstrated significant weight-reducing effects in multiple mouse models of obesity, including both genetic and diet-induced obesity.[1][2][4]
-
Diet-Induced Obesity (DIO) in Wild-Type Mice: In C57BL/6 mice fed a high-fat diet (HFD), oral administration of α-MLT in drinking water (1 mg/ml) led to a significant reduction in body weight compared to untreated controls.[1][4] This effect was associated with a notable decrease in food consumption.[1][4]
-
Genetic Obesity (ob/ob Mice): In leptin-deficient ob/ob mice, which exhibit hyperphagia and severe obesity, α-MLT treatment also resulted in substantial weight loss.[1][4]
-
Slc6a14-null Mice: The weight-loss effect of α-MLT was also observed in Slc6a14-null mice on a high-fat diet, suggesting that its primary mechanism is independent of this amino acid transporter.[1]
Beyond weight reduction, α-MLT treatment has been shown to reverse several metabolic complications associated with obesity, including hyperglycemia, insulin (B600854) resistance, and hepatic steatosis.[1][2][4]
Quantitative Analysis of α-MLT's Effects
The following table summarizes the key quantitative data from studies investigating the effects of α-MLT in mouse models of obesity.
| Animal Model | Treatment Group | Body Weight Change | Food Intake | Key Metabolic Improvements | Reference |
| C57BL/6 Mice on High-Fat Diet (HFD) | HFD + α-MLT (1 mg/ml in drinking water) | Significant decrease vs. HFD control | Decreased | Improved glucose tolerance, reduced plasma leptin | [Sivaprakasam et al., 2021][1][2][4] |
| ob/ob Mice on Normal Diet | ob/ob + α-MLT (1 mg/ml in drinking water) | Significant decrease vs. ob/ob control | Decreased | Lower blood glucose | [Sivaprakasam et al., 2021][1][4] |
| Slc6a14-null Mice on HFD | Slc6a14-null + α-MLT (1 mg/ml in drinking water) | Significant decrease vs. Slc6a14-null control | Not specified | Not specified | [Sivaprakasam et al., 2021][1] |
Comparative Analysis with Alternative Anti-Obesity Agents
To provide a broader context for the potential of α-MLT, this section compares its effects with three other well-established or clinically relevant weight-loss agents: Liraglutide, Semaglutide, and Orlistat.
Liraglutide and Semaglutide (GLP-1 Receptor Agonists)
Liraglutide and Semaglutide are analogs of the human glucagon-like peptide-1 (GLP-1) and are potent anti-obesity medications. Their primary mechanism of action involves the activation of GLP-1 receptors in the brain, leading to increased satiety and reduced food intake.[5][6][7][8]
| Animal Model | Treatment Group | Body Weight Change | Food Intake | Key Metabolic Improvements | Reference |
| Diet-Induced Obese (DIO) Rats | DIO + Liraglutide (200 µg/kg/day, s.c.) | ~10-15% reduction vs. control | Significantly reduced | Improved glucose tolerance | [Ladenheim, 2015][8] |
| Diet-Induced Obese (DIO) Mice | DIO + Semaglutide (100 nmol/kg) | ~22% reduction from baseline | Significantly suppressed | Reduced fat mass | [Gabery et al., 2020][9] |
| Glucocorticoid-induced Obese Mice | Obese + Liraglutide (0.3 mg/kg/day, s.c.) | Significantly delayed weight gain | Not specified | Improved glucose tolerance | [Jensen et al., 2013][10] |
Orlistat (Lipase Inhibitor)
Orlistat acts peripherally by inhibiting gastric and pancreatic lipases, thereby reducing the absorption of dietary fats.[11][12]
| Animal Model | Treatment Group | Body Weight Change | Food Intake | Key Metabolic Improvements | Reference |
| High-Fat Diet (HFD) Fed Rats | HFD + Orlistat (10 mg/kg/day, oral) | Significant reduction vs. HFD control | No significant change | Improved lipid profile | [Aziz et al., 2020][13] |
| Transgenic Mouse Model of Endometrial Cancer on HFD | HFD + Orlistat (60 mg/kg/day, oral) | Significant reduction in body weight and fat mass | Not specified | Reduced lipogenesis | [Duan et al., 2020][14] |
Experimental Protocols
α-Methyl-L-tryptophan Studies
-
Animal Models: Male C57BL/6 mice, ob/ob mice, and Slc6a14-null mice were used.[1][4]
-
Diet: For diet-induced obesity, mice were fed a high-fat diet with 55-60% of calories from fat.[1][4] Control animals received a normal chow diet.
-
Drug Administration: α-MLT was administered orally by dissolving it in the drinking water at a concentration of 1 mg/ml.[1][4]
-
Measurements: Body weight and food intake were monitored regularly. At the end of the study, blood was collected for the analysis of glucose, insulin, leptin, and amino acid profiles. Glucose tolerance tests were performed by intraperitoneal injection of glucose after a period of fasting.[1][4]
GLP-1 Receptor Agonist Studies (Liraglutide/Semaglutide)
-
Animal Models: Diet-induced obese rats and mice are commonly used.[8][9][10][15]
-
Diet: High-fat diets (45-60% of calories from fat) are used to induce obesity.[9][10][15]
-
Drug Administration: Liraglutide and Semaglutide are typically administered via subcutaneous (s.c.) injection once daily.[8][9][10][15]
-
Measurements: Body weight, food intake, and body composition (fat and lean mass) are measured. Oral or intraperitoneal glucose tolerance tests are performed to assess glycemic control.[9][10][15]
Orlistat Studies
-
Animal Models: High-fat diet-induced obese rats and mice are standard models.[11][13][14]
-
Diet: High-fat diets with 45-60% of calories from fat are used.[11][13][14]
-
Drug Administration: Orlistat is administered orally, often via gavage, mixed with a suitable vehicle like carboxymethylcellulose.[11][16]
-
Measurements: Body weight and food intake are recorded. Fecal fat content is often measured to confirm the mechanism of action. Blood samples are analyzed for lipid profiles (triglycerides, cholesterol).[11][13]
Signaling Pathways and Mechanisms of Action
alpha-Methyl-L-tryptophan
The primary proposed mechanism for α-MLT's weight-loss effect is its conversion to α-methylserotonin in the brain. This modified serotonin (B10506) acts as a potent agonist at serotonin receptors, particularly the 5-HT2C receptor, which is known to play a crucial role in appetite suppression.[17][18] Additionally, α-MT is known to be an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1) and the amino acid transporter SLC6A14, although the weight-loss effects appear to be independent of SLC6A14 inhibition.[1] IDO1 inhibition may contribute to the anti-obesity effect by modulating inflammatory pathways.[19][20]
References
- 1. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ttu.flintbox.com [ttu.flintbox.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Semaglutide lowers body weight in rodents via distributed neural pathways. | Semantic Scholar [semanticscholar.org]
- 6. Original Article [sciencehub.novonordisk.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Semaglutide lowers body weight in rodents via distributed neural pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Anti-Atherogenic Effects of Orlistat on Obesity-Induced Vascular Oxidative Stress Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Liraglutide pharmacotherapy reduces body weight and improves glycemic control in juvenile obese / hyperglycemic male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Mouse Genetic Approaches to Feeding Regulation: Serotonin 5-HT2C Receptor Mutant Mice | CNS Spectrums | Cambridge Core [cambridge.org]
- 18. neurosciencenews.com [neurosciencenews.com]
- 19. Pathogenetic Interplay Between IL-6 and Tryptophan Metabolism in an Experimental Model of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Tryptophan Metabolism in Obesity: The Indoleamine 2,3-Dioxygenase-1 Activity and Therapeutic Options - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Fates of alpha-Methyl-DL-tryptophan and Natural Tryptophan
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the metabolic divergence of a synthetic tryptophan analog and its natural counterpart, supported by experimental data and detailed methodologies.
Introduction
Tryptophan, an essential amino acid, is a cornerstone of numerous physiological processes, serving as a precursor for protein synthesis and a substrate for several critical metabolic pathways that produce neuroactive and immunomodulatory compounds. In contrast, alpha-Methyl-DL-tryptophan is a synthetic analog of tryptophan, which, due to its structural modification, exhibits a distinct metabolic fate. This guide provides a detailed comparison of the metabolism of natural L-tryptophan and this compound, offering insights into their differential engagement with key enzymatic pathways. This information is pivotal for researchers in neuroscience, immunology, and drug development who utilize this compound as a research tool or investigate its therapeutic potential.
Metabolic Pathways of Natural Tryptophan
Natural L-tryptophan is primarily metabolized through three major pathways: the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway.
-
Kynurenine Pathway: Accounting for over 95% of tryptophan catabolism, this is the principal route of tryptophan degradation.[1] This pathway is initiated by the enzymes Tryptophan 2,3-dioxygenase (TDO), primarily in the liver, and Indoleamine 2,3-dioxygenase (IDO), in extrahepatic tissues.[2][3] It generates a cascade of metabolites, collectively known as kynurenines, which are involved in inflammation, immune response, and neurotransmission.[4][5]
-
Serotonin Pathway: A quantitatively minor but functionally critical pathway, accounting for about 1-2% of tryptophan metabolism, leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin.[6] The initial and rate-limiting step is catalyzed by the enzyme Tryptophan Hydroxylase (TPH).[7]
-
Indole Pathway: In the gut, microbial enzymes metabolize tryptophan to produce various indole derivatives, which play a role in gut homeostasis and host-microbe signaling.
Metabolic Fate of this compound
The introduction of a methyl group at the alpha-carbon position of tryptophan significantly alters its interaction with metabolic enzymes, leading to a different metabolic profile compared to its natural counterpart.
-
Serotonin Pathway: this compound is a known substrate for Tryptophan Hydroxylase (TPH). It is converted to alpha-methyl-5-hydroxytryptophan (B121784) and subsequently to alpha-methyl-serotonin.[6] Unlike natural serotonin, alpha-methyl-serotonin is not a substrate for monoamine oxidase (MAO), the primary enzyme responsible for serotonin degradation. This resistance to degradation leads to a prolonged presence of alpha-methyl-serotonin in the brain.[6]
-
Kynurenine Pathway: The interaction of this compound with the kynurenine pathway is primarily modulatory. It is generally considered a poor substrate for the initial enzymes, TDO and IDO1.[8] Instead, it has been shown to act as an inhibitor of IDO1.[9] There is also evidence to suggest that it can act as an activator of TDO.[10] This modulation of the initial steps of the kynurenine pathway can indirectly affect the metabolic flux of natural tryptophan.
-
Protein Synthesis: Unlike natural tryptophan, this compound is not incorporated into proteins.[6]
Quantitative Data Comparison
A direct quantitative comparison of the metabolic flux of this compound versus natural tryptophan through the different pathways is challenging due to limited available data. However, based on existing literature, a qualitative and semi-quantitative comparison can be made. The following tables summarize the known interactions and available kinetic parameters.
| Enzyme | Natural L-Tryptophan (Substrate) | This compound (Substrate/Inhibitor) |
| Tryptophan Hydroxylase (TPH) | Yes (precursor to serotonin) | Yes (precursor to alpha-methyl-serotonin) |
| Indoleamine 2,3-dioxygenase (IDO1) | Yes (initiates kynurenine pathway) | Primarily an inhibitor; poor substrate[8][9] |
| Tryptophan 2,3-dioxygenase (TDO) | Yes (initiates kynurenine pathway) | Poor substrate; may act as an activator[10][11] |
| Protein Synthesis | Yes | No[6] |
| Monoamine Oxidase (MAO) | Yes (metabolizes serotonin) | No (alpha-methyl-serotonin is not a substrate)[6] |
Table 1: Comparative Interaction with Key Metabolic Enzymes
| Enzyme | Compound | Km | Vmax | Ki |
| Tryptophan 2,3-dioxygenase (TDO) | L-Tryptophan | ~1.2 mM (mouse liver slices)[12] | 59 pmol/min/mg wet weight (mouse liver slices)[12] | - |
| This compound | Data not available | Data not available | Data not available | |
| Indoleamine 2,3-dioxygenase (IDO1) | L-Tryptophan | ~20 µM (recombinant human) | - | - |
| alpha-Methyl-L-tryptophan | - | - | IC50 ~100-400 µM (in SK-OV-3 cells)[9] | |
| Tryptophan Hydroxylase (TPH1) | L-Tryptophan | Lower Km than TPH2[13] | - | - |
| Tryptophan Hydroxylase (TPH2) | L-Tryptophan | Higher Km than TPH1[13] | - | - |
| This compound | Data not available | Data not available | Data not available |
Table 2: Kinetic Parameters for Key Enzymes (Note: Direct comparative kinetic data for this compound is scarce in the literature).
Experimental Protocols
In Vitro Enzyme Activity Assays
a) Tryptophan Hydroxylase (TPH) Activity Assay (Fluorometric Method) [14][15]
-
Principle: This assay measures the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), which has distinct fluorescent properties.
-
Reaction Mixture:
-
50 mM MES buffer (pH 7.0)
-
60 µM L-tryptophan or this compound
-
300 µM 6-methyltetrahydropterin (B12859068) (cofactor)
-
200 mM Ammonium (B1175870) sulfate
-
7 mM Dithiothreitol (DTT)
-
25 µg/mL Catalase
-
25 µM Ferrous ammonium sulfate
-
Purified TPH enzyme
-
-
Procedure:
-
Combine all reagents except the enzyme in a 96-well plate.
-
Initiate the reaction by adding the TPH enzyme.
-
Monitor the increase in fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 330 nm over time using a microplate reader.
-
-
Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity.
b) Indoleamine 2,3-dioxygenase (IDO1) Activity Assay (HPLC-based Method) [1][9]
-
Principle: This assay quantifies the production of kynurenine from tryptophan.
-
Reaction Mixture:
-
50 mM Sodium phosphate (B84403) buffer (pH 6.5)
-
20 mM Ascorbic acid
-
10 µM Methylene blue
-
200 µg/mL Catalase
-
100 µM L-tryptophan (or varying concentrations for kinetic studies)
-
Test compound (this compound as inhibitor)
-
Cell lysate or purified IDO1 enzyme
-
-
Procedure:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge to pellet precipitated proteins.
-
Analyze the supernatant for kynurenine concentration using reverse-phase HPLC with UV detection (e.g., at 360 nm).
-
-
Data Analysis: Quantify kynurenine production by comparing peak areas to a standard curve. For inhibition studies, calculate the IC50 value.
Cellular Metabolism Assay using LC-MS/MS
-
Principle: To quantify the intracellular and extracellular concentrations of tryptophan, this compound, and their respective metabolites.[16][17]
-
Cell Culture:
-
Culture relevant cells (e.g., neuronal cells, immune cells, or liver cells) in appropriate media.
-
Treat cells with either L-tryptophan or this compound at desired concentrations and time points.
-
-
Sample Preparation:
-
Separate the cell culture medium (extracellular fraction).
-
Wash the cells with ice-cold PBS and lyse them (e.g., by sonication or with a lysis buffer) to obtain the intracellular fraction.
-
Perform protein precipitation on both fractions using a suitable solvent (e.g., methanol (B129727) or acetonitrile (B52724) containing an internal standard).
-
Centrifuge and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
-
Use a suitable column (e.g., C18) and a gradient elution program to separate the analytes.
-
Employ multiple reaction monitoring (MRM) mode for sensitive and specific quantification of each compound and its metabolites.
-
-
Data Analysis: Generate standard curves for each analyte to determine their absolute concentrations in the samples.
Signaling Pathways and Experimental Workflows
Metabolic Pathways of Tryptophan and this compound
Figure 1: Comparative metabolic pathways of natural L-tryptophan and this compound.
Experimental Workflow for Comparative Metabolic Analysis
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tryptophan metabolites, kynurenines - BEVITAL AS [bevital.no]
- 5. tandfonline.com [tandfonline.com]
- 6. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 7. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. Tryptophanemia is controlled by a tryptophan-sensing mechanism ubiquitinating tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assay of tryptophan 2,3-dioxygenase using liver slices and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of human tryptophan hydroxylase 2 N- and C-terminus on enzymatic activity and oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Inhibitory Power of alpha-Methyl-DL-tryptophan on SLC6A14 Transport: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alpha-Methyl-DL-tryptophan's efficacy in inhibiting the SLC6A14 amino acid transporter. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the associated signaling pathways and workflows.
The Solute Carrier Family 6 Member 14 (SLC6A14) transporter has emerged as a significant target in various pathologies, notably in cancer, due to its role in supplying essential amino acids to rapidly proliferating cells.[1][2] Among the compounds investigated for their inhibitory effects on this transporter, this compound (α-MT) has been identified as a potent and selective blocker.[3] This guide delves into the experimental evidence confirming this inhibition, compares its potency, and provides the methodological framework for its investigation.
Quantitative Comparison of Inhibitor Potency
This compound has been demonstrated to be a non-transportable blocker of SLC6A14, effectively inhibiting its function.[4] The inhibitory potency of α-MT has been quantified, with the L-enantiomer showing significantly higher activity. While a comprehensive list of alternative SLC6A14 inhibitors with publicly available IC50 values is limited, the available data for α-MT underscores its efficacy. For comparative context, data on an inhibitor for a different but related amino acid transporter, SLC38A5, is also included.
| Inhibitor | Target Transporter | IC50 Value | Notes |
| alpha-Methyl-L-tryptophan (α-MLT) | SLC6A14 | ~10 µM | The more active L-enantiomer. |
| This compound (α-MT) | SLC6A14 | ~250 µM | Racemic mixture. |
| Glutamate-γ-hydroxamate | SLC38A5 | ~0.6 mM | A competitive inhibitor for a different amino acid transporter, provided for potency comparison. |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of the transporter by 50%. A lower IC50 value indicates a more potent inhibitor.
Experimental Protocols
Reproducible and rigorous experimental design is paramount in confirming the inhibitory effects of compounds on transporter activity. Below are detailed methodologies for key experiments used to characterize SLC6A14 inhibition by this compound.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique is a cornerstone for studying ion channels and electrogenic transporters like SLC6A14. It allows for the direct measurement of substrate-induced currents and their inhibition.
a) Oocyte Preparation and cRNA Injection:
-
Surgically harvest oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to defolliculate them.
-
Select healthy, mature (stage V-VI) oocytes for injection.
-
Inject each oocyte with approximately 50 ng of in vitro transcribed cRNA encoding human SLC6A14.
-
Incubate the injected oocytes for 2-4 days at 16-18°C in Barth's solution to allow for transporter expression.
b) Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
Clamp the membrane potential at a holding potential of -50 mV.
-
To measure transport activity, perfuse the oocyte with a recording solution containing a known concentration of a SLC6A14 substrate (e.g., L-leucine or L-arginine). The transport of the amino acid along with Na+ and Cl- ions will generate an inward current.
-
To test for inhibition, co-perfuse the substrate with varying concentrations of this compound.
-
Record the current responses using an amplifier and digitizer. The reduction in the substrate-induced current in the presence of the inhibitor is used to determine the IC50 value.
Radiolabeled Amino Acid Uptake Assay
This method provides a direct measure of amino acid transport into cells and is a widely used technique to assess transporter function and inhibition.
a) Cell Culture and Treatment:
-
Culture cells expressing SLC6A14 (e.g., certain cancer cell lines like MCF-7 or engineered cell lines) in appropriate multi-well plates.
-
Wash the cells with a transport buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time.
b) Uptake Measurement:
-
Initiate the uptake by adding the transport buffer containing a radiolabeled SLC6A14 substrate (e.g., [3H]-L-arginine or [14C]-L-leucine) at a known concentration.
-
Incubate for a short period (e.g., 1-10 minutes) at room temperature or 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactive counts to the protein concentration in each well.
-
Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.
Clonogenic Assay
This in vitro cell survival assay assesses the ability of a single cell to grow into a colony, providing insights into the long-term effects of transporter inhibition on cell proliferation and survival.
a) Cell Seeding and Treatment:
-
Seed a low density of SLC6A14-expressing cancer cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound. A vehicle-treated group serves as a control.
-
Incubate the cells for 10-14 days, allowing colonies to form. The medium with the inhibitor should be refreshed every 2-3 days.
b) Colony Staining and Quantification:
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS).
-
Fix the colonies with a fixative solution (e.g., methanol (B129727) or a mixture of methanol and acetic acid).
-
Stain the colonies with a staining solution (e.g., 0.5% crystal violet in methanol).
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition to assess the inhibitory effect of this compound on colony formation.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To better understand the mechanism and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Inhibition of SLC6A14 by α-MT blocks amino acid uptake, leading to reduced intracellular amino acid levels and subsequent suppression of the mTOR signaling pathway, ultimately inhibiting cell growth.
Caption: A typical experimental workflow for assessing SLC6A14 inhibition using the Two-Electrode Voltage Clamp (TEVC) technique in Xenopus oocytes.
References
- 1. Frontiers | Amino Acid Transporter SLC6A14 (ATB0,+) – A Target in Combined Anti-cancer Therapy [frontiersin.org]
- 2. Blockade of the amino acid transporter SLC6A14 suppresses tumor growth in colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physoc.org [physoc.org]
- 4. SLC6A14 (ATB0,+) protein, a highly concentrative and broad specific amino acid transporter, is a novel and effective drug target for treatment of estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
side-by-side comparison of different synthesis methods for alpha-Methyl-DL-tryptophan
For researchers, scientists, and professionals in drug development, the efficient synthesis of alpha-Methyl-DL-tryptophan, a key building block and metabolic modulator, is of significant interest. This guide provides a side-by-side comparison of common synthetic methodologies, offering insights into their respective protocols, performance metrics, and underlying chemical principles.
At a Glance: Comparison of Synthesis Methods
| Parameter | Strecker Synthesis | Bucherer-Bergs Synthesis | Seebach's Oxazolidinone Method (for enantiomer) |
| Starting Materials | Indole-3-acetone, Ammonium (B1175870) Chloride, Sodium Cyanide | Indole-3-acetone, Ammonium Carbonate, Sodium Cyanide | Alanine-derived oxazolidinone, 1-(bromomethyl)-3-nitrobenzene |
| Key Intermediate | α-Aminonitrile | 5,5-Disubstituted Hydantoin (B18101) | Alkylated Oxazolidinone |
| Overall Yield | Moderate to Good (Typically 50-70%) | Good to Excellent (Often >70%) | Reported as 33% over three steps for the S-enantiomer |
| Reaction Time | 24-72 hours | 12-48 hours | Multi-step, typically > 48 hours |
| Purity | Good, requires purification | Good to Excellent, often crystallizes directly | High enantiomeric purity achievable |
| Scalability | Readily scalable | Readily scalable | More complex for large scale due to chiral auxiliary |
| Reagent Toxicity | High (due to cyanide) | High (due to cyanide) | Moderate |
| Product | Racemic (DL) | Racemic (DL) | Enantiomerically enriched (L or D) |
Method 1: Strecker Synthesis
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. This one-pot, three-component reaction involves the treatment of a ketone (in this case, indole-3-acetone) with ammonia (B1221849) and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile to yield the desired amino acid.
Experimental Protocol
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, a solution of indole-3-acetone (1 equivalent) in methanol (B129727) is prepared.
-
Ammonium chloride (2 equivalents) is added to the solution, followed by sodium cyanide (1.5 equivalents).
-
The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
The crude α-aminonitrile is suspended in a solution of 6M hydrochloric acid.
-
The mixture is heated to reflux for 12-24 hours.
-
After cooling to room temperature, the solution is neutralized with a suitable base (e.g., sodium hydroxide) to precipitate the amino acid.
-
The solid is collected by filtration, washed with cold water, and dried to afford this compound. Further purification can be achieved by recrystallization.
Caption: Strecker Synthesis Workflow
Method 2: Bucherer-Bergs Synthesis
Similar to the Strecker synthesis, the Bucherer-Bergs reaction is a multicomponent reaction that provides access to α,α-disubstituted amino acids. This method involves the reaction of a ketone with ammonium carbonate and a cyanide source to form a 5,5-disubstituted hydantoin, which is subsequently hydrolyzed to the amino acid.
Experimental Protocol
Step 1: Formation of the Hydantoin Intermediate
-
A mixture of indole-3-acetone (1 equivalent), ammonium carbonate (3-4 equivalents), and sodium cyanide (1.5-2 equivalents) in a mixture of ethanol (B145695) and water (1:1) is prepared in a pressure vessel.
-
The vessel is sealed and heated to 60-80 °C for 8-12 hours.
-
After cooling, the reaction mixture is diluted with water, and the precipitated solid is collected by filtration.
-
The crude hydantoin is washed with water and can be purified by recrystallization from ethanol.
Step 2: Hydrolysis to this compound
-
The purified hydantoin is suspended in a solution of 2-4M sodium hydroxide.
-
The mixture is heated to reflux for 12-24 hours.
-
After cooling, the solution is acidified with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 6.
-
The precipitated this compound is collected by filtration, washed with cold water, and dried.
Caption: Bucherer-Bergs Synthesis Workflow
Method 3: Seebach's Oxazolidinone Method (Asymmetric Synthesis)
This method is employed for the enantioselective synthesis of α-amino acids. It utilizes a chiral auxiliary, an alanine-derived oxazolidinone, to direct the stereoselective alkylation at the α-position. While the primary literature focuses on the synthesis of a single enantiomer, a modification of this approach could theoretically be used to produce the racemic mixture by starting with a racemic auxiliary or by racemizing the product. The provided information is based on the synthesis of the S-enantiomer.[1]
Experimental Protocol (for the S-enantiomer)
Step 1: Deprotonation and Alkylation
-
The alanine-derived oxazolidinone (1 equivalent) is dissolved in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere.
-
A strong base, such as lithium diisopropylamide (LDA) (1.1 equivalents), is added dropwise to generate the enolate.
-
A solution of 1-(bromomethyl)-3-nitrobenzene (1.2 equivalents) in THF is then added to the enolate solution.
-
The reaction is stirred at -78 °C for several hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.
Step 2 & 3: Cleavage of the Auxiliary
-
The purified, alkylated oxazolidinone is then subjected to a multi-step process to cleave the chiral auxiliary and reveal the amino acid. This typically involves hydrolysis under acidic or basic conditions.
-
The final product, the S-enantiomer of α-methyltryptophan, is obtained after purification. The overall yield for this three-step process is reported to be 33%.[1]
References
Safety Operating Guide
Proper Disposal Procedures for alpha-Methyl-DL-tryptophan
The following guide provides essential safety and logistical information for the proper disposal of alpha-Methyl-DL-tryptophan, ensuring compliance with safety regulations and promoting a secure laboratory environment. This substance is intended for laboratory research use only and must be handled by trained professionals.[1]
Immediate Safety and Hazard Identification
This compound is a solid, off-white powder.[1] According to its Safety Data Sheet (SDS), it is classified as a substance that causes serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including eye and face protection, should be worn when handling this chemical.[1]
Key Hazard Information:
-
GHS Classification: Eye Irritation, Category 2A[1]
-
Hazard Statement: H319 - Causes serious eye irritation[1]
-
Precautionary Measures:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P280: Wear protective gloves, clothing, eye protection, and face protection.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P337+P313: If eye irritation persists, get medical advice/attention.[1]
-
General Disposal Principles
All chemical waste, including this compound and materials contaminated with it, is regulated by agencies such as the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[2][3] As a general rule, laboratory chemical waste must not be disposed of in the regular trash or down the sewer drain.[1][2] Disposal must be managed through your institution's Environmental Health and Safety (EHS) program or an equivalent department.[2][4]
Step-by-Step Disposal Protocol
Follow these procedural steps to ensure the safe and compliant disposal of this compound.
Step 1: Waste Characterization
-
Treat this compound as a non-acutely hazardous chemical waste.
-
Any materials used to clean up spills of this chemical, such as absorbent pads or contaminated gloves, must also be disposed of as hazardous waste.[4]
Step 2: Container Selection and Management
-
Select a Proper Container: Use a container that is compatible with the chemical. For solid waste, a securely sealable plastic container is recommended.[2][5] The container must be in good condition, free of leaks or rust.[6]
-
Keep Container Closed: The waste container must be kept tightly closed at all times, except when you are adding waste.[3][7]
Step 3: Labeling the Waste Container
-
Immediate Labeling: Affix a "Hazardous Waste" tag to the container as soon as the first amount of waste is added.[4]
-
Complete Information: The tag must be filled out completely and legibly. Do not use abbreviations, chemical formulas, or ditto marks.[2] The required information is detailed in the table below.
Step 4: Waste Accumulation and Storage
-
Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][7]
-
Segregation: Ensure that the container is stored separately from incompatible materials, such as strong oxidizing agents.[7]
-
Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be removed within three days.[5]
Step 5: Arranging for Disposal
-
Request Pickup: Once the container is full or the experiment is complete, submit a hazardous waste collection request to your institution's EHS department.[2][4]
-
Documentation: Complete any required forms, providing a full list of the container's contents and their respective quantities.[2]
Step 6: Handling Empty Containers
-
An empty container that once held this compound must be triple-rinsed with a suitable solvent (e.g., water).[6]
-
The rinsate from this process is considered hazardous waste and must be collected and disposed of accordingly.[6]
-
After triple-rinsing and defacing the original manufacturer's label, the empty container can typically be disposed of as regular trash.[4]
Data Presentation: Waste Management Summary
| Requirement | Specification | Rationale & Citation |
| Waste Classification | Hazardous Chemical Waste | Must not be disposed of with household garbage or into the sewage system.[1] |
| Container Type | Sealable, compatible container. Plastic is preferred. | Prevents leaks and spills. Plastic is durable and less prone to breakage.[2][5] |
| Container Condition | Must be in good condition with no leaks, rust, or damage. | Ensures safe containment of hazardous materials.[6] |
| Labeling Requirement | Affix an EHS-provided "Hazardous Waste" tag. | Complies with Hazard Communication Standards and federal regulations.[2][4] |
| Required Label Info | 1. "Hazardous Waste"2. Full Chemical Name: "this compound"3. Quantity/Concentration4. Date of Generation5. Principal Investigator Name & Contact6. Laboratory Building & Room Number | Provides essential information for safe handling, transport, and disposal.[2] |
| Storage Location | Designated Satellite Accumulation Area (SAA) at or near the point of generation. | Ensures waste is managed safely in a controlled, designated space.[5][7] |
| Storage Time Limit | Up to 12 months, provided accumulation limits are not exceeded. | Regulatory requirement to prevent indefinite storage in laboratory settings.[5] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. vumc.org [vumc.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
